N-Biotinyl-6-aminohexanoic acid
Description
Propriétés
IUPAC Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4S/c20-13(17-9-5-1-2-8-14(21)22)7-4-3-6-12-15-11(10-24-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23)/t11-,12-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUGHZFPFWNUQT-HUBLWGQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332237 | |
| Record name | Biotin-X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72040-64-3 | |
| Record name | 6-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]hexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72040-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biotin-X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Biotinyl-6-aminohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
N-Biotinyl-6-aminohexanoic acid is a versatile derivative of biotin (B1667282) (Vitamin H) widely employed in biotechnology and biomedical research. Its unique structure, featuring a flexible spacer arm, makes it an invaluable tool for the biotinylation of various biomolecules, facilitating their detection, purification, and study. This guide provides a comprehensive overview of its structure, properties, and applications.
Molecular Structure and Significance
This compound is a conjugate molecule composed of two key components: a biotin moiety and a 6-aminohexanoic acid spacer.
-
Biotin Moiety: This is the active part of the molecule responsible for the high-affinity, non-covalent interaction with avidin (B1170675) and streptavidin proteins. This interaction is one of the strongest known in nature, forming the basis for numerous detection and purification systems.
-
6-Aminohexanoic Acid Spacer: This component is a six-carbon aliphatic chain that links the biotin moiety to a target molecule.[1][2] The spacer arm is crucial as it increases the distance between the biotin and the conjugated biomolecule, which helps to reduce steric hindrance.[1] This improved accessibility enhances the binding of the biotinylated molecule to avidin or streptavidin.[1]
The combination of a high-affinity binding tag (biotin) with a flexible spacer makes this compound a superior reagent for labeling proteins, nucleic acids, and other molecules without significantly altering their biological function.[3]
Figure 1: Structural components of this compound.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₇N₃O₄S | [4][5] |
| Molecular Weight | 357.47 g/mol | [4][6] |
| Appearance | Colorless to white powder/solid | [6][7] |
| Melting Point | 220-230 °C (with decomposition) | [7] |
| Purity | ≥97.0% (HPLC) | [7] |
| Solubility | DMSO (Slightly) | [7] |
| Storage Temperature | Inert atmosphere, store in freezer under -20°C | [7] |
| CAS Number | 72040-64-3 | [6][8] |
| SMILES String | [H][C@]12CS--INVALID-LINK--[C@@]1([H])NC(=O)N2 | |
| InChI Key | CMUGHZFPFWNUQT-HUBLWGQQSA-N | [7] |
Experimental Protocols
This compound is a precursor for various biotinylation reagents. A common application involves its activation into an N-hydroxysuccinimide (NHS) ester to label proteins via primary amines (e.g., lysine (B10760008) residues).
Protocol: Biotinylation of a Protein using Biotin-X, SE
This protocol outlines the general steps for labeling a protein with 6-((Biotinoyl)amino)hexanoic acid, succinimidyl ester (Biotin-X, SE), an activated form of this compound.[3]
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS), free of primary amines.
-
Biotin-X, SE
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
Methodology:
-
Preparation of Biotinylation Reagent: Dissolve Biotin-X, SE in DMF or DMSO to a final concentration of 10 mg/mL immediately before use.
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer at a pH of 7.2-8.5.
-
Biotinylation Reaction:
-
Add the dissolved Biotin-X, SE to the protein solution. The molar ratio of biotin reagent to protein will need to be optimized but a starting point of 20:1 is common.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle stirring.
-
-
Removal of Excess Biotin:
-
To stop the reaction and remove non-reacted biotin, pass the mixture through a desalting column equilibrated with a suitable storage buffer.
-
Collect the protein-containing fractions.
-
-
Verification of Biotinylation: The extent of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
A chemoenzymatic synthesis method has also been described for labeling p-aminophenyl glycosides by coupling them with N-(+)-biotinyl-6-aminohexanoic acid.[6][9]
Figure 2: General workflow for protein biotinylation.
Applications and Detection Pathways
The primary application of this compound derivatives is in bioconjugation, where biotin is attached to proteins or other molecules for detection and purification.[8]
Key Applications Include:
-
ELISA: Used in diagnostic kits for sensitive disease detection.[8]
-
Affinity Purification: Facilitates the isolation of target proteins from complex mixtures.[8]
-
Drug Delivery: Aids in the development of targeted drug delivery systems.[8]
-
Molecular Biology: Serves as a tool to study protein interactions and cellular pathways.[8]
The utility of biotinylation is centered on the highly specific and strong interaction between biotin and avidin or streptavidin. This interaction forms the basis of a versatile detection system.
Figure 3: Avidin-biotin detection signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 4. scbt.com [scbt.com]
- 5. polyorginc.com [polyorginc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-(+)-Biotinyl-6-aminohexanoic acid , ≥97%(HPLC) , 72040-64-3 - CookeChem [cookechem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
An In-depth Technical Guide to the Chemical Properties and Applications of N-Biotinyl-6-aminohexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Biotinyl-6-aminohexanoic acid is a derivative of biotin (B1667282) (Vitamin H) that plays a crucial role in a wide array of biochemical applications. This compound incorporates a six-carbon spacer arm (6-aminohexanoic acid) that links the biotin moiety to a reactive group, which can then be conjugated to various molecules such as proteins, nucleic acids, and other ligands. The spacer arm is a key feature, as it mitigates steric hindrance that can occur when the bulky biotin molecule is in close proximity to the conjugated substance, thereby ensuring high-affinity binding to avidin (B1170675) or streptavidin.[1] This property has made this compound and its derivatives indispensable tools in the fields of molecular biology, immunology, and drug development for applications including affinity chromatography, ELISA, Western blotting, and in situ hybridization.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a comprehensive overview for its use in experimental design.
| Property | Value |
| Molecular Formula | C₁₆H₂₇N₃O₄S |
| Molecular Weight | 357.47 g/mol |
| CAS Number | 72040-64-3 |
| Appearance | White to off-white or colorless powder |
| Melting Point | 220-230 °C (with decomposition) |
| Solubility | Slightly soluble in DMSO. For derivatives like the N-hydroxysuccinimide ester, solubility is noted in DMF at 25 mg/mL.[2] |
| Stability | Hygroscopic; should be stored under an inert atmosphere. |
| Purity (typical) | ≥97.0% (HPLC) |
Key Applications and Experimental Protocols
This compound is most commonly utilized in the form of its N-hydroxysuccinimide (NHS) ester for the biotinylation of primary amines in proteins and other molecules.
Protein Biotinylation using this compound N-hydroxysuccinimide ester
This protocol outlines the general steps for labeling a purified protein in solution.
Methodology:
-
Reagent Preparation:
-
Dissolve the this compound N-hydroxysuccinimide (NHS) ester in an anhydrous organic solvent such as DMSO or DMF to create a stock solution.
-
Prepare the protein solution in an amine-free buffer (e.g., PBS) at a pH range of 7.2-8.5.
-
-
Biotinylation Reaction:
-
Add the biotinylation reagent stock solution to the protein solution. The molar ratio of the biotinylation reagent to the protein will depend on the protein and the desired degree of labeling and should be optimized empirically.[3]
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris or glycine (B1666218), to consume any unreacted NHS-ester.
-
Remove excess, non-reacted biotinylation reagent by dialysis, size exclusion chromatography (e.g., using a desalting column), or spin dialysis.[3]
-
Cell Surface Protein Labeling
This method is used to specifically label proteins on the exterior of the plasma membrane.
Methodology:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Wash the cells twice with ice-cold, amine-free buffer (e.g., PBS with CaCl₂ and MgCl₂) to remove any contaminating proteins from the culture medium.[4]
-
-
Biotinylation:
-
Prepare a fresh solution of a membrane-impermeable biotinylation reagent, such as Sulfo-NHS-SS-Biotin, in ice-cold PBS at a concentration of 0.5 mg/mL.[4]
-
Incubate the cells with the biotinylation solution for a short period (e.g., 30 minutes) on ice to prevent internalization of the reagent.
-
-
Quenching and Lysis:
-
Quench the reaction by washing the cells with a quenching buffer containing glycine or another primary amine.[4]
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
-
Affinity Purification:
-
Centrifuge the cell lysate to pellet cellular debris.
-
Incubate the supernatant with streptavidin or neutravidin-conjugated beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins for downstream analysis, such as Western blotting.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
In a sandwich ELISA, this compound can be used to label the detection antibody.
Methodology:
-
Plate Coating: Coat a microtiter plate with a capture antibody specific for the antigen of interest and incubate overnight.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA or non-fat milk in PBS).
-
Sample Incubation: Add the sample containing the antigen to the wells and incubate.
-
Detection Antibody: Add the biotinylated detection antibody, which binds to a different epitope on the antigen, and incubate.[5]
-
Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP), which binds to the biotin on the detection antibody, and incubate.
-
Substrate Addition: Add a chromogenic substrate for the enzyme. The enzyme will catalyze a reaction that produces a colored product.
-
Analysis: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of antigen in the sample.
Role in Biological Pathways
While this compound itself is a synthetic molecule used as a laboratory tool, the biotin moiety is a vital natural coenzyme for a class of enzymes called carboxylases. These enzymes are critical in various metabolic pathways.[5] Understanding this biological role provides context for the high-affinity interaction exploited in biotin-avidin systems.
Biotin-dependent carboxylases catalyze the transfer of a carboxyl group in key metabolic reactions, including:
-
Fatty Acid Synthesis: Acetyl-CoA carboxylase, a biotin-dependent enzyme, catalyzes the first committed step in fatty acid synthesis.[5]
-
Gluconeogenesis: Pyruvate carboxylase, another biotin-dependent enzyme, is crucial for the synthesis of glucose from non-carbohydrate precursors.[5]
-
Amino Acid Catabolism: Propionyl-CoA carboxylase and methylcrotonyl-CoA carboxylase are involved in the breakdown of several amino acids.[5]
Conclusion
This compound is a versatile and powerful reagent for the biotinylation of molecules in a wide range of research and diagnostic applications. Its key feature, the 6-aminohexanoic acid spacer arm, effectively minimizes steric hindrance, allowing for robust and reliable detection and purification through the high-affinity interaction with avidin and streptavidin. The protocols and data presented in this guide provide a solid foundation for the effective use of this compound in the laboratory.
References
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester = 95 TLC, powder 89889-52-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mabtech.com [mabtech.com]
An In-depth Technical Guide to the Solubility of N-Biotinyl-6-aminohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Biotinyl-6-aminohexanoic acid. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this guide presents solubility information for structurally related compounds to provide valuable insights. Additionally, a detailed experimental protocol is provided for researchers to determine the precise solubility of this compound in their specific laboratory conditions.
Core Compound: this compound
This compound is a derivative of biotin (B1667282) that incorporates a six-carbon linker arm (6-aminohexanoic acid). This linker increases the distance between the biotin moiety and the molecule to which it is conjugated, which can reduce steric hindrance and improve the accessibility of biotin for binding to avidin (B1170675) or streptavidin. The inclusion of the 6-aminohexanoic acid component is also noted to potentially improve the solubility of some therapeutic molecules.[1][2]
Quantitative Solubility Data
| Compound | Solvent | Solubility | Notes |
| Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester | DMF | 25 mg/mL | Data from a commercial supplier.[3] |
| Water | ≤2 mg/mL | With sonication.[3] | |
| DMSO | Soluble | Qualitative description.[3] | |
| Biotin-NHS (N-hydroxysuccinimide ester) | DMSO | ~20 mg/mL | Data from a commercial supplier.[4] |
| DMF | ~20 mg/mL | Data from a commercial supplier.[4] | |
| Aqueous Buffer | Sparingly soluble | For maximum solubility, dissolve in DMSO first.[4] | |
| 6-Aminohexanoic acid | Water | 50 mg/mL or 587.55 g/L | Data from commercial suppliers.[5][6] |
| Alcohol | Slightly soluble | Qualitative description.[7] | |
| Chloroform | Practically insoluble | Qualitative description.[7] | |
| Ether | Practically insoluble | Qualitative description.[7] |
Based on this data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as DMSO and DMF, and limited solubility in aqueous solutions. The presence of the carboxylic acid and amine groups suggests that its aqueous solubility will be pH-dependent.
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The following protocol outlines a standard procedure for determining the equilibrium solubility of a compound like this compound.
Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., Water, DMSO, DMF, Ethanol, Methanol)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a temperature-controlled shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the incubation period, allow the vial to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove all undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 生物氨基己酰基-6-氨基己酸N-羟基琥珀酰亚胺酯 ≥95% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: N-Biotinyl-6-aminohexanoic Acid (CAS No. 72040-64-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Biotinyl-6-aminohexanoic acid, a widely used reagent in bioconjugation and molecular biology. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its use in protein biotinylation, and illustrates key concepts and workflows through structured diagrams.
Core Compound Information
This compound, also known as (+)-Biotin-ε-aminocaproic acid or Biotin-X, is a derivative of biotin (B1667282) (Vitamin H) that incorporates a six-carbon spacer arm.[1][2] This spacer, 6-aminohexanoic acid, serves to minimize steric hindrance when the biotin moiety binds to avidin (B1170675) or streptavidin, thereby enhancing the accessibility and detection of the biotinylated molecule.[3][4] Its CAS number is 72040-64-3 .[1][5][6]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 72040-64-3 | [1][5][6] |
| Molecular Formula | C₁₆H₂₇N₃O₄S | [1][5][6] |
| Molecular Weight | 357.47 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [1][6] |
| Purity | ≥97.0% (HPLC) to ≥98% (HPLC) | [1][6] |
| Melting Point | 220-230 °C (decomposes) | [1] |
| Storage Temperature | -20 °C | [6] |
| Synonyms | (+)-Biotin-ε-aminocaproic acid, 6-((Biotinoyl)amino)hexanoic acid, Biotin-X, N-(+)-Biotinyl-6-aminocaproic acid | [1][2] |
Spectral and Trace Element Data
Below are additional quantitative data points relevant for quality control and experimental design.
| Parameter | Specification | Reference |
| Calcium (Ca) | ≤20 mg/kg | [1] |
| Cadmium (Cd) | ≤5 mg/kg | [1] |
| Cobalt (Co) | ≤5 mg/kg | [1] |
| Chromium (Cr) | ≤5 mg/kg | [1] |
| Copper (Cu) | ≤5 mg/kg | [1] |
| Iron (Fe) | ≤5 mg/kg | [1] |
| Potassium (K) | ≤50 mg/kg | [1] |
| Magnesium (Mg) | ≤5 mg/kg | [1] |
| Manganese (Mn) | ≤5 mg/kg | [1] |
| Sodium (Na) | ≤100 mg/kg | [1] |
| Nickel (Ni) | ≤5 mg/kg | [1] |
| Lead (Pb) | ≤5 mg/kg | [1] |
| Zinc (Zn) | ≤5 mg/kg | [1] |
Applications in Research and Development
This compound is a versatile tool for the biotinylation of various biomolecules.[5] Its primary application is as a bioconjugation reagent to label proteins, peptides, and other molecules that possess a primary amine for subsequent detection, purification, or immobilization.[7] Key research areas where this compound is utilized include:
-
Bioconjugation: Covalently attaching biotin to biomolecules for detection and purification.[7]
-
Drug Delivery Systems: Facilitating the development of targeted drug delivery mechanisms.[7]
-
Diagnostics: Aiding in the development of sensitive and specific assays, such as ELISA.[7]
-
Molecular Biology: Studying protein-protein interactions and cellular pathways.[7]
-
Biosynthesis: Used in the chemoenzymatic synthesis of biotinylated oligosaccharides.[8]
Experimental Protocol: Protein Biotinylation
The following is a detailed methodology for the biotinylation of a protein containing primary amines (e.g., lysine (B10760008) residues) using this compound. This protocol involves the activation of the carboxyl group on the biotin reagent using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry, followed by conjugation to the target protein.
Materials
-
This compound (CAS 72040-64-3)
-
Target protein with primary amines
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., desalting or size-exclusion chromatography)
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure
Step 1: Preparation of Reagents
-
Prepare a stock solution of the target protein in the Coupling Buffer at a concentration of 1-10 mg/mL.
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10-50 mM.
-
Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of NHS (or Sulfo-NHS) in the Activation Buffer.
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine a 10-50 fold molar excess of the dissolved this compound with the EDC and NHS solutions.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.
Step 3: Biotinylation of the Target Protein
-
Add the activated biotin-NHS ester solution from Step 2 to the protein solution. The reaction is most efficient at a pH of 7-8.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 4: Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
Step 5: Purification of the Biotinylated Protein
-
Remove excess, unreacted biotinylation reagents and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions. The purified biotinylated protein is now ready for downstream applications.
Visualizations
Molecular Structure and Functional Components
The following diagram illustrates the key components of the this compound molecule.
Caption: Structure of this compound.
Experimental Workflow for Protein Biotinylation
This diagram outlines the general workflow for labeling a target protein with this compound and subsequent purification.
Caption: Protein biotinylation and purification workflow.
References
- 1. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. tandfonline.com [tandfonline.com]
- 6. neuromics.com [neuromics.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
A Technical Guide to the Synthesis of N-Biotinyl-6-aminohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis pathways for N-Biotinyl-6-aminohexanoic acid, a critical reagent in biotechnology and pharmaceutical research. The inclusion of a 6-aminohexanoic acid spacer arm is a key structural feature, designed to minimize steric hindrance between the biotin (B1667282) moiety and its binding partners, such as streptavidin or avidin. This enhanced accessibility is crucial for various applications, including immunoassays, affinity chromatography, and targeted drug delivery.[1][2] This guide details common synthetic strategies, experimental protocols, and quantitative data to support research and development efforts.
Overview of the Synthetic Pathway
The most prevalent and efficient synthesis of this compound is a two-step process. The core strategy involves the activation of the carboxylic acid group of D-biotin, followed by the coupling of the activated biotin with the primary amine of 6-aminohexanoic acid.
-
Step 1: Activation of D-Biotin. The carboxyl group of D-biotin is activated to facilitate amide bond formation. A common method is the synthesis of a more stable and amine-reactive intermediate, (+)-Biotin N-hydroxysuccinimide ester (Biotin-NHS). This is typically achieved through a carbodiimide-mediated coupling reaction.[3]
-
Step 2: Amide Bond Formation. The activated Biotin-NHS ester readily reacts with the primary amino group of 6-aminohexanoic acid in an aminolysis reaction to form a stable amide bond, yielding the final product, this compound.[3]
Caption: Overall two-step synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of (+)-Biotin N-hydroxysuccinimide ester (Biotin-NHS) via DCC Coupling
This protocol is adapted from standard carbodiimide (B86325) coupling procedures and is widely used for activating carboxylic acids.[3] Dicyclohexylcarbodiimide (DCC) facilitates the condensation of D-biotin and N-hydroxysuccinimide (NHS).
Materials:
-
D-(+)-Biotin
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dry N,N-Dimethylformamide (DMF)
Procedure:
-
Suspend D-biotin (1.0 eq) in dry DMF. Dissolve completely by gentle heating.
-
Cool the solution to room temperature.
-
Add N-hydroxysuccinimide (NHS) (1.2 eq) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.3 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 19-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Remove the DCU precipitate by filtration.
-
Concentrate the filtrate under high vacuum at 95°C to yield the crude Biotin-NHS ester.
-
The product can be further purified by recrystallization from isopropanol (B130326) or reprecipitation from a DMF-isopropanol mixture to yield pure Biotin-NHS ester.[4]
Caption: Experimental workflow for the synthesis of Biotin-NHS via DCC coupling.
Protocol 2: Synthesis of this compound
This protocol describes the aminolysis reaction where the activated Biotin-NHS ester is coupled with 6-aminohexanoic acid.[3]
Materials:
-
(+)-Biotin N-hydroxysuccinimide ester (Biotin-NHS)
-
6-Aminohexanoic acid
-
Triethylamine (B128534) (TEA) (optional, as a base to accelerate the reaction)
-
Deionized Water
-
N,N-Dimethylformamide (DMF) or other suitable solvent
Procedure:
-
Dissolve 6-aminohexanoic acid (1.0 eq) in a minimal amount of deionized water. If solubility is an issue, a co-solvent system with DMF can be used.
-
In a separate flask, dissolve Biotin-NHS (1.0 - 1.2 eq) in DMF.
-
Slowly add the Biotin-NHS solution to the 6-aminohexanoic acid solution with constant stirring.
-
If desired, add triethylamine (1.1 eq) to the reaction mixture to act as a base and accelerate the coupling.[3]
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC.
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The crude product is then purified, often by recrystallization or column chromatography, to yield pure this compound.
Quantitative Data Summary
The efficiency of the synthesis can vary based on the chosen reagents and reaction conditions. The table below summarizes quantitative data reported for the synthesis of Biotin-NHS ester, a key intermediate.
| Method | Activating Reagent | Base | Solvent | Yield | Reference |
| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | - | DMF | Good to High | [3] |
| Carbonate Coupling | N,N'-Disuccinimidyl carbonate (DSC) | Pyridine or N-methylmorpholine | DMF | 83% (before recrystallization) | [4] |
| Carbonate Coupling | N,N'-Disuccinimidyl carbonate (DSC) | Triethylamine (TEA) | DMF | 72.9% | [5] |
Reaction Mechanism Visualization
The synthesis relies on fundamental organic chemistry reactions. The following diagram illustrates the logical relationship in the key coupling step.
Caption: Logical diagram of the nucleophilic attack during amide bond formation.
References
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. BIOTIN-NHS synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Mechanism and Application of N-Biotinyl-6-aminohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Biotinyl-6-aminohexanoic acid is a pivotal tool in biotechnology and drug development, primarily functioning as a high-specificity labeling reagent. Its mechanism of action is two-fold: the covalent conjugation to target biomolecules, typically via an activated carboxyl group, and the subsequent high-affinity, non-covalent interaction of the biotin (B1667282) moiety with avidin (B1170675) or streptavidin. The integrated 6-aminohexanoic acid spacer arm is crucial for mitigating steric hindrance, thereby ensuring efficient binding. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its application in protein biotinylation, affinity chromatography, and ELISA, and quantitative data on the pivotal biotin-streptavidin interaction.
Core Mechanism of Action
The utility of this compound is not derived from a direct biological or signaling activity of the molecule itself. Instead, its "mechanism of action" is centered on its function as a molecular linker and affinity tag. This can be dissected into two key stages:
-
Covalent Conjugation: this compound is often chemically activated, most commonly as an N-hydroxysuccinimide (NHS) ester. This activated form readily reacts with primary amines (-NH2) present on biomolecules, such as the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[1] This reaction is highly efficient under mild pH conditions (typically pH 7.2-8.5).[2][3] The 6-aminohexanoic acid component acts as a flexible spacer, which is critical for ensuring that the biotin group is accessible for subsequent interactions.[4]
-
High-Affinity Non-Covalent Binding: The biotin moiety of the conjugated molecule exhibits an extraordinarily high affinity for the proteins avidin and streptavidin.[5] This interaction is one of the strongest known non-covalent biological interactions, characterized by a very low dissociation constant (Kd).[5][6] This near-irreversible binding forms the basis for a multitude of detection and purification applications.[6]
Quantitative Data
The defining characteristic of the biotin-avidin/streptavidin system is its exceptional binding affinity. This quantitative data is crucial for understanding the stability and reliability of assays and purification systems based on this interaction.
| Parameter | Avidin | Streptavidin | Reference(s) |
| Dissociation Constant (Kd) | ~1 x 10-15 M | ~1 x 10-14 M to 1 x 10-15 M | [5][6][7] |
| Dissociation Rate Constant (koff) | 7.5 x 10-8 s-1 | 2.4 x 10-6 s-1 | [8] |
| Molecular Weight (tetramer) | ~67-68 kDa | ~52 kDa | [5][6] |
| Isoelectric Point (pI) | 10-10.5 | ~5 | [6] |
Signaling Pathway Visualization
While this compound does not directly participate in signaling pathways, it is an invaluable tool for their study. For instance, a biotinylated ligand can be used to isolate and identify its corresponding receptor, a key step in elucidating a signaling cascade. Below is a conceptual diagram illustrating how a biotinylated ligand could be used to study a G-Protein Coupled Receptor (GPCR) signaling pathway.[9]
Conceptual GPCR signaling pathway initiated by a biotinylated ligand.
Experimental Protocols & Workflows
Protein Biotinylation using this compound NHS Ester
This protocol outlines the general steps for labeling a protein with this compound N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein to be labeled
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 50 mM phosphate (B84403) buffer, pH 7.2-8.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis tubing for buffer exchange
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction: Add a 10-20 fold molar excess of the dissolved biotinylation reagent to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
Workflow for protein biotinylation.
Affinity Chromatography of a Biotinylated Protein
This protocol describes the purification of a biotinylated protein using a streptavidin-agarose resin.
Materials:
-
Biotinylated protein sample
-
Streptavidin-agarose resin
-
Binding/Wash Buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.4
-
Elution Buffer: e.g., 0.1 M glycine, pH 2.8 (for non-denaturing elution, competitive elution with free biotin can also be used, though it is less efficient due to the strong interaction)
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Chromatography column
Procedure:
-
Column Preparation: Pack the chromatography column with the streptavidin-agarose resin and equilibrate with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Apply the biotinylated protein sample to the column.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound biotinylated protein with the Elution Buffer. Collect fractions.
-
Neutralization: Immediately neutralize the eluted fractions by adding a small volume of Neutralization Buffer.
Workflow for affinity chromatography.
Enzyme-Linked Immunosorbent Assay (ELISA) with a Biotinylated Detection Antibody
This protocol provides a general outline for a sandwich ELISA using a biotinylated detection antibody and streptavidin-HRP for signal amplification.
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antigen-containing sample
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Coating: Coat the microplate wells with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites with Blocking Buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample Incubation: Add the antigen-containing samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add TMB substrate and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the Stop Solution.
-
Reading: Read the absorbance at 450 nm.
Workflow for a sandwich ELISA.
Conclusion
This compound is a cornerstone reagent in modern molecular biology and biochemistry. Its robust and well-characterized mechanism of action, revolving around the formation of a stable covalent bond with target molecules and the subsequent high-affinity interaction with streptavidin, provides a versatile platform for numerous applications. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this powerful tool in their experimental designs, from protein purification to sensitive immunoassays and the elucidation of complex biological pathways.
References
- 1. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptavidin - Wikipedia [en.wikipedia.org]
- 6. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Dissociation constant of avidin and biotin - Generic - BNID 107216 [bionumbers.hms.harvard.edu]
- 8. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective covalent labeling of tag-fused GPCR proteins on live cell surface with a synthetic probe for their functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Biotinyl-6-aminohexanoic Acid as a Biotinylation Reagent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Biotinyl-6-aminohexanoic acid, a widely utilized biotinylation reagent in research and drug development. This document details its core features, presents quantitative data for experimental planning, provides detailed experimental protocols, and includes visualizations to clarify key processes.
Core Features of this compound
This compound is a derivative of biotin (B1667282) (Vitamin H) that incorporates a six-carbon spacer arm. This reagent is instrumental for covalently attaching biotin to proteins, nucleic acids, and other molecules.[1] The biotin moiety exhibits an exceptionally high affinity for avidin (B1170675) and streptavidin, forming one of the strongest known non-covalent biological interactions.[2] This robust interaction is harnessed in a multitude of applications for the detection, purification, and immobilization of biomolecules.[3]
The key features of this compound as a biotinylation reagent include:
-
Amine Reactivity: For practical use in labeling biomolecules, this compound is typically activated with N-hydroxysuccinimide (NHS) to form this compound NHS ester. This activated form readily reacts with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[4][5][6][7]
-
Spacer Arm: The integrated 6-aminohexanoic acid (also known as 6-aminocaproic acid) spacer arm is a critical feature. This linker increases the distance between the biotin molecule and the labeled protein. The binding pocket for biotin is located approximately 9 Å below the surface of streptavidin.[2] The spacer arm helps to overcome steric hindrance, thereby improving the accessibility of the biotin to the binding pocket of avidin or streptavidin.[2] This often leads to enhanced detection sensitivity in various assays.[2]
-
Versatility: This reagent can be used to biotinylate a wide range of biomolecules, making it a versatile tool in the laboratory. Applications include immunoassays (ELISA, Western blotting), affinity purification, cell surface labeling, and targeted drug delivery.[3]
-
Specificity of Labeling: While the NHS ester chemistry primarily targets primary amines, the specificity of labeling can be influenced by controlling the reaction pH. At a lower pH (around 6.5), preferential labeling of the N-terminal α-amino group over the ε-amino group of lysine residues can be achieved due to differences in their pKa values.[8]
Quantitative Data for Experimental Design
Effective biotinylation requires careful consideration of reaction parameters. The following tables summarize key quantitative data for planning experiments using this compound NHS ester.
| Parameter | Recommended Value/Range | Notes |
| Molar Excess of Biotin Reagent | 5 to 20-fold molar excess over the protein. | For dilute protein solutions (<2 mg/mL), a higher molar excess (≥ 20-fold) is recommended to achieve efficient labeling. For more concentrated solutions (≥ 10 mg/mL), a 12-fold molar excess is often sufficient.[6] The optimal ratio may need to be determined empirically for each specific protein. |
| Reaction pH | 7.0 - 9.0 | For general amine labeling, a pH of 8.0-8.5 is optimal.[9] For preferential N-terminal labeling of peptides, a lower pH of 6.5 can be used.[8] Buffers should be free of primary amines (e.g., Tris). Phosphate-buffered saline (PBS) or bicarbonate buffer are commonly used.[5] |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice. | Longer incubation times (e.g., overnight at 4°C) can also be effective, particularly for less reactive proteins or when using a lower molar excess of the reagent.[10][11][12] |
| Solvent for Stock Solution | Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). | This compound NHS ester is not readily soluble in aqueous solutions and should be first dissolved in an organic solvent before being added to the reaction mixture.[6] |
| Feature | Quantitative Value | Significance |
| Spacer Arm Length | ~9 Å | This length is sufficient to bridge the distance to the biotin-binding site deep within the streptavidin/avidin molecule, thereby reducing steric hindrance and improving binding efficiency.[2] |
| Molecular Weight | 357.47 g/mol | This relatively small size minimizes the potential for interference with the biological function of the labeled molecule. |
| Biotin-Avidin/Streptavidin Affinity (Kd) | ~10⁻¹⁵ M | This extremely high affinity results in a very stable complex, making it ideal for detection and purification applications under a wide range of conditions. |
Experimental Protocols
Protocol for Protein Biotinylation using this compound NHS Ester
This protocol provides a general procedure for the biotinylation of a protein, such as an antibody, in solution.
Materials:
-
Protein to be biotinylated (e.g., IgG antibody)
-
This compound N-hydroxysuccinimide (NHS) ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3 (or PBS, pH 7.4)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification column (e.g., Sephadex G-25 desalting column) or dialysis tubing
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS or bicarbonate buffer. This can be done by dialysis or using a desalting column.
-
-
Prepare the Biotin Reagent Stock Solution:
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent stock solution to achieve the desired molar excess (e.g., 12-fold molar excess for a 10 mg/mL protein solution).[6]
-
Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11]
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purify the Biotinylated Protein:
-
Determine Protein Concentration and Degree of Biotinylation:
-
Measure the protein concentration of the purified sample using a standard protein assay (e.g., BCA assay).
-
Quantify the degree of biotinylation using the HABA assay (see Protocol 3.2).
-
Protocol for Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for determining the number of biotin molecules incorporated per protein molecule.[10][13] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[13][14]
Materials:
-
Purified biotinylated protein sample
-
HABA/Avidin solution (commercially available kits are recommended)
-
PBS (phosphate-buffered saline)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure (Microplate Format):
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.[15]
-
Blank Measurement:
-
Add 180 µL of the HABA/Avidin solution to a well of a 96-well microplate.
-
Add 20 µL of PBS to the well. This will serve as the blank.
-
Measure the absorbance at 500 nm (A_blank).[10]
-
-
Sample Measurement:
-
Add 180 µL of the HABA/Avidin solution to a separate well.
-
Add 20 µL of the purified biotinylated protein sample to this well (A_sample).[10] It is advisable to test a few dilutions of your sample.
-
-
Incubation: Mix gently and incubate for 5-10 minutes at room temperature.[10]
-
Read Absorbance: Measure the absorbance of the sample well at 500 nm.
-
Calculation of Biotin Concentration:
-
The change in absorbance (ΔA500) is proportional to the amount of biotin in the sample.
-
Use the molar extinction coefficient of the HABA-avidin complex (typically ~34,000 M⁻¹cm⁻¹) and the Beer-Lambert law to calculate the concentration of biotin. Refer to the specific kit instructions for the exact calculation formula.[14]
-
-
Calculate Moles of Biotin per Mole of Protein:
-
Divide the calculated molar concentration of biotin by the molar concentration of the protein to determine the degree of labeling.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the use of this compound.
Caption: Workflow for protein biotinylation using this compound NHS ester.
Caption: Workflow for quantifying protein biotinylation using the HABA assay.
Caption: Principle of a sandwich ELISA using a biotinylated primary antibody.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 5. dianova.com [dianova.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. fishersci.ie [fishersci.ie]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
The Pivotal Role of the Spacer Arm in N-Biotinyl-6-aminohexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Biotinyl-6-aminohexanoic acid is a cornerstone reagent in a multitude of life science applications, from affinity chromatography and immunoprecipitation to targeted drug delivery and advanced cellular imaging. Its utility stems from the remarkably strong and specific non-covalent interaction between biotin (B1667282) and avidin (B1170675) proteins (including streptavidin and neutravidin), which boasts a dissociation constant (Kd) in the femtomolar range, making it one of the strongest known biological interactions. At the heart of this versatile molecule lies a critical, yet often overlooked, component: the 6-aminohexanoic acid spacer arm. This in-depth technical guide elucidates the structure, function, and significance of this spacer arm, providing researchers with the foundational knowledge to effectively leverage biotin-based technologies.
The Structure and Function of the Spacer Arm
This compound is synthesized by forming an amide bond between the carboxylic acid group of biotin and the amino group of 6-aminohexanoic acid. This creates a flexible hydrocarbon chain, the spacer arm, separating the biotin moiety from the terminal carboxylic acid group, which is typically activated (e.g., as an N-hydroxysuccinimide ester) for conjugation to primary amines on target molecules such as proteins, antibodies, or nucleic acids.
The primary function of the 6-aminohexanoic acid spacer arm is to mitigate steric hindrance. The biotin-binding sites on avidin and streptavidin are located deep within the protein structure, approximately 9 Å below the surface. A short or absent spacer arm can prevent the biotinylated molecule from efficiently accessing this binding pocket, leading to reduced binding affinity and assay sensitivity. The 6-aminohexanoic acid spacer, with an extended length of approximately 9 Å, effectively bridges this distance, allowing for optimal orientation and interaction between the biotin and the avidin-binding pocket.
Quantitative Impact of Spacer Arm Length on Binding Affinity
The length of the spacer arm has a direct and measurable impact on the binding efficiency of biotinylated molecules to avidin-coated surfaces. Longer spacer arms generally lead to enhanced binding by reducing steric hindrance.
| Biotinylation Reagent | Spacer Arm Length (nm) | Relative Binding Affinity (HRP-Streptavidin) |
| PFP-biotin | 0.96 | Lower |
| NHS-biotin | 1.35 | Moderate |
| Sulfo-NHS-LC-biotin | 2.24 | High |
| NHS-LC-LC-biotin | 3.05 | Higher |
| Data summarized from a study on the influence of spacer arm length on biotinylated microplate assays. |
As the data indicates, increasing the spacer arm length from 0.96 nm to 3.05 nm results in a significant improvement in the dose-response curve in a solid-phase binding assay, signifying a more efficient interaction between the immobilized biotin and enzyme-labeled streptavidin.
Experimental Protocols
Synthesis of this compound
While various commercial sources provide pre-activated this compound, understanding its synthesis is valuable. A common laboratory-scale synthesis involves the reaction of a biotin N-hydroxysuccinimide (NHS) ester with 6-aminohexanoic acid.
Materials:
-
Biotin-NHS ester
-
6-Aminohexanoic acid
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Diethyl ether
-
Dichloromethane (DCM)
-
Methanol
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Dissolve 6-aminohexanoic acid in anhydrous DMF.
-
Add triethylamine to the solution to act as a base.
-
In a separate flask, dissolve Biotin-NHS ester in anhydrous DMF.
-
Slowly add the Biotin-NHS ester solution to the 6-aminohexanoic acid solution with constant stirring at room temperature.
-
Allow the reaction to proceed overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, precipitate the crude product by adding diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Purify the crude product using silica gel column chromatography with a DCM:Methanol gradient.
-
Combine the fractions containing the pure product, evaporate the solvent under reduced pressure, and dry the final product under vacuum.
Biotin-Streptavidin Binding Assay (Pull-Down Assay)
This protocol describes a general workflow for capturing a biotinylated protein using streptavidin-conjugated magnetic beads.
Materials:
-
Biotinylated protein sample
-
Streptavidin-conjugated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., high concentration of free biotin in PBS, or a low pH buffer)
-
Magnetic rack
Protocol:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in their storage buffer.
-
Transfer the desired amount of beads to a microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.
-
Wash the beads by resuspending them in Binding/Wash Buffer, pelleting, and removing the supernatant. Repeat this wash step three times.
-
-
Binding:
-
Resuspend the washed beads in Binding/Wash Buffer.
-
Add the biotinylated protein sample to the bead suspension.
-
Incubate the mixture for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
-
Washing:
-
Place the tube on the magnetic rack to pellet the beads and discard the supernatant.
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the beads and incubate to release the biotinylated protein from the streptavidin.
-
Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted protein for downstream analysis.
-
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the biotin-avidin interaction and the experimental workflow of a pull-down assay.
Methodological & Application
Application Notes and Protocols for Protein Biotinylation using N-Biotinyl-6-aminohexanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Biotinyl-6-aminohexanoic acid for the covalent attachment of biotin (B1667282) to proteins. This process, known as biotinylation, is a cornerstone technique in life sciences, enabling a myriad of applications from affinity purification to sophisticated cellular imaging and targeted drug delivery.[1][2][3] The inclusion of a 6-aminohexanoic acid spacer arm in this reagent is crucial for overcoming steric hindrance, thereby ensuring efficient binding of the biotin moiety to avidin (B1170675) or streptavidin.[4]
Introduction to this compound
This compound is a derivative of biotin (Vitamin H) that features a six-carbon spacer arm. This spacer increases the distance between the biotin and the attached molecule, which is critical for minimizing steric hindrance when the biotin binds to the deep biotin-binding pockets of avidin or streptavidin. For protein biotinylation, this compound is most commonly used in its N-hydroxysuccinimide (NHS) ester form. This activated ester readily reacts with primary amines (-NH2) on the side chains of lysine (B10760008) residues and the N-terminus of proteins to form stable amide bonds.[4]
Key Advantages:
-
Reduced Steric Hindrance: The 6-aminohexanoic acid spacer facilitates the interaction between biotin and avidin/streptavidin, especially for large proteins.[4]
-
Stable Bond Formation: The reaction with primary amines forms a highly stable covalent amide bond.[4]
-
Versatility: Biotinylated proteins can be used in a wide range of applications, including affinity purification, immunoprecipitation, cellular labeling, drug screening, and targeted therapies.[5]
Principle of the Reaction
The biotinylation reaction occurs when the NHS ester of this compound reacts with a primary amine on a protein. The NHS group is an excellent leaving group, and its departure results in the formation of a stable amide bond between the 6-aminohexanoic acid spacer and the protein. This reaction is most efficient at a pH range of 7-9.[4]
Figure 1. Reaction scheme for protein biotinylation.
Experimental Protocols
Materials and Reagents
-
This compound N-hydroxysuccinimide ester (Biotin-X-NHS)
-
Purified protein to be biotinylated
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or another amine-free buffer such as HEPES. Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the biotinylation reaction.[6][7]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassettes for purification
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) and Avidin for determining the degree of biotinylation (optional)
Protocol for Protein Biotinylation
This protocol is a general guideline and may require optimization for specific proteins.
-
Protein Preparation:
-
Preparation of Biotinylating Reagent Stock Solution:
-
Allow the vial of Biotin-X-NHS to equilibrate to room temperature before opening to prevent moisture condensation.[10]
-
Immediately before use, dissolve the Biotin-X-NHS in anhydrous DMSO or DMF to a concentration of 10 mM.[3][4] Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Therefore, the stock solution should be prepared fresh.[6][7]
-
-
Biotinylation Reaction:
-
Calculate the required volume of the Biotin-X-NHS stock solution to achieve the desired molar excess. A 10-20 fold molar excess of biotin to protein is a common starting point.[8][10] For more dilute protein solutions (e.g., 2 mg/mL), a higher molar excess (e.g., 20-fold or more) may be necessary.[4][11]
-
Add the calculated volume of the Biotin-X-NHS stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2][10]
-
-
Quenching the Reaction:
-
Purification of Biotinylated Protein:
Determination of Biotin Incorporation (HABA Assay)
The HABA assay is a colorimetric method to estimate the number of biotin molecules incorporated per protein molecule.[14] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[15][16]
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A500_initial).[14][15]
-
Add a known amount of the purified biotinylated protein to the HABA/Avidin solution and mix.[14]
-
Measure the absorbance at 500 nm again once the reading is stable (A500_final).[14][15]
-
Calculate the moles of biotin per mole of protein using the change in absorbance and the Beer-Lambert law.[14]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to more efficient labeling.[8] |
| Reaction Buffer | PBS (pH 7.2-8.0) or HEPES | Must be free of primary amines.[6][7] |
| Biotin-X-NHS Molar Excess | 10-20 fold | May need to be increased for dilute protein solutions.[8][10] |
| Incubation Time | 30-60 min at RT or 2 hours on ice | Longer incubation on ice can be used for sensitive proteins.[2][10] |
| Quenching Agent | 50-100 mM Tris or Glycine | Stops the biotinylation reaction.[12] |
Visualized Workflows and Pathways
General Experimental Workflow for Protein Biotinylation
Figure 2. Workflow for protein biotinylation.
Downstream Application: Pull-Down Assay
Figure 3. Workflow for a pull-down assay.
Downstream Application: Sandwich ELISA
Figure 4. Workflow for a sandwich ELISA.
Applications in Research and Drug Development
Biotinylated proteins are invaluable tools across various scientific disciplines:
-
Protein-Protein Interaction Studies: Used in pull-down assays and co-immunoprecipitation to identify binding partners.[18]
-
Immunoassays: Biotinylated antibodies are widely used in ELISA, Western blotting, and immunohistochemistry for sensitive detection.[2]
-
Affinity Purification: Biotinylated proteins can be efficiently purified from complex mixtures using streptavidin- or avidin-conjugated resins.[5][14]
-
Drug Discovery and Development: Biotinylation is employed in drug screening assays, target identification, and the development of targeted drug delivery systems.[1][5] For instance, biotinylated drugs or nanoparticles can be targeted to specific cells by conjugating avidin or streptavidin to antibodies that recognize cell surface receptors.[14]
-
Cellular Imaging: Biotinylated probes, in conjunction with fluorescently labeled streptavidin, are used for visualizing the localization and trafficking of proteins in cells.
References
- 1. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Biotinylated peptide pull down assay [bio-protocol.org]
- 6. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. proteochem.com [proteochem.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. fishersci.ie [fishersci.ie]
- 17. interchim.fr [interchim.fr]
- 18. bioclone.net [bioclone.net]
Application Notes and Protocols for Labeling Primary Amines with N-Biotinyl-6-aminohexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin (Vitamin H) and streptavidin (or avidin) forms the basis for numerous applications, including affinity purification, immunoassays (such as ELISA and Western blotting), immunohistochemistry, and pull-down assays to study protein-protein interactions.
This document provides a detailed protocol for the labeling of primary amines (-NH2) in proteins and peptides using an N-hydroxysuccinimide (NHS) ester derivative of N-Biotinyl-6-aminohexanoic acid. The 6-aminohexanoic acid spacer arm is incorporated to minimize steric hindrance between the biotin molecule and the labeled protein, thereby ensuring efficient binding of the biotinylated protein to streptavidin. The NHS ester reacts efficiently with primary amines, found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues, to form stable amide bonds.
Data Presentation: Quantitative Aspects of Biotinylation
The efficiency of the biotinylation reaction is influenced by several factors, including the molar ratio of the biotinylation reagent to the protein, the concentration of the protein, pH, and incubation time. The degree of labeling, often expressed as the Molar Substitution Ratio (MSR) or the number of biotin molecules per protein molecule, is a critical parameter to optimize for downstream applications. Over-labeling can lead to protein precipitation or loss of function, while under-labeling may result in insufficient signal or inefficient capture.[1]
Table 1: Recommended Molar Ratios of this compound NHS Ester to Protein for Optimal Labeling [1][2][3][4]
| Protein Concentration | Recommended Molar Excess of Biotin-NHS Ester to Protein | Expected Molar Substitution Ratio (MSR) |
| > 10 mg/mL | 10-20 fold | 3-8 |
| 2-10 mg/mL | 20-50 fold | 3-8 |
| < 2 mg/mL | ≥ 20-fold | 1-5 |
Note: These are general guidelines. The optimal molar ratio should be determined empirically for each specific protein and application.
Table 2: Comparison of Methods for Quantifying Biotin Incorporation [5][6][7]
| Assay Method | Principle | Advantages | Disadvantages |
| HABA Assay | Colorimetric assay based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from the avidin-HABA complex by biotin. The decrease in absorbance at 500 nm is proportional to the amount of biotin. | Simple, widely used, and does not require specialized equipment. | Lower sensitivity and reproducibility, can underestimate the true MSR due to steric hindrance.[8][5] |
| Fluorescent Assays | Based on the change in fluorescence of a fluorescently tagged avidin (B1170675) upon biotin binding. | Higher sensitivity than the HABA assay. | May require a fluorometer. |
| Quant*Tag™ Biotin Kit | A chemical-based approach that does not rely on the avidin-biotin interaction, thus avoiding steric hindrance issues. The reagents react directly with the biotin molecule to produce a colored product. | More accurate than the HABA assay. | May be more expensive. |
Experimental Protocols
Protocol 1: Biotinylation of a Protein with this compound NHS Ester
This protocol is a general guideline for the biotinylation of a protein with primary amines.
Materials:
-
Protein of interest
-
This compound N-hydroxysuccinimide ester (Biotin-X-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5 (Amine-free buffer such as PBS is recommended)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
-
Biotinylation Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of Biotin-X-NHS in anhydrous DMF or DMSO.
-
-
Biotinylation Reaction:
-
Add the calculated amount of the 10 mM Biotin-X-NHS stock solution to the protein solution to achieve the desired molar excess (refer to Table 1).
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Biotin-X-NHS.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove the excess, unreacted biotinylation reagent and reaction by-products using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
This protocol describes the use of the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to estimate the degree of biotinylation.[7]
Materials:
-
Biotinylated protein sample (purified)
-
HABA solution (e.g., 10 mM in 10 mM NaOH)
-
Avidin solution (e.g., 1 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution:
-
Mix HABA and Avidin solutions in PBS to achieve a final concentration that gives an initial absorbance at 500 nm between 0.8 and 1.2. The exact ratio may need to be optimized.
-
-
Measure Initial Absorbance:
-
Add the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm (A500_initial).
-
-
Add Biotinylated Sample:
-
Add a known volume of the purified biotinylated protein sample to the HABA/Avidin solution and mix well.
-
Incubate for 5 minutes at room temperature.
-
-
Measure Final Absorbance:
-
Measure the absorbance of the solution at 500 nm (A500_final).
-
-
Calculate Biotin Concentration:
-
The change in absorbance (ΔA500 = A500_initial - A500_final) is proportional to the amount of biotin in the sample.
-
The molar concentration of biotin can be calculated using the following formula: [Biotin] (M) = ΔA500 / (ε_HABA-Avidin × path length) (where ε_HABA-Avidin at 500 nm is approximately 34,000 M⁻¹cm⁻¹)
-
-
Calculate Molar Substitution Ratio (MSR):
-
MSR = (moles of biotin) / (moles of protein)
-
Visualizations
Caption: Experimental workflow for biotinylating proteins.
Caption: Insulin signaling pathway and pull-down assay.[9][10][11][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. mesoscale.com [mesoscale.com]
- 6. Biotin Quantitation Kits | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. Protein–protein interaction in insulin signaling and the molecular mechanisms of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. A signaling hub of insulin receptor, dystrophin glycoprotein complex and plakoglobin regulates muscle size - PMC [pmc.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
Application Notes and Protocols for N-Biotinyl-6-aminohexanoic Acid in ELISA Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Biotinyl-6-aminohexanoic acid is a widely utilized biotinylation reagent in various biochemical assays, most notably in Enzyme-Linked Immunosorbent Assays (ELISA). This molecule consists of a biotin (B1667282) moiety, which has an exceptionally high affinity for streptavidin and avidin (B1170675), and a six-carbon spacer arm (6-aminohexanoic acid). This spacer is a critical feature, as it mitigates steric hindrance, thereby enhancing the binding of the biotinylated molecule to streptavidin or avidin conjugates.[1] This enhanced binding can lead to improved sensitivity and signal amplification in ELISA and other immunoassay formats.[1]
This document provides detailed application notes on the utility of this compound in ELISA, protocols for protein biotinylation and various ELISA formats, and a summary of expected performance characteristics.
The Role of the 6-Aminohexanoic Acid Spacer
The binding pocket for biotin on the streptavidin molecule is located approximately 9 Å below the protein's surface.[1] When a biomolecule, such as a large antibody or antigen, is directly labeled with biotin, the close proximity of the biomolecule can physically obstruct the biotin from entering this binding pocket. This phenomenon is known as steric hindrance.
The 6-aminohexanoic acid linker in this compound acts as a spacer arm, increasing the distance between the biotin and the labeled protein by about 9 Å.[1] This extension allows the biotin moiety to more readily access the binding site on streptavidin, leading to a more efficient and stable interaction.[1] Studies have shown that increasing the length of the spacer arm can lead to a better dose-response curve in biotin-dependent assays, suggesting a reduction in steric hindrance and improved binding kinetics.
Data Presentation
| Feature | Biotin without Spacer | This compound (with Spacer) | Rationale |
| Binding Efficiency | Potentially reduced | Improved | The spacer arm overcomes steric hindrance, allowing better access to the streptavidin binding pocket. |
| Assay Sensitivity | Lower | Higher | More efficient binding leads to a stronger signal for a given analyte concentration. |
| Signal-to-Noise Ratio | Lower | Higher | Enhanced specific binding and potentially lower non-specific interactions contribute to a better signal-to-noise ratio. |
| Flexibility in Assay Design | Limited | Greater | The robust binding allows for more flexibility in the design of various ELISA formats (e.g., sandwich, competitive). |
Below are typical performance characteristics that can be expected from a well-optimized sandwich ELISA utilizing a detection antibody biotinylated with this compound.
| Parameter | Typical Value |
| Detection Limit | 1 - 10 pg/mL |
| Assay Range | 10 - 2000 pg/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
Experimental Protocols
Biotinylation of Antibodies/Proteins with this compound N-hydroxysuccinimide (NHS) Ester
This protocol describes the covalent attachment of biotin to primary amines (e.g., lysine (B10760008) residues) on an antibody or protein using the NHS ester of this compound.
Materials:
-
Antibody or protein to be biotinylated
-
This compound N-hydroxysuccinimide (NHS) ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis tubing for purification
Procedure:
-
Protein Preparation: Dissolve the antibody or protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein solution contains primary amines (e.g., Tris buffer), it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
Biotinylation Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound NHS ester in anhydrous DMF or DMSO.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution. For example, for a 1 mg/mL solution of a 150 kDa IgG antibody, you would add approximately 2-4 µL of the 10 mg/mL biotinylation reagent stock solution per 100 µL of antibody solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent by dialysis against PBS or by using a desalting column.
-
Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Sandwich ELISA Protocol using a Biotinylated Detection Antibody
This protocol outlines a typical sandwich ELISA workflow where the detection antibody is biotinylated with this compound.
Materials:
-
96-well microplate
-
Capture antibody
-
Biotinylated detection antibody (prepared as in Protocol 1)
-
Antigen standard and samples
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample/Standard Incubation: Add 100 µL of the antigen standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody to its optimal concentration in Blocking Buffer. Add 100 µL to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer. Add 100 µL to each well. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step, but increase the number of washes to 5.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
Conclusion
This compound is a valuable reagent for enhancing the performance of ELISA and other immunoassays. Its 6-aminohexanoic acid spacer arm effectively reduces steric hindrance, leading to more efficient binding of biotinylated molecules to streptavidin conjugates. This results in improved assay sensitivity and a better signal-to-noise ratio. The provided protocols offer a robust starting point for researchers to implement this technology in their own experimental workflows.
References
Application Notes and Protocols for Immunoprecipitation using N-Biotinyl-6-aminohexanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Biotinyl-6-aminohexanoic acid for the biotinylation of proteins and subsequent immunoprecipitation. This powerful technique allows for the effective isolation and study of specific proteins and their interaction partners from complex biological samples.
Introduction to this compound in Immunoprecipitation
This compound is a biotinylation reagent commonly employed to label proteins and other biomolecules.[1][2] Its structure features a biotin (B1667282) moiety, which exhibits an exceptionally strong and specific affinity for streptavidin and avidin, and a six-carbon spacer arm (aminohexanoic acid) that minimizes steric hindrance, allowing for efficient interaction between the biotinylated protein and streptavidin-conjugated beads.[3] For protein labeling, this compound is typically activated with an N-hydroxysuccinimide (NHS) ester group, which readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) on the target protein to form stable amide bonds.[4]
This biotin-based immunoprecipitation, often referred to as a "pull-down" assay, offers a robust alternative to traditional immunoprecipitation methods that rely on protein A/G. It is particularly useful for proteins where a specific antibody for immunoprecipitation is not available, or for isolating protein complexes under stringent washing conditions due to the strength of the biotin-streptavidin interaction.
Key Applications:
-
Isolation of protein complexes: Identification of novel protein-protein interactions.
-
Enrichment of low-abundance proteins: Concentrating specific proteins from dilute lysates for downstream analysis.
-
Drug target discovery: Isolating cellular targets of biotinylated small molecule drugs.
-
Validation of protein interactions: Confirming suspected interactions discovered through other methods.
Experimental Workflow Overview
The general workflow for immunoprecipitation using this compound involves three main stages: biotinylation of the target protein, immunoprecipitation using streptavidin-coated beads, and elution of the captured protein(s).
References
Application Notes: N-Biotinyl-6-aminohexanoic Acid in Western Blot Detection
Introduction
Biotinylation, the process of attaching biotin (B1667282) to a molecule such as an antibody, is a cornerstone technique in molecular biology for sensitive detection assays.[1] N-Biotinyl-6-aminohexanoic acid, particularly in its N-hydroxysuccinimide (NHS) ester form, is a widely used reagent for this purpose. The 6-aminohexanoic acid component acts as a long spacer arm, which helps to minimize steric hindrance when the biotinylated molecule interacts with streptavidin or avidin.[2][3] This biotin-streptavidin system is renowned for its high affinity and specificity, enabling significant signal amplification in detection methods like Western blotting.[1][4]
In a typical Western blot workflow, a biotinylated antibody (either primary or secondary) is used to probe for the target protein immobilized on a membrane.[1][5] Subsequently, an enzyme conjugate, most commonly Streptavidin-Horseradish Peroxidase (Streptavidin-HRP), is introduced.[1][6] This conjugate binds strongly to the biotin on the antibody. The addition of a chemiluminescent substrate allows the HRP enzyme to catalyze a reaction that produces light, which can be captured on film or with a digital imager to indicate the presence and quantity of the target protein.[1] This method can offer a significant increase in sensitivity—up to 110-fold—over traditional Western blotting techniques.[4]
Core Principles
The utility of this compound in Western blotting is based on two key interactions:
-
Covalent Biotinylation: The NHS ester of this compound reacts efficiently with primary amines (-NH2) on the antibody, typically found on lysine (B10760008) residues and the N-terminus of the polypeptide chains.[2][7] This reaction forms a stable amide bond, securely labeling the antibody with biotin.[7] The reaction is most efficient in amine-free buffers at a pH range of 7-9.[7]
-
High-Affinity Biotin-Streptavidin Interaction: The biotin molecule has an exceptionally strong and specific non-covalent affinity for streptavidin.[1][4] Streptavidin is a tetrameric protein, meaning each molecule can bind up to four biotin molecules, leading to substantial signal amplification.[1][4]
Experimental Protocols
Protocol 1: Biotinylation of Antibodies with this compound NHS Ester
This protocol describes the process of covalently attaching biotin to a primary or secondary antibody.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS, pH 7.2-8.0)
-
This compound N-hydroxysuccinimide ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or 0.1 M Sodium Bicarbonate buffer, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M NH4Cl
-
Purification system: Desalting column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-2 mg/mL in the reaction buffer.[5][8] If the antibody is in a buffer containing primary amines (e.g., Tris) or sodium azide, it must be exchanged into an amine-free buffer via dialysis or a desalting column.[7][8]
-
Biotin Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the biotin reagent by dissolving it in anhydrous DMSO.[8]
-
Biotinylation Reaction: Add the calculated volume of the 10 mM biotin reagent stock solution to the antibody solution. The molar ratio of biotin to antibody is critical and should be optimized. A starting point is a 12- to 20-fold molar excess of biotin for an antibody concentration of 2-10 mg/mL.[8]
-
Incubation: Incubate the reaction mixture with gentle stirring. Incubation can be performed for 2 hours at room temperature or on ice for a more controlled reaction.[8][9]
-
Quenching: To stop the reaction, add the quenching buffer to the mixture. This will react with any excess, unreacted biotin-NHS ester.
-
Purification: Remove excess, non-reacted biotin from the biotinylated antibody. This is crucial for preventing background signal in subsequent assays. Use a desalting column or dialysis against PBS.[5][8]
-
Quantification and Storage: Determine the concentration of the biotinylated antibody using a protein assay (e.g., BCA). The degree of biotin incorporation can be assessed using assays like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay if desired.[10] Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Western Blot Detection Using a Biotinylated Antibody
This protocol outlines the steps for using a biotinylated antibody for chemiluminescent detection of a target protein.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Biotinylated primary or secondary antibody
-
Streptavidin-HRP conjugate
-
Wash Buffer: TBST
-
Chemiluminescent Substrate (ECL)
-
Imaging system (film or digital imager)
Procedure:
-
Blocking: After transferring proteins from the gel to the membrane, block non-specific binding sites by incubating the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[11][12]
-
Primary Antibody Incubation:
-
If using a biotinylated primary antibody: Dilute the biotinylated primary antibody in blocking buffer. The optimal concentration must be determined empirically, but a starting range of 0.2 to 5.0 µg/ml is common.[13] Incubate the membrane with the antibody solution for 2 hours at room temperature or overnight at 4°C with gentle shaking.[11]
-
If using an unconjugated primary and biotinylated secondary: Incubate with the unconjugated primary antibody first (typically overnight at 4°C), wash, and then proceed to the secondary antibody step.[14]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (TBST) to remove unbound antibody.[11][14]
-
Secondary Detection (Streptavidin-HRP):
-
If using a biotinylated primary antibody: Dilute the Streptavidin-HRP conjugate in blocking buffer. A typical starting dilution is 1:5,000 to 1:20,000 from a 1 mg/mL stock.[6][11] Incubate the membrane in the Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.[11][14]
-
If using a biotinylated secondary antibody: Dilute the biotinylated secondary antibody in blocking buffer and incubate for 1 hour at room temperature. Wash the membrane as in step 3. Then, proceed with the Streptavidin-HRP incubation as described above.
-
-
Final Washes: Repeat the washing step (step 3) to remove unbound Streptavidin-HRP conjugate.
-
Signal Development: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane in the substrate solution for the recommended time (usually 1-5 minutes).[11]
-
Image Acquisition: Remove the membrane from the substrate solution, drain excess reagent, and place it in a plastic wrap or membrane protector.[11] Acquire the chemiluminescent signal using X-ray film or a digital imaging system.
Quantitative Data Summary
Optimizing concentrations is critical for achieving high-quality Western blot results with low background.[13][15][16] The following tables provide recommended starting points for key quantitative parameters.
Table 1: Parameters for Antibody Biotinylation
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations generally lead to more efficient labeling. |
| Molar Excess of Biotin Reagent | 12- to 20-fold | This ratio should be optimized for each antibody.[8] |
| Reaction pH | 7.2 - 8.5 | NHS esters react efficiently with primary amines at this pH.[7] |
| Incubation Time | 30 min (RT) to 2 hours (on ice) | Longer incubation on ice can provide a more controlled reaction.[8][9] |
Table 2: Recommended Dilutions for Western Blot Detection
| Reagent | Starting Dilution Range | Typical Concentration |
| Biotinylated Primary Antibody | 1:250 - 1:4,000 | 0.2 - 5.0 µg/mL[13] |
| Biotinylated Secondary Antibody | 1:2,500 - 1:40,000 | Varies by manufacturer |
| Streptavidin-HRP (1 mg/mL stock) | 1:5,000 - 1:20,000 | 0.05 - 0.2 µg/mL[6][11] |
Visualized Workflows
Caption: Workflow of antibody biotinylation and subsequent Western blot detection.
Caption: Molecular interactions leading to signal generation in a biotin-based Western blot.
References
- 1. benchchem.com [benchchem.com]
- 2. Labeling Antibodies with N-Hydroxysuccinimide-Long Chain (NHS-LC)-Biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]
- 7. dianova.com [dianova.com]
- 8. apexbt.com [apexbt.com]
- 9. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 10. HABA Calculator | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. fortislife.com [fortislife.com]
- 12. bosterbio.com [bosterbio.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. novopro.cn [novopro.cn]
- 15. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 16. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
Application Notes and Protocols for Cell Surface Protein Labeling with N-Biotinyl-6-aminohexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise identification and characterization of cell surface proteins are fundamental to understanding cellular communication, signaling, and adhesion, and for the development of novel therapeutics. N-Biotinyl-6-aminohexanoic acid, particularly in its N-hydroxysuccinimide (NHS) ester forms, provides a powerful tool for the specific labeling of these proteins. The sulfonated derivative, Sulfo-NHS-LC-Biotin, is a water-soluble and membrane-impermeable reagent, ensuring that only proteins exposed on the extracellular surface of intact cells are biotinylated.[1][2][3] This specificity is crucial for distinguishing cell surface proteins from the abundant intracellular proteome.[2][3]
The underlying principle of this technique involves the reaction of the NHS ester with primary amines (-NH2), which are readily available on the lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond.[4][5] The biotin (B1667282) moiety then serves as a high-affinity handle for subsequent enrichment and detection using avidin (B1170675) or streptavidin-based methods.[6][7] This approach is widely employed in various applications, including the study of receptor and transporter expression and regulation, the differentiation of plasma membrane proteins, and proteomic analysis of the cell surface.[2][3][6]
This document provides detailed protocols for cell surface protein labeling using Sulfo-NHS-LC-Biotin, along with a summary of quantitative data from relevant studies to aid in experimental design and data interpretation.
Data Presentation
The efficiency of cell surface protein labeling and subsequent enrichment can be influenced by various factors, including the choice of biotinylation reagent, enrichment strategy, and analytical method. Below are tables summarizing quantitative data from proteomic studies that employed cell surface biotinylation.
| Parameter | Protein-Level Enrichment (On-Pellet Digestion) | Peptide-Level Enrichment | Reference |
| Total Peptides Identified (DIA-MS) | ~25,000 | ~15,000 | [1] |
| Biotinylated Peptides Identified (DDA-MS) | ~1,500 | ~3,000 | [1] |
| Identified Cell Surface Proteins | 2185 | Not specified | [5] |
| Identified Biotin-modified Peptides | 10,715 | Not specified | [5] |
Table 1: Comparison of Enrichment Strategies for Biotinylated Proteins. Data-Independent Acquisition (DIA) and Data-Dependent Acquisition (DDA) are two different mass spectrometry approaches. This table illustrates how the choice of enrichment (at the protein or peptide level) can impact the number of identified peptides.
| Bait Protein | Method | Number of Mediator Subunits Identified | Reference |
| MED1 | BioID | 18 | [8] |
| AP-MS | 13 | [8] | |
| MED4 | BioID | 20 | [8] |
| AP-MS | 28 | [8] | |
| MED23 | BioID | 25 | [8] |
| AP-MS | 7 | [8] |
Table 2: Comparison of Proximity Biotinylation (BioID) and Affinity Purification-Mass Spectrometry (AP-MS). This table provides a comparative look at two methods for studying protein-protein interactions, with BioID utilizing biotinylation to identify proximal proteins.
Experimental Protocols
Protocol 1: Cell Surface Protein Biotinylation of Adherent Cells
This protocol describes the labeling of cell surface proteins on adherent cells grown in culture plates.
Materials:
-
Adherent cells cultured in appropriate vessels
-
Sulfo-NHS-LC-Biotin
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 100 mM Glycine or Tris in PBS, pH 8.0, ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Cell Preparation:
-
Biotinylation Reaction:
-
Immediately before use, prepare a 10 mM stock solution of Sulfo-NHS-LC-Biotin in anhydrous DMSO.[7]
-
Dilute the stock solution in ice-cold PBS (pH 8.0) to the desired final concentration (a starting concentration of 0.5 mg/mL is recommended).[10]
-
Add the biotinylation solution to the cells, ensuring the entire surface is covered.
-
Incubate for 30 minutes at 4°C on a rocking platform to label surface proteins.[11] The low temperature helps to reduce the internalization of the biotin reagent.[9]
-
-
Quenching:
-
Cell Lysis and Downstream Processing:
-
Lyse the cells by adding ice-cold cell lysis buffer containing protease inhibitors.
-
Incubate on ice for 10-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
The resulting supernatant contains the biotinylated cell surface proteins and is ready for downstream applications such as streptavidin pulldown and Western blot analysis or mass spectrometry.[10]
-
Protocol 2: Cell Surface Protein Biotinylation of Suspension Cells
This protocol is adapted for cells grown in suspension.
Materials:
-
Suspension cells
-
Sulfo-NHS-LC-Biotin
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 100 mM Glycine or Tris in PBS, pH 8.0, ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Cell Preparation:
-
Biotinylation Reaction:
-
Immediately before use, prepare a 10 mM stock solution of Sulfo-NHS-LC-Biotin in anhydrous DMSO.[7]
-
Add the Sulfo-NHS-LC-Biotin stock solution to the cell suspension to a final concentration of 2 mM.[9]
-
Incubate for 30 minutes at room temperature with gentle rotation. Alternatively, incubate at 4°C to minimize internalization.[9]
-
-
Quenching:
-
Centrifuge the cells to pellet them.
-
Resuspend the cell pellet in ice-cold Quenching Buffer and incubate for 10 minutes at 4°C with gentle rotation.
-
Wash the cells three times by centrifugation and resuspension in ice-cold PBS.[5]
-
-
Cell Lysis and Downstream Processing:
-
Lyse the cell pellet with an appropriate volume of ice-cold cell lysis buffer containing protease inhibitors.
-
Proceed with the lysis and clarification steps as described in Protocol 1 (steps 4.2-4.5).
-
Visualizations
Caption: Reaction of an NHS-ester with a primary amine on a protein.
Caption: Workflow for cell surface protein biotinylation and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Cell Surface Expressed, Intracellular, and Internalized Neurotransmitter Receptor Populations in Brain Slices Using Biotinylation | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Biotinyl-6-aminohexanoic Acid in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Biotinyl-6-aminohexanoic acid is a widely utilized reagent in affinity chromatography, a powerful technique for the purification of specific biomolecules from complex mixtures. This molecule acts as a derivative of biotin (B1667282) (Vitamin H), which forms one of the strongest known non-covalent biological interactions with the proteins avidin (B1170675) and streptavidin. The 6-aminohexanoic acid component serves as a spacer arm, which enhances the binding efficiency by minimizing steric hindrance between the biotin moiety and the target molecule.[1]
This document provides detailed application notes and protocols for the use of this compound and its activated esters (e.g., N-hydroxysuccinimide ester) for the biotinylation of proteins and their subsequent purification using streptavidin-based affinity chromatography.
Principle of Biotin-Streptavidin Affinity Chromatography
The fundamental principle of this purification strategy lies in the highly specific and robust interaction between biotin and streptavidin (or avidin). The workflow typically involves three key stages:
-
Biotinylation: The target molecule (e.g., a protein) is covalently labeled with this compound. This is commonly achieved by using an N-hydroxysuccinimide (NHS) ester of the acid, which reacts with primary amines (e.g., the side chains of lysine (B10760008) residues) on the protein's surface.[2][3][4]
-
Affinity Capture: The biotinylated protein is introduced to a solid support matrix (e.g., agarose (B213101) or magnetic beads) that has been conjugated with streptavidin. The high affinity of the biotin-streptavidin interaction leads to the specific binding and immobilization of the target protein on the matrix.
-
Elution: After washing away non-specifically bound molecules, the purified biotinylated protein is eluted from the streptavidin matrix. Due to the strength of the interaction, this step often requires harsh, denaturing conditions. However, alternative strategies for milder elution are also available.[5][6]
Experimental Protocols
Protocol 1: In Vitro Protein Biotinylation using this compound NHS Ester
This protocol describes the labeling of a purified protein in solution by targeting its primary amino groups.
Materials:
-
Purified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), free of primary amines.
-
This compound N-hydroxysuccinimide (NHS) ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Buffer: 50 mM phosphate (B84403) buffer, pH 6.5-7.5.[2]
-
Desalting column or dialysis equipment for removal of excess biotin.
Procedure:
-
Protein Preparation: Dissolve or dialyze the purified protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Biotinylation Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound NHS ester in DMF or DMSO.[2]
-
Biotinylation Reaction: Add a 5 to 20-fold molar excess of the biotinylation reagent to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or at 4°C for 2-4 hours, with gentle mixing.[2]
-
Quenching the Reaction (Optional): To stop the reaction, a small amount of a primary amine-containing buffer, such as Tris-HCl, can be added to a final concentration of 20-50 mM.
-
Removal of Excess Biotin: Separate the biotinylated protein from unreacted biotinylation reagent and reaction byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Affinity Purification of Biotinylated Proteins using Streptavidin-Agarose (Column Method)
This protocol outlines the purification of a biotinylated protein using a streptavidin-conjugated agarose resin in a column format.
Materials:
-
Streptavidin-Agarose resin.
-
Empty chromatography column.
-
Binding/Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
-
Elution Buffer (Harsh): 0.1 M glycine-HCl, pH 2.5-2.8.[7]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0-9.0.[8]
Procedure:
-
Column Packing: Gently resuspend the streptavidin-agarose slurry and pour it into the column. Allow the resin to settle and the storage buffer to drain.
-
Equilibration: Wash the column with 5-10 column volumes of Binding/Wash Buffer to equilibrate the resin.[9]
-
Sample Loading: Apply the solution containing the biotinylated protein to the column. For optimal binding, use a low flow rate.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
Elution: Elute the bound biotinylated protein with the Elution Buffer. Collect the eluate in fractions containing a small amount of Neutralization Buffer to immediately neutralize the low pH.
-
Regeneration (for some applications): Note that harsh elution conditions may denature the streptavidin. For regeneration, consult the manufacturer's instructions, though it is often not recommended for biotin-streptavidin interactions.
Protocol 3: Affinity Purification of Biotinylated Proteins using Streptavidin Magnetic Beads (Batch Method)
This protocol is suitable for small-scale purifications and pull-down assays.
Materials:
-
Streptavidin-conjugated magnetic beads.
-
Magnetic separator.
-
Binding/Wash Buffer: PBS, pH 7.2-7.4.
-
Elution Buffer (Denaturing): 2X SDS-PAGE sample loading buffer.
Procedure:
-
Bead Preparation: Resuspend the magnetic beads and transfer the desired amount to a microcentrifuge tube. Place the tube on a magnetic separator to pellet the beads, and carefully remove the supernatant.
-
Equilibration: Wash the beads twice with Binding/Wash Buffer.
-
Binding: Add the sample containing the biotinylated protein to the equilibrated beads. Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation.
-
Washing: Pellet the beads using the magnetic separator and remove the supernatant. Wash the beads three to four times with Binding/Wash Buffer to remove non-specific binders.
-
Elution: After the final wash, remove the supernatant. Add 1-2 bead volumes of Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to elute the protein.
-
Analysis: The eluted sample is ready for analysis by SDS-PAGE and Western blotting.
Quantitative Data
The binding capacity of streptavidin resins is a critical parameter for successful affinity purification. This capacity can vary depending on the manufacturer, the type of resin, and the size of the biotinylated molecule.
| Resin Type | Ligand | Binding Capacity (Free Biotin) | Reference |
| Streptavidin Agarose | Streptavidin | > 120 nmol/mL of settled resin | [7] |
| Streptavidin Agarose Beads | Streptavidin | > 12 µg/mg protein | [10] |
| Streptavidin Magnetic Beads (Cytiva Sera-Mag) | Streptavidin | 18.3 nmol/mL | [11] |
| Neutravidin Magnetic Beads (Cytiva Sera-Mag) | Neutravidin | 30.8 nmol/mL | [11] |
Note: The binding capacity for a large biotinylated protein will be lower than for free biotin due to steric hindrance.[12] It is recommended to perform a pilot experiment to determine the optimal amount of resin for your specific application.
Elution Strategies
The extremely high affinity of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) makes elution challenging.[13] The choice of elution method depends on the downstream application and whether the native structure and function of the protein need to be preserved.
| Elution Method | Conditions | Advantages | Disadvantages | Reference |
| Low pH | 0.1 M glycine-HCl, pH 2.5-2.8 | Effective for many proteins | Denaturing, requires immediate neutralization | [7] |
| Denaturing Agents | Boiling in SDS-PAGE sample buffer | Complete elution for analysis | Completely denatures the protein | [9] |
| Excess Free Biotin | 25 mM Biotin, 95°C for 5 min | Can be effective for some proteins | Requires heat, which can be denaturing | [6] |
| Cleavable Linker | Biotinylation reagent with a cleavable spacer (e.g., disulfide bond) | Allows for mild elution conditions | Requires a specific cleavable biotinylation reagent | [14] |
| Enzymatic Cleavage | Protease cleavage site between the protein and the biotin tag | Mild elution, preserves protein function | Requires a specific protease and cleavage site | [5][15] |
Visualizations
Caption: Workflow for protein purification using biotinylation and streptavidin affinity chromatography.
Caption: Comparison of harsh and mild elution strategies for biotin-streptavidin affinity chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ubpbio.com [ubpbio.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. interchim.fr [interchim.fr]
- 10. Avidin and Streptavidin Conjugates—Section 7.6 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Assessment of Streptavidin Bead Binding Capacity to Improve Quality of Streptavidin-based Enrichment Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. Efficient and versatile one-step affinity purification of in vivo biotinylated proteins: Expression, characterization and structure analysis of recombinant human Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Application Notes: Biotinylating Antibodies with N-Biotinyl-6-aminohexanoic acid N-hydroxysuccinimide ester
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in a vast array of life science applications. The extraordinarily high affinity between biotin (Vitamin H) and avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M) forms the basis for highly specific and sensitive detection and purification systems.[1] When antibodies are labeled with biotin, they become powerful tools for immunoassays such as ELISA, Western blotting, immunohistochemistry (IHC), and flow cytometry, as well as for affinity purification of antigens.[1]
The most common method for biotinylating antibodies involves the use of an N-hydroxysuccinimide (NHS) ester of biotin, which reacts with primary amines (-NH₂) on the antibody, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[1][2] N-Biotinyl-6-aminohexanoic acid, often referred to as Biotin-X or LC-Biotin, incorporates a 6-aminohexanoic acid spacer arm.[2][3] This spacer arm reduces steric hindrance, allowing the biotin moiety to bind more effectively to avidin or streptavidin, thereby enhancing detection sensitivity.[1]
This document provides detailed protocols for the biotinylation of antibodies using this compound NHS ester, methods for purifying the conjugate, and procedures for characterizing the degree of biotinylation.
Key Experimental Considerations
Successful antibody biotinylation requires careful optimization of several parameters to ensure efficient labeling without compromising the antibody's antigen-binding affinity.[4]
-
Antibody Purity and Buffer Composition: The antibody solution must be free of extraneous proteins (e.g., BSA) and amine-containing buffers (e.g., Tris, glycine), as these will compete with the antibody for reaction with the biotin-NHS ester.[5][6] Dialysis or buffer exchange into an amine-free buffer like Phosphate Buffered Saline (PBS) at a pH of 7.2-8.5 is a critical first step.[1][5]
-
Molar Ratio: The ratio of biotin-NHS ester to antibody is a crucial parameter that dictates the degree of biotinylation.[5] A molar excess of 5:1 to 30:1 (biotin:antibody) is a common starting range.[1] Over-biotinylation can lead to antibody precipitation and loss of activity, while under-biotinylation results in a weak signal.[5][7] This ratio often needs to be empirically determined for each specific antibody.
-
Reaction pH: The reaction between an NHS ester and a primary amine is most efficient at a pH between 7.2 and 8.5.[5] Below this range, the amine groups are protonated and less reactive. Above pH 8.5, hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[5]
-
Purification: After the reaction, it is essential to remove all non-reacted biotin to prevent it from binding to streptavidin/avidin in downstream applications, which would lead to high background signals.[7][8] Common purification methods include dialysis, desalting columns, and spin filtration.[9]
Experimental Protocols
Protocol 1: Antibody Preparation
-
Buffer Exchange: If the antibody solution contains interfering substances like Tris, glycine, or BSA, perform a buffer exchange into a reaction buffer (e.g., PBS, pH 7.4-8.0).[1] This can be accomplished using dialysis with three buffer changes or by using a desalting spin column according to the manufacturer's instructions.[1][9]
-
Concentration Adjustment: After buffer exchange, determine the antibody concentration using UV absorbance at 280 nm (for IgG, an absorbance of 1.4 corresponds to approximately 1 mg/mL).[10] Adjust the antibody concentration to 1-3 mg/mL with the reaction buffer.[1] Concentrations below 1 mg/mL may result in suboptimal conjugation.[10]
Protocol 2: Biotinylation Reaction
-
Prepare Biotin-NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.[1]
-
Calculate Molar Ratio: Determine the volume of biotin-NHS ester solution needed to achieve the desired molar excess. A typical starting point is a 20-fold molar excess.[5]
-
Moles of Antibody = (Antibody mass [g]) / (Antibody molecular weight [ g/mol ]) (e.g., IgG ≈ 150,000 g/mol )
-
Moles of Biotin Reagent = Moles of Antibody × Desired Molar Excess
-
Volume of Biotin Stock = (Moles of Biotin Reagent) / (Stock Concentration [mol/L])
-
-
Reaction Incubation: Slowly add the calculated volume of the biotin-NHS ester stock solution to the antibody solution while gently vortexing.[1]
-
Incubate: Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.[1][9]
-
Terminate Reaction: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM. This will react with any remaining NHS ester. Incubate for an additional 15-30 minutes.[1][6]
Protocol 3: Purification of Biotinylated Antibody
To remove unconjugated biotin and the quenching reagent, purify the biotinylated antibody using one of the following methods:
-
Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) overnight at 4°C, with at least three buffer changes.[1]
-
Desalting Columns: Use a pre-packed desalting column (e.g., Zeba™ Spin Desalting Columns) following the manufacturer’s protocol for rapid buffer exchange and removal of small molecules.[11]
Data Presentation: Optimizing Biotinylation
The degree of biotinylation is highly dependent on the molar ratio of the biotin reagent to the antibody. The optimal ratio provides a high degree of labeling without compromising antibody function.
| Molar Challenge Ratio (Biotin:Antibody) | Typical Degree of Labeling (Biotin/Ab) | Observations |
| 5:1 | 2 - 5 | Low risk of precipitation or activity loss. May provide sufficient signal for some applications.[11] |
| 10:1 | 4 - 8 | A good starting point for many antibodies, balancing labeling efficiency and function.[11][12] |
| 20:1 | 6 - 12 | Often yields a high degree of labeling. Increased risk of over-biotinylation.[7][11] |
| 30:1 | >10 | High labeling, but increased potential for protein precipitation and reduced antigen binding.[1][12] |
Note: These values are illustrative. The optimal ratio must be determined empirically for each antibody.[5]
Characterization of Biotinylated Antibody
Protocol 4: Determining the Degree of Biotinylation using the HABA Assay
The 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay is a common method to estimate the number of biotin molecules incorporated per antibody molecule.[8] The assay is based on the displacement of HABA from the avidin-HABA complex by the biotin on the antibody, which causes a decrease in absorbance at 500 nm.[8][13]
-
Reagent Preparation:
-
Measurement:
-
Pipette 900 µL of the Avidin/HABA solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[13]
-
Add 100 µL of the purified biotinylated antibody sample to the cuvette, mix well, and wait for the reading to stabilize (approx. 15 seconds).[8]
-
Record the final absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).[13]
-
-
Calculation:
Visualizations
Experimental Workflow Diagram
Caption: Workflow for antibody biotinylation.
Reaction Mechanism Diagram
Caption: Amine-reactive biotinylation chemistry.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Labeling Antibodies with N-Hydroxysuccinimide-Long Chain (NHS-LC)-Biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. furthlab.xyz [furthlab.xyz]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. biomedres.us [biomedres.us]
- 10. drmr.com [drmr.com]
- 11. mesoscale.com [mesoscale.com]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. fishersci.ie [fishersci.ie]
Step-by-Step Guide for N-Biotinyl-6-aminohexanoic acid Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the conjugation of N-Biotinyl-6-aminohexanoic acid to proteins and other biomolecules. It includes methods for targeting primary amines and carboxyl groups, quantitative data for reaction optimization, and troubleshooting guidelines.
Introduction
This compound is a widely used reagent for attaching a biotin (B1667282) label to biomolecules. The biotin moiety exhibits an extraordinarily high affinity for avidin (B1170675) and streptavidin, forming one of the strongest known non-covalent biological interactions.[1] This property is leveraged in a vast array of applications, including immunoassays, affinity purification, and drug delivery systems.[2] The 6-aminohexanoic acid spacer arm reduces steric hindrance, improving the accessibility of the biotin for binding to avidin or streptavidin.[3]
This guide details two primary methods for conjugating this compound derivatives:
-
Amine-Reactive Biotinylation: Targeting primary amines (-NH₂) on lysine (B10760008) residues and the N-terminus of proteins using N-hydroxysuccinimide (NHS) esters of biotin.[1][4][5]
-
Carboxyl-Reactive Biotinylation: Targeting carboxyl groups (-COOH) on aspartic acid, glutamic acid, and the C-terminus of proteins using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[6][7]
Quantitative Data Summary
For successful and reproducible biotinylation, careful consideration of reagent concentrations is crucial. The following tables provide recommended molar excess of biotinylation reagents and the expected degree of labeling for proteins.
Table 1: Recommended Molar Excess of Amine-Reactive Biotin-NHS Ester [6][8][9]
| Protein Concentration | Recommended Molar Excess of Biotin-NHS Ester (Biotin:Protein) |
| 10 mg/mL | ≥ 12-fold |
| 2 mg/mL | ≥ 20-fold |
Table 2: Expected Degree of Labeling for Immunoglobulin G (IgG) [6][8][9][10]
| Molar Excess of Biotin-NHS Ester | Expected Number of Biotins per IgG Molecule |
| 20-fold (for 1-10 mg/mL IgG) | 4 - 6 |
| Higher molar excess | ~8 - 12 |
| Standard Procedure | 3 - 5 |
Experimental Protocols
Protocol 1: Amine-Reactive Biotinylation using this compound NHS Ester
This protocol describes the conjugation of an NHS ester of this compound to a protein containing primary amines.
Materials:
-
Protein to be biotinylated
-
This compound NHS Ester (Biotin-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)[1]
-
Purification System: Desalting column or dialysis cassette
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the Biotin-NHS ester.[1]
-
-
Biotin-NHS Ester Solution Preparation:
-
Biotinylation Reaction:
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted Biotin-NHS ester.[1]
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted biotin reagent and quenching buffer byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[4]
-
Caption: Workflow for Carboxyl-Reactive Biotinylation.
Quantification of Biotinylation
The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. [4][11]This colorimetric assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm. [5][11] Table 3: HABA Assay Parameters [5][11]
| Parameter | Value |
|---|---|
| Wavelength for Absorbance Measurement | 500 nm |
| Molar Extinction Coefficient of Avidin-HABA Complex | 34,000 M⁻¹cm⁻¹ |
A detailed protocol for the HABA assay can be found in materials provided by various suppliers of biotin quantitation kits. [5][11][12]
Troubleshooting
Table 4: Common Issues and Solutions in Biotinylation [1][13]
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Low Biotin Incorporation | Presence of primary amines in the buffer (e.g., Tris, glycine). | Use an amine-free buffer like PBS for the reaction. |
| Hydrolyzed biotin-NHS ester. | Prepare the biotin-NHS ester solution immediately before use. | |
| Incorrect pH of the reaction buffer. | Ensure the pH is between 7 and 9 for amine-reactive biotinylation. | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin reagent to the target molecule. | |
| Non-Specific Binding of Biotinylated Protein | Over-biotinylation leading to aggregation. | Reduce the molar ratio of biotin reagent to the target molecule during conjugation. [13] |
| Inadequate blocking in downstream applications. | Optimize blocking buffers; avoid milk-based blockers which contain endogenous biotin. [13] | |
| Protein Precipitation | Over-modification of the protein. | Reduce the molar ratio of the biotinylation reagent. |
| | Low protein concentration. | Concentrate the protein sample before conjugation. |
Storage of Biotinylated Proteins
Biotinylated proteins are generally stable. For long-term storage, it is recommended to store them at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can damage the protein, it is advisable to store the biotinylated protein in aliquots. The addition of a cryoprotectant like glycerol (B35011) (to a final concentration of 50%) can also help preserve the protein's activity when stored at -20°C.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.ie [fishersci.ie]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Biotin Quantitation Kits | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve biotinylation efficiency with N-Biotinyl-6-aminohexanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their biotinylation experiments using N-Biotinyl-6-aminohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a biotinylation reagent used to covalently attach biotin (B1667282) to molecules of interest, such as proteins, antibodies, and peptides.[1] It consists of a biotin molecule linked to a 6-aminohexanoic acid spacer arm, which terminates in a carboxyl group.[2] For direct conjugation to primary amines, the carboxyl group is typically activated, most commonly as an N-hydroxysuccinimide (NHS) ester. This NHS ester reacts with primary amines (-NH2) found on lysine (B10760008) residues and the N-terminus of proteins to form a stable amide bond.[3][4]
Q2: What is the purpose of the 6-aminohexanoic acid spacer arm?
The 6-aminohexanoic acid (also known as 6-aminocaproic acid) spacer arm is a flexible, hydrophobic linker that increases the distance between the biotin molecule and the labeled protein.[2] This spacer helps to reduce steric hindrance, making the biotin more accessible for binding to avidin (B1170675) or streptavidin, which can improve the sensitivity of detection in various applications.[2][5]
Q3: What are the optimal reaction conditions for biotinylation with this compound NHS ester?
Optimal biotinylation is typically achieved under the following conditions:
-
pH: A pH range of 7.2-8.5 is ideal for the reaction between an NHS ester and primary amines.[6] At lower pH, the amines are protonated and less reactive, while at a pH above 8.5, the NHS ester is prone to hydrolysis.[6]
-
Buffer: Use an amine-free buffer such as phosphate-buffered saline (PBS), bicarbonate buffer, or borate (B1201080) buffer.[6] Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for the biotinylation reagent.[6][7]
-
Molar Ratio: The molar ratio of the biotinylation reagent to the target molecule needs to be optimized empirically. A common starting point is a 10- to 20-fold molar excess of the biotin reagent.[6][8]
Q4: How can I quantify the efficiency of my biotinylation reaction?
The degree of biotinylation, often expressed as the Molar Substitution Ratio (MSR), can be determined using several methods:
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method. HABA binds to avidin, producing a color that can be measured at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin.[9][10][11]
-
Fluorescent-Based Assays: These assays are more sensitive than the HABA assay and require less sample. They work on a similar principle of displacement, but use a fluorescent reporter.[4][9]
-
Competition ELISA: This method involves a competition between the biotinylated sample and a known biotinylated tracer for binding to an anti-biotin antibody.[12][13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH or buffer composition. | Ensure the reaction pH is between 7.2 and 8.5 and that the buffer is free of primary amines (e.g., Tris, glycine).[6][7] |
| Insufficient molar ratio of biotin reagent. | Increase the molar excess of the this compound NHS ester. Try a range of ratios (e.g., 10x, 20x, 50x) to find the optimal concentration.[6][8] | |
| Inactive biotinylation reagent. | The NHS ester is moisture-sensitive.[8][14] Use a fresh stock of the reagent and dissolve it in anhydrous DMSO or DMF immediately before use.[6][8] | |
| Low concentration of the target molecule. | For efficient labeling, the protein concentration should typically be >1 mg/mL.[8] Concentrate the sample if necessary. | |
| Protein Precipitation | High degree of biotinylation altering protein solubility. | Reduce the molar ratio of the biotinylation reagent. Over-modification of lysine residues can lead to precipitation.[7][15] |
| Inappropriate buffer conditions. | After the reaction, adding a solution like 1 M Tris (pH 9.0) can sometimes help to re-suspend the precipitated protein.[7] | |
| Inconsistent Results Between Batches | Incomplete removal of unreacted biotin. | Increase the duration and number of changes during dialysis or use a desalting column to ensure complete removal of free biotin.[16] |
| Incomplete reaction. | Try increasing the reaction time (e.g., by 1.5 to 2 times) to ensure the reaction goes to completion.[16] | |
| Batch-to-batch variation in chemical modification. | If possible, biotinylate a single large batch of your molecule to use across multiple experiments to minimize variability.[16] |
Experimental Protocols
Protocol 1: General Protein Biotinylation
This protocol provides a general procedure for biotinylating a purified protein in an amine-free buffer.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound N-hydroxysuccinimide ester
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for buffer exchange
-
Reagents for a protein concentration assay (e.g., BCA assay)
-
Reagents for a biotin quantification assay (e.g., HABA assay kit)[9]
Procedure:
-
Prepare the Biotin Reagent: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMSO to create a 10 mM stock solution.[6][8]
-
Reaction Setup:
-
Calculate the volume of the biotin stock solution needed to achieve the desired molar excess (e.g., 20-fold).[6]
-
Add the calculated volume of the biotin stock solution to the protein solution.
-
-
Incubation: Mix gently and incubate for 1-2 hours at room temperature or on ice for 2 hours.[6][17]
-
Removal of Unreacted Biotin: Remove excess, unreacted biotin using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[6][16]
-
Quantification of Labeling Efficiency:
-
Determine the protein concentration using a standard method like a BCA assay.[6]
-
Determine the concentration of incorporated biotin using a HABA assay or a fluorescent-based kit, following the manufacturer's instructions.[6][9]
-
Calculate the Molar Substitution Ratio (MSR): MSR = (moles of biotin) / (moles of protein).[6]
-
Protocol 2: Preferential N-terminal Biotinylation of Peptides
This protocol allows for the selective biotin-labeling of the N-terminal α-amino group of a peptide.[18]
Materials:
-
Peptide dissolved in 50 mM phosphate (B84403) buffer (pH 6.5)
-
This compound N-hydroxysuccinimide ester
-
Anhydrous DMSO or DMF
-
Method for purification (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolve Peptide: Dissolve 1-10 mg of the peptide in 1 ml of 50 mM phosphate buffer (pH 6.5).[18]
-
Prepare Biotin Reagent: Immediately before use, prepare a 10 mM stock solution of the biotin reagent in DMSO or DMF.[18]
-
Reaction Setup: Add a sufficient volume of the 10 mM biotin stock solution to achieve a 5-fold molar excess of biotin over the peptide.[18]
-
Incubation: Incubate the reaction mixture at 4°C for 24 hours.[18]
-
Purification: Remove unreacted biotin and byproducts using HPLC or a suitable size-exclusion method.[18]
-
Storage: Store the biotinylated peptide under the same conditions as the unlabeled peptide.[18]
Quantitative Data Summary
Table 1: Factors Influencing Biotinylation Efficiency
| Parameter | Condition | Effect on Efficiency | Reference |
| pH | 7.2 - 8.5 | Optimal for NHS ester reaction with primary amines. | [6] |
| < 7.0 | Reduced efficiency due to protonation of amines. | [6] | |
| > 8.5 | Reduced efficiency due to hydrolysis of the NHS ester. | [6] | |
| Buffer | Amine-free (PBS, Borate) | Allows for efficient labeling of the target molecule. | [6] |
| Amine-containing (Tris, Glycine) | Significantly reduces efficiency by competing for the biotin reagent. | [6][7] | |
| Molar Excess of Biotin | 10-20 fold | A good starting point for optimization. | [6] |
| Too low | Results in low labeling efficiency. | [6] | |
| Too high | Can lead to protein precipitation. | [7][15] |
Table 2: Comparison of Biotin Quantification Methods
| Method | Principle | Sensitivity | Equipment Required | Reference |
| HABA Assay | Colorimetric; displacement of HABA from avidin by biotin. | Lower | Spectrophotometer | [9][11] |
| Fluorescent Assays | Fluorometric; displacement of a quencher from a fluorescently-labeled avidin. | Higher | Fluorescence plate reader | [9] |
| Competition ELISA | Immunoassay; competition for binding to an anti-biotin antibody. | High | Plate reader | [12][13] |
Visualizations
Caption: A typical experimental workflow for protein biotinylation.
Caption: Reaction of an NHS ester with a primary amine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Biotinylation - Biosyntan GmbH [biosyntan.de]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotin Quantitation Kits | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Biotin Quantitation Kits | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Biotinylation - Wikipedia [en.wikipedia.org]
- 12. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N-(+)-Biotinyl-6-aminohexanoic acid , ≥97%(HPLC) , 72040-64-3 - CookeChem [cookechem.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting N-Biotinyl-6-aminohexanoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during N-Biotinyl-6-aminohexanoic acid reactions, particularly those involving N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my biotinylation yield consistently low?
Low biotinylation efficiency can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes and Solutions:
-
Inactive Biotinylation Reagent: NHS esters are highly susceptible to hydrolysis, especially when exposed to moisture.[2][3]
-
Solution: Use a fresh stock of the biotinylation reagent.[4] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[2][3] For optimal storage, keep the reagent desiccated at -20°C.[5] You can check the reactivity of your NHS ester using a simple hydrolysis assay (see Experimental Protocols).
-
-
Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the biotinylation reagent, leading to reduced efficiency.[1][7]
-
Solution: Use amine-free buffers such as Phosphate-Buffered Saline (PBS), bicarbonate buffer, or borate (B1201080) buffer.[4] If your protein is in an amine-containing buffer, perform a buffer exchange using a desalting column or dialysis before starting the biotinylation reaction.[1]
-
-
Insufficient Molar Ratio of Biotin (B1667282) Reagent: An inadequate amount of the biotinylation reagent will result in incomplete labeling.[4]
2. My protein precipitates after the biotinylation reaction. What should I do?
Protein precipitation is often a sign of over-biotinylation or inappropriate buffer conditions.[4]
Potential Causes and Solutions:
-
High Degree of Biotinylation: Excessive modification of surface lysines can alter the protein's solubility, leading to aggregation and precipitation.[4][9]
-
Solution: Reduce the molar ratio of the biotinylation reagent in the reaction.[4] Perform a titration experiment with different molar excesses to find the optimal ratio that provides sufficient labeling without causing precipitation.
-
-
Inappropriate Buffer Conditions: The buffer composition can influence protein stability.
-
Solution: Optimize buffer components. This may include adding mild detergents or adjusting the salt concentration to improve protein solubility.[4]
-
3. I'm observing inconsistent results between different biotinylation experiments. Why is this happening?
Variability in reaction conditions is the most likely cause of inconsistent results.[4]
Potential Causes and Solutions:
-
Inconsistent Reagent Preparation: NHS-ester biotinylation reagents are sensitive to hydrolysis.[7]
-
Fluctuations in Reaction Parameters: Minor differences in pH, temperature, or incubation time can lead to variability.
-
Solution: Carefully control all reaction parameters. Use a calibrated pH meter, a temperature-controlled incubator, and a timer to ensure consistency between experiments.
-
-
Incomplete Removal of Unreacted Biotin: Residual free biotin can interfere with downstream applications.[10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing this compound (NHS-ester based) reactions.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS-ester stability.[4] |
| Molar Excess of Biotin Reagent | 10-20 fold (starting point) | Ensures sufficient labeling; needs empirical optimization.[4] |
| Protein Concentration | >1 mg/mL | More efficient labeling is achieved at higher concentrations.[11] |
| Reaction Temperature | Room Temperature | A common and effective temperature for the reaction.[1] |
| Reaction Time | 30 - 60 minutes | Typically sufficient for completion; can be extended if needed.[1] |
Table 2: Common Buffers for Biotinylation
| Amine-Free Buffers (Recommended) | Buffers to Avoid (Contain Primary Amines) |
| Phosphate-Buffered Saline (PBS) | Tris |
| Bicarbonate Buffer | Glycine |
| Borate Buffer | Ammonium Salts |
| MES Buffer (for EDC chemistry)[12] |
Experimental Protocols
Protocol 1: General Protein Biotinylation with an NHS Ester
This protocol provides a general method for labeling a protein with an this compound NHS ester.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5-8.0)[7]
Procedure:
-
Prepare the Biotin Reagent: Immediately before use, dissolve the biotin-NHS ester in a small amount of anhydrous DMSO to create a 10 mM stock solution.[4]
-
Reaction Setup: Calculate the volume of the biotin stock solution needed to achieve the desired molar excess (e.g., 20-fold).
-
Add the calculated volume of the biotin stock solution to the protein solution.
-
Mix gently and incubate for 30-60 minutes at room temperature.[1][7]
-
Quench the Reaction: Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.[1] Incubate for an additional 15-30 minutes at room temperature.[7]
-
Remove Unreacted Biotin: Remove excess, unreacted biotin using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[4]
Protocol 2: Checking the Reactivity of NHS-Ester Reagent
This protocol allows for a qualitative assessment of the activity of your NHS-ester biotinylation reagent.[2][3]
Materials:
-
NHS-ester reagent
-
Amine-free buffer (e.g., phosphate (B84403) buffer, pH 7-8)
-
0.5-1.0 N NaOH
-
Spectrophotometer
Procedure:
-
Dissolve 1-2 mg of the NHS-ester reagent in 2 ml of the amine-free buffer.[3]
-
Prepare a control tube with 2 ml of the same buffer.
-
Immediately, zero the spectrophotometer at 260 nm using the control tube and then measure the absorbance of the NHS-ester solution.
-
Add 100 µl of 0.5-1.0 N NaOH to 1 ml of the NHS-ester solution from step 1. Vortex for 30 seconds.[3]
-
Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed reagent at 260 nm.
-
Interpretation: If the absorbance after base hydrolysis is significantly greater than the initial absorbance, the reagent is active.[2][13] If there is no measurable increase in absorbance, the reagent has likely hydrolyzed and is inactive.[2]
Protocol 3: Quantifying Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.[5]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Spectrophotometer
Procedure:
-
Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm.
-
Add a known amount of the biotinylated protein sample to the cuvette.
-
Mix and incubate for a short period.
-
Measure the absorbance at 500 nm again.
-
Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample, which displaces the HABA from the avidin. The molar substitution ratio (moles of biotin per mole of protein) can be calculated based on this change in absorbance.[14]
Visualizations
Caption: A general experimental workflow for protein biotinylation.
Caption: A troubleshooting decision tree for low biotinylation yield.
Caption: The chemical reaction of an NHS ester with a primary amine.
References
- 1. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. assets.fishersci.com [assets.fishersci.com]
Optimizing molar ratio of N-Biotinyl-6-aminohexanoic acid to protein
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of N-Biotinyl-6-aminohexanoic acid to protein for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound NHS ester to protein?
A1: A common starting point for biotinylation is a 20-fold molar excess of the biotin (B1667282) reagent to the protein.[1][2][3] However, the optimal ratio is protein-dependent and should be determined empirically for each specific protein and application.[1] For initial studies, it is advisable to test a range of molar coupling ratios, for instance, from 10:1 to 40:1.[2][4]
Q2: How does protein concentration affect the biotinylation reaction?
A2: The concentration of the protein can significantly impact the efficiency of the labeling reaction. Generally, a protein concentration of 1-10 mg/mL is recommended for efficient labeling.[1][5] Lower protein concentrations may require a higher molar excess of the biotin reagent to achieve the desired degree of biotinylation.[2][4]
Q3: What are the optimal buffer conditions for biotinylation using NHS esters?
A3: The pH of the reaction buffer is a critical factor. The optimal pH range for the reaction of N-hydroxysuccinimide (NHS) esters with primary amines (like the side chain of lysine (B10760008) residues) is between 7.0 and 9.0.[3][4][6] It is crucial to use a buffer that is free of primary amines, such as Tris or glycine (B1666218), as these will compete with the protein for reaction with the biotinylating agent.[2][3][7] Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a commonly used and recommended buffer.[1][4]
Q4: How can I determine the degree of biotinylation after the reaction?
A4: The degree of biotinylation, which is the number of biotin molecules per protein molecule, can be quantified using several methods. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a widely used colorimetric method that is simple and rapid.[1] This assay is based on the displacement of HABA from an avidin-HABA complex by the biotin in the sample, which results in a measurable decrease in absorbance at 500 nm.[1] Other methods include spectrophotometric analysis using specific biotinylation reagents with UV-traceable chromophores and mass spectrometry.[8][9]
Q5: Can over-biotinylation affect my protein?
A5: Yes, excessive biotinylation can negatively impact your protein. Over-modification can lead to protein precipitation and loss of biological activity or function.[8] It is important to control the amount of biotin incorporated to avoid these issues.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of the molar ratio of this compound to protein.
| Problem | Possible Cause | Recommended Solution |
| Low or no biotinylation | Inactive biotinylation reagent: The NHS ester of this compound is moisture-sensitive and can hydrolyze over time.[3] | - Use a fresh, high-quality biotinylation reagent. - Ensure the reagent is stored properly under desiccated conditions.[3] - Prepare the biotin solution immediately before use.[1][3] |
| Presence of competing primary amines in the buffer: Buffers like Tris or glycine will react with the NHS ester, reducing the efficiency of protein labeling.[2][3][7] | - Perform a buffer exchange into an amine-free buffer such as PBS before the biotinylation reaction.[1][2] | |
| Suboptimal pH: The reaction between NHS esters and primary amines is pH-dependent, with lower pH leading to protonation of the amines and reduced reactivity.[4][6] | - Ensure the reaction buffer pH is within the optimal range of 7.0-9.0.[3][4] | |
| Low protein concentration: A dilute protein solution can lead to inefficient labeling.[2][4] | - Concentrate the protein to 1-10 mg/mL if possible.[1][5] - Alternatively, increase the molar excess of the biotin reagent.[2] | |
| High background in downstream applications (e.g., ELISA, Western blot) | Excess, unreacted biotin: Free biotin in the sample can bind to avidin (B1170675) or streptavidin, causing high background signals.[1] | - Remove excess unreacted biotin reagent after the labeling reaction using methods like dialysis or desalting columns.[1][3] |
| Over-biotinylation leading to non-specific binding: Excessive biotinylation can alter the protein's properties and increase non-specific interactions.[8] | - Reduce the molar ratio of biotin to protein in the labeling reaction. - Optimize the incubation time and temperature of the reaction. | |
| Protein precipitation during or after biotinylation | Over-modification of the protein: High levels of biotinylation can lead to protein aggregation and precipitation.[8] | - Decrease the molar coupling ratio of the biotin reagent to the protein.[8] - Consider a shorter reaction time or lower temperature. |
| Change in protein isoelectric point: The addition of biotin can alter the protein's isoelectric point, potentially causing it to precipitate if the buffer pH is close to the new pI.[4] | - Adjust the pH of the buffer to be further away from the protein's isoelectric point. |
Experimental Protocols
Protocol 1: Trial Biotinylation Reaction to Determine Optimal Molar Ratio
This protocol describes a method for testing a range of molar ratios to identify the optimal conditions for your specific protein.
Materials:
-
Protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[1]
-
This compound, N-hydroxysuccinimide ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[1]
-
Desalting columns or dialysis cassettes for purification.[1]
-
Microcentrifuge tubes.
Procedure:
-
Prepare the Protein Sample: Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Calculate Molar Ratios: Determine the volume of biotin solution needed for a range of molar ratios (e.g., 5:1, 10:1, 20:1, 40:1, 80:1 biotin:protein).
-
Prepare Biotin Stock Solution: Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 10 mM.[1]
-
Set Up Reactions: In separate microcentrifuge tubes, add the calculated amount of protein.
-
Initiate Biotinylation: Add the corresponding volume of the 10 mM biotin stock solution to each tube. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[1]
-
Incubation: Incubate the reactions at room temperature for 30-60 minutes or on ice for 2 hours.[1]
-
Purification: Remove the excess, unreacted biotin reagent from each reaction using a desalting column or by dialysis against PBS.[1]
-
Analysis: Determine the degree of biotinylation for each molar ratio using the HABA assay (see Protocol 2) or another quantification method. Analyze the functionality of the biotinylated protein using a relevant activity assay.
-
Determine Optimal Ratio: Select the molar ratio that provides sufficient biotinylation without compromising the protein's activity.
Protocol 2: Quantification of the Degree of Biotinylation using the HABA Assay
This protocol provides a method for determining the moles of biotin per mole of protein.
Materials:
-
Purified biotinylated protein sample.
-
HABA/Avidin solution (commercially available kits are recommended).
-
Phosphate-Buffered Saline (PBS).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 500 nm.
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.
-
Set up the Assay Plate:
-
Blank: In one well, add 180 µL of the HABA/Avidin solution and 20 µL of PBS. This will serve as the blank (A_blank).[1]
-
Sample: In separate wells, add 180 µL of the HABA/Avidin solution and 20 µL of your purified biotinylated protein sample. It is recommended to test several dilutions of the sample.[1]
-
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure Absorbance: Measure the absorbance of the blank and the sample wells at 500 nm using a microplate reader.[1]
-
Calculations:
-
Calculate the change in absorbance (ΔA500): ΔA500 = A_blank - A_sample.[1]
-
Calculate the concentration of biotin in your sample using the molar extinction coefficient of the HABA-avidin complex (approximately 34,000 M⁻¹cm⁻¹).[1] Be sure to account for the pathlength of the microplate well.
-
Calculate the degree of biotinylation (moles of biotin per mole of protein).
-
Data Presentation
Table 1: Factors Influencing the Efficiency of Protein Biotinylation
| Parameter | Recommendation | Rationale |
| Molar Coupling Ratio (Biotin:Protein) | Start with a 20:1 ratio and test a range from 5:1 to 100:1.[2] | The optimal ratio is protein-dependent and needs to be determined empirically.[1] |
| Protein Concentration | 1-10 mg/mL.[1][5] | Higher concentrations generally lead to more efficient labeling.[4] |
| Reaction Buffer | Amine-free buffer (e.g., PBS).[1][2] | Primary amines in buffers like Tris or glycine compete with the protein for biotinylation.[2][3] |
| pH | 7.0 - 9.0.[3][4] | This pH range is optimal for the reaction of NHS esters with primary amines.[6] |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice.[1][3] | Incubation time can be adjusted to control the extent of biotinylation. |
| Temperature | Room temperature or on ice.[1][3] | Lower temperatures can be used to slow down the reaction and potentially reduce non-specific modifications. |
Visualizations
Caption: Experimental workflow for optimizing the molar ratio of this compound to protein.
Caption: A logical troubleshooting guide for common issues in protein biotinylation.
Caption: Signaling pathway showing the role of biotin in activating the sGC-cGMP-PKG pathway.
References
- 1. Biotin in Cell Culture [sigmaaldrich.com]
- 2. Biotinylation, a Post-translational Modification Controlled by the Rate of Protein-Protein Association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Biotin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. nbinno.com [nbinno.com]
- 7. Biotin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Non-Specific Binding in Biotinylation Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding in biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of biotinylation experiments?
A1: Non-specific binding refers to the attachment of molecules other than the biotinylated protein of interest to the streptavidin/avidin-coated support (e.g., beads, plates). This can also include the binding of the biotinylated protein to other components in the sample mixture through interactions unrelated to the biotin-streptavidin bond. These unwanted interactions can lead to high background signals and false-positive results.
Q2: What are the common causes of high non-specific binding?
A2: Several factors can contribute to high non-specific binding:
-
Hydrophobic and Ionic Interactions: Proteins from the cell lysate can non-specifically adhere to the beads or the streptavidin/avidin protein itself through hydrophobic or electrostatic forces.[1][2]
-
Insufficient Blocking: Failure to adequately block all non-specific binding sites on the streptavidin-coated surface can leave them open for unwanted interactions with other proteins in the lysate.[2]
-
Ineffective Washing: Washing steps that are not stringent enough may fail to remove weakly interacting, non-specific proteins.[3]
-
Over-biotinylation: Excessive biotinylation of the bait protein can increase its propensity for non-specific interactions.[4]
-
Endogenous Biotinylated Proteins: Cell lysates naturally contain biotinylated proteins (e.g., carboxylases) that can bind to streptavidin and contribute to background.[5]
-
Properties of Avidin: Avidin is a glycoprotein (B1211001) with a high isoelectric point, which can lead to higher non-specific binding compared to streptavidin.[6][7]
Q3: How can I differentiate between non-specific binding to the beads versus the streptavidin itself?
A3: To pinpoint the source of non-specific binding, you should include the following controls in your experiment:
-
Beads-Only Control: Incubate the streptavidin-coated beads with your sample that does not contain the biotinylated protein. This will reveal if components of your sample are binding directly to the beads.[4]
-
No Biotinylated Protein Control: Perform the entire assay without adding your biotinylated protein. If a high background is still observed, the issue may be with the non-specific binding of the detection reagents (e.g., streptavidin-HRP).[4]
-
Isotype Control: In co-immunoprecipitation experiments, use a non-specific antibody of the same isotype as your primary antibody to assess the level of non-specific binding contributed by the antibody itself.[2][8]
Troubleshooting Guides
Issue 1: High background signal in my pull-down/ELISA.
This is a common issue stemming from inadequate blocking, insufficient washing, or inherent "stickiness" of proteins in your lysate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signals.
Solutions:
-
Optimize Blocking:
-
Enhance Washing Steps:
-
Increase the number of wash cycles (from 3 to 5-8).
-
Increase the duration of each wash step.
-
Increase the stringency of the wash buffer by adding detergents (e.g., 0.05-0.1% Tween-20 or Triton X-100) or increasing the salt concentration (e.g., up to 500 mM NaCl) to disrupt hydrophobic and ionic interactions, respectively.[1][2]
-
-
Pre-clear the Lysate:
-
Incubate the cell lysate with unconjugated beads (without streptavidin) for 1-2 hours at 4°C before performing the pull-down. This step removes proteins that non-specifically bind to the bead matrix itself.[2]
-
Issue 2: Many non-specific bands appear on my Western blot after a pull-down.
This indicates that multiple proteins are co-eluting with your biotinylated target.
Solutions:
-
Pre-clear the Lysate: This is a crucial step to remove proteins that bind non-specifically to the beads.[2][8]
-
Optimize Lysis Buffer: The composition of your lysis buffer is critical. Avoid harsh detergents like SDS that can denature proteins and lead to non-specific aggregation. Non-ionic detergents like NP-40 or Triton X-100 are generally preferred.[11]
-
Titrate Your Antibody/Bait Protein: Using an excessive amount of biotinylated antibody or protein can increase the chances of non-specific binding.[4]
-
Stringent Washing: Employ a series of washes with increasing stringency. For example, a high-salt wash (e.g., 500 mM NaCl) followed by a wash with a lower salt concentration can be effective.[1]
-
Add Nuclease: If non-specific interactions are mediated by nucleic acids, consider adding a nuclease like Benzonase or DNase to your lysis buffer.[11]
Experimental Protocols
Protocol 1: Pre-clearing Cell Lysate
-
Prepare Beads: For each sample, wash the required amount of unconjugated beads (e.g., Protein A/G or plain agarose/magnetic beads) twice with ice-cold lysis buffer.[1]
-
Incubate with Lysate: Add the washed beads to your cell lysate.
-
Rotate: Incubate the lysate-bead mixture for 1-2 hours at 4°C with gentle rotation.[1][3]
-
Separate Beads: Pellet the beads by centrifugation or using a magnetic stand.[1]
-
Collect Supernatant: Carefully transfer the supernatant, which is now the pre-cleared lysate, to a new tube. This lysate is now ready for your biotin (B1667282) pull-down experiment.[1]
Protocol 2: Optimized Washing Protocol for Pull-Down Assays
This protocol is performed after incubating your biotinylated bait and lysate with the streptavidin beads.
-
Initial Wash: Pellet the beads and discard the supernatant. Resuspend the beads in 1 mL of Wash Buffer 1 (e.g., TBS with 150 mM NaCl and 0.1% Tween-20). Rotate for 5 minutes at 4°C.[1]
-
High-Salt Wash: Pellet the beads and discard the supernatant. Resuspend the beads in 1 mL of High-Salt Wash Buffer (e.g., TBS with 500 mM NaCl and 0.1% Tween-20). Rotate for 5 minutes at 4°C. This step helps to disrupt ionic interactions.[1]
-
Detergent Wash: Pellet the beads and discard the supernatant. Resuspend in 1 mL of Wash Buffer 1 to lower the salt concentration. Rotate for 5 minutes at 4°C.[1]
-
Final Wash: Pellet the beads and discard the supernatant. Perform a final wash with a buffer lacking detergent (e.g., TBS with 150 mM NaCl) to remove any residual detergent that might interfere with downstream applications like mass spectrometry.[1]
-
Elution: Proceed with your elution protocol.
Data Presentation
Table 1: Effect of Different Strategies on Reducing Non-Specific Binding
| Strategy | Mechanism of Action | Reported Reduction in Non-Specific Binders |
| Using Blocking Agents (e.g., BSA) | Saturates non-specific binding sites on the bead surface. | 30-60% reduction in total background protein intensity.[1] |
| Increasing Salt in Wash Buffer | Disrupts ionic interactions. | 20-50% reduction in a subset of non-specific binders.[1] |
| Adding Detergent to Wash Buffer | Disrupts hydrophobic interactions. | 40-70% reduction in a broad range of non-specific binders.[1] |
| Pre-clearing Lysate | Removes proteins that bind non-specifically to the bead matrix. | Can significantly improve the signal-to-noise ratio.[12] |
Visualizations
Mechanism of Non-Specific Binding
References
- 1. benchchem.com [benchchem.com]
- 2. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 7. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Biotin Blocking Buffer [alab.com.pl]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
How to remove excess N-Biotinyl-6-aminohexanoic acid after labeling
This technical support center provides troubleshooting guidance and frequently asked questions regarding the removal of excess N-Biotinyl-6-aminohexanoic acid and related biotinylation reagents after labeling proteins and other molecules.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess biotinylation reagent after a labeling reaction?
A1: It is essential to remove non-reacted or hydrolyzed biotinylation reagent before performing any downstream applications.[1] Excess biotin (B1667282) in the sample will compete with the biotinylated molecule for binding sites on avidin (B1170675) or streptavidin, leading to an overestimation of biotinylation levels, reduced sensitivity in detection assays, and lower purification yields.[1][2]
Q2: What are the most common methods to remove excess this compound?
A2: The most common methods for removing excess biotin are dialysis, size exclusion chromatography (also known as gel filtration or desalting), and affinity purification.[3][4] The choice of method depends on factors such as sample volume, protein concentration, and the desired speed of purification.
Q3: How can I determine if the biotinylation reaction was successful and quantify the level of biotin incorporation?
A3: The success of a biotinylation reaction can be determined by quantifying the molar ratio of biotin to the protein. The most common method is the HABA (2-(4-Hydroxyphenylazo)benzoic acid) assay.[3][5] This colorimetric assay is based on the displacement of HABA from an avidin-HABA complex by the biotin in the sample, which causes a measurable decrease in absorbance at 500 nm.[3][6] More sensitive fluorescence-based assays are also available.[1][7]
Q4: Can endogenous biotin in my sample interfere with my assay?
A4: Yes, endogenous biotin, which is naturally present in some tissues and cell lysates (e.g., liver and kidneys), can compete with the biotinylated molecule of interest and increase background signals.[8][9] It is often necessary to perform blocking steps to minimize this interference.[10]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the purification of biotinylated molecules.
Problem 1: High Background Signal in Downstream Assays (e.g., ELISA, Western Blot)
| Possible Cause | Recommended Solution |
| Incomplete removal of excess biotin | Optimize the purification protocol. For dialysis, increase the number of buffer changes and the dialysis time.[11] For size exclusion chromatography, ensure the correct column resin and buffer volume are used. |
| Over-biotinylation of the protein | Reduce the molar ratio of the biotinylation reagent to the protein during the labeling reaction. Over-modification can lead to non-specific binding.[10][12] |
| Non-specific binding of detection reagents | Titrate the streptavidin-conjugate to find the optimal concentration that provides a good signal-to-noise ratio.[10] Ensure adequate blocking steps are included in your assay protocol. |
| Endogenous biotin interference | Block unbound streptavidin sites with a solution of free biotin after immobilizing your biotinylated protein.[10] If working with samples known to have high endogenous biotin, consider using a non-biotin-based detection system.[8] |
Problem 2: Low Yield of Purified Biotinylated Protein
| Possible Cause | Recommended Solution |
| Inefficient biotinylation reaction | Ensure the protein is in an amine-free buffer (e.g., PBS) at the correct pH (typically 7-9) before starting the reaction.[4] Confirm the activity of the biotinylation reagent, as it can degrade if not stored properly.[2] |
| Protein precipitation during labeling | Over-biotinylation can cause protein precipitation.[12] Reduce the molar excess of the biotin reagent. If precipitation occurs, it may be possible to resolubilize the protein by adjusting the pH.[12] |
| Loss of sample during purification | For dialysis, ensure the dialysis tubing or cassette is properly sealed to prevent leaks. For size exclusion chromatography, using spin columns can lead to higher recovery for small sample volumes compared to gravity-flow columns.[13] |
| Harsh elution conditions in affinity purification | The strong interaction between biotin and streptavidin often requires harsh, denaturing conditions for elution, which can affect protein integrity.[14][15] Consider using a monomeric avidin resin, which allows for elution under milder, non-denaturing conditions with an excess of free biotin.[16] |
Experimental Protocols
Protocol 1: Removal of Excess Biotin by Dialysis
This method is suitable for sample volumes greater than 100 µL.[13]
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10 kDa for most proteins.[13]
-
Dialysis buffer (e.g., PBS), chilled to 4°C.[13]
-
Stir plate and stir bar.
-
Beaker large enough to hold at least 100 times the sample volume.[13]
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the biotinylated sample into the dialysis tubing/cassette and seal securely.[13]
-
Place the sealed tubing/cassette in the beaker with chilled dialysis buffer.
-
Stir the buffer gently on a stir plate at 4°C.[13]
-
Allow dialysis to proceed for at least 4 hours, then change the buffer.[13] For optimal removal, perform at least three to four buffer changes over 24 to 48 hours.[11][13]
-
After the final dialysis period, carefully recover the sample.
Protocol 2: Removal of Excess Biotin by Size Exclusion Chromatography (Spin Column)
This method is ideal for rapid cleanup of small sample volumes (typically 20-700 µL).[13]
Materials:
-
Spin column with an appropriate MWCO (e.g., 7 kDa).[13]
-
Collection tubes.
-
Microcentrifuge.
Procedure:
-
Prepare the spin column according to the manufacturer's instructions, which typically involves removing the storage buffer by centrifugation.[13]
-
Place the column in a new collection tube.
-
Slowly apply the biotinylated sample to the center of the resin bed.
-
Centrifuge the column at the recommended speed and time (e.g., 1,500 x g for 2 minutes).[13]
-
The purified sample containing the biotinylated molecule is collected in the tube, while the excess biotin is retained in the column resin.[13]
Protocol 3: Quantification of Biotin Incorporation using the HABA Assay
This protocol is for a microplate format.
Materials:
-
HABA/Avidin solution.[3]
-
Biotinylated protein sample (with excess biotin removed).[1]
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 500 nm.
Procedure:
-
Pipette 180 µL of the HABA/Avidin solution into each well of a 96-well plate.[17]
-
Add 20 µL of your biotinylated protein sample to the wells. For a blank/negative control, add 20 µL of the same buffer your sample is in.[17]
-
Mix the plate gently for 30-60 seconds.[17]
-
Measure the absorbance at 500 nm.[6]
-
The concentration of biotin is determined by the decrease in absorbance at 500 nm as the biotin in your sample displaces the HABA from the avidin.[3] The molar substitution ratio (moles of biotin per mole of protein) can then be calculated.[3]
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. interchim.fr [interchim.fr]
- 7. tandfonline.com [tandfonline.com]
- 8. sinobiological.com [sinobiological.com]
- 9. news-medical.net [news-medical.net]
- 10. benchchem.com [benchchem.com]
- 11. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promegaconnections.com [promegaconnections.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
N-Biotinyl-6-aminohexanoic acid stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of N-Biotinyl-6-aminohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, it is recommended to store solid this compound at -20°C . Some suppliers suggest that for short periods (days to weeks), storage at 0-8°C is also acceptable. The compound is known to be hygroscopic, so it is crucial to store it under an inert atmosphere and protect it from moisture.[1]
Q2: How should I prepare and store stock solutions of this compound?
It is advisable to prepare stock solutions in anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). To prevent moisture contamination, ensure the vial of the solid compound is at room temperature before opening. Stock solutions in anhydrous DMSO or DMF are generally stable for up to one month when stored in tightly sealed vials at -20°C. For longer-term storage of solutions, -80°C is recommended.
Q3: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions can be influenced by pH. Generally, biotin (B1667282) and its derivatives are stable in moderately acidic to neutral aqueous solutions. However, they are susceptible to degradation under strongly acidic or alkaline conditions. For critical applications, it is recommended to prepare aqueous solutions fresh or to conduct a stability study for the specific buffer system and storage conditions being used.
Q4: What are the main factors that can cause degradation of this compound?
The primary factors that can lead to the degradation of this compound are:
-
Moisture: The compound is hygroscopic and can absorb water from the atmosphere, which may lead to hydrolysis.[1]
-
pH: Exposure to strong acids or bases can cause hydrolytic degradation.
-
Incompatible Reagents: Contact with strong oxidizing or reducing agents should be avoided.
-
Light: While not always specified, protection from light is a general good practice for the storage of complex organic molecules.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results (e.g., loss of binding affinity) | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Ensure the solid has been stored correctly at -20°C and protected from moisture. Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
| Instability in aqueous experimental buffer. | Prepare the aqueous solution of this compound immediately before use. If the experiment is lengthy, consider the pH of your buffer and perform a preliminary stability check. | |
| Difficulty dissolving the solid compound | The compound has absorbed moisture and clumped. | Before opening the vial, allow it to warm to room temperature to prevent condensation. If clumping is observed, handle the compound in a dry, inert atmosphere (e.g., in a glove box) to minimize further moisture uptake. |
| Unexpected reaction products or side reactions | Incompatibility with other reagents in the experiment. | Review all components of your reaction mixture. This compound is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents. |
Stability Data
Table 1: Illustrative Forced Degradation of Biotin
| Condition | Time | Temperature | % Degradation |
| Neutral Hydrolysis (Methanol/Water) | 5 hours | 100°C | ~2.6% |
| Acidic Hydrolysis (2.5 M HCl) | 30 minutes | Room Temperature | ~19% |
| Alkaline Hydrolysis (3 M NaOH) | 30 minutes | Room Temperature | ~14% |
Data from a forced degradation study on biotin, which is structurally related to this compound. The 6-aminohexanoic acid linker may influence the exact degradation rates.
Experimental Protocols
Protocol for Stability Assessment of this compound in Solution
This protocol outlines a forced degradation study to determine the stability of this compound in a specific aqueous buffer.
1. Materials:
- This compound
- Aqueous buffer of interest (e.g., PBS, pH 7.4)
- HCl and NaOH solutions for pH adjustment
- HPLC system with a suitable column (e.g., C18)
- Incubators or water baths at desired temperatures
- Calibrated pH meter
2. Procedure:
- Prepare a stock solution of this compound in the chosen aqueous buffer at a known concentration.
- Divide the solution into several aliquots for testing under different conditions.
- pH Stress: Adjust the pH of aliquots to acidic (e.g., pH 2), neutral (e.g., pH 7), and basic (e.g., pH 10) conditions using HCl or NaOH.
- Thermal Stress: Incubate the pH-adjusted aliquots at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).
- Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw a sample from each condition.
- Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to quantify the remaining percentage of intact this compound and detect any degradation products.
- Data Evaluation: Plot the percentage of remaining compound against time for each condition to determine the degradation kinetics.
Protocol for Hygroscopicity Testing
This protocol is based on the European Pharmacopoeia guidelines to classify the hygroscopic nature of this compound.
1. Materials:
- This compound
- Weighing bottle with a stopper
- Desiccator containing a saturated solution of ammonium (B1175870) chloride or another salt to maintain 80% ± 2% relative humidity (RH).
- A constant temperature chamber or incubator set to 25°C ± 1°C.
- Analytical balance.
2. Procedure:
- Dry the weighing bottle to a constant weight.
- Accurately weigh approximately 1 g of this compound into the weighing bottle.
- Place the open weighing bottle in the desiccator over the saturated salt solution.
- Store the desiccator in the constant temperature chamber at 25°C for 24 hours.
- After 24 hours, remove the weighing bottle, immediately stopper it, and re-weigh it.
- Calculate the percentage increase in weight.
3. Classification:
- Non-hygroscopic: Increase in weight is less than 0.2% w/w.
- Slightly hygroscopic: Increase in weight is between 0.2% and 2% w/w.
- Hygroscopic: Increase in weight is between 2% and 15% w/w.
- Very hygroscopic: Increase in weight is greater than 15% w/w.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: N-Biotinyl-6-aminohexanoic acid Labeling Reactions
This technical support center provides guidance and troubleshooting for labeling reactions involving N-Biotinyl-6-aminohexanoic acid, particularly when utilizing N-hydroxysuccinimide (NHS) esters to label primary amines on proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with this compound NHS ester?
The optimal pH for reacting this compound NHS ester with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of a protein) is between 7.2 and 8.5.[1][2] A slightly alkaline pH ensures that the primary amino groups are deprotonated and thus more nucleophilic, which is essential for an efficient reaction.[2]
Q2: What happens if the pH is too low or too high?
-
Low pH (below 7): At a lower pH, primary amines are more likely to be protonated (-NH3+). This protonation makes them unreactive towards the NHS ester, leading to significantly reduced or no labeling.[3][4]
-
High pH (above 9.0): At a high pH, the rate of hydrolysis of the NHS ester increases dramatically.[2][3] This competing reaction, where the NHS ester reacts with water instead of the amine, reduces the amount of biotinylation reagent available to label the target molecule, thus lowering the labeling efficiency.[1][5]
Q3: Which buffers are recommended for the labeling reaction?
It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the biotinylation reagent.[2] Recommended buffers include:
-
Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0.[2]
-
Bicarbonate or Carbonate buffer (0.1 M) at a pH of 8.3-8.5.[2][3]
-
Borate buffer.[2]
-
HEPES buffer.[2]
Avoid buffers containing Tris (e.g., TBS) or glycine (B1666218) , as they contain primary amines that will quench the reaction.[2]
Q4: How does temperature affect the labeling reaction?
The reaction can be performed at room temperature for 1 to 4 hours or at 4°C overnight.[1][3] Lower temperatures can help to minimize protein degradation and can also slow the rate of NHS ester hydrolysis, potentially improving labeling efficiency for sensitive proteins.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Biotinylation Signal | Incorrect Reaction pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5. | Ensure the buffer pH is correctly adjusted to between 7.2 and 8.5.[2] |
| Presence of Primary Amines in the Buffer: Buffers like Tris or glycine are competing with the target molecule. | Perform a buffer exchange into an amine-free buffer such as PBS before starting the labeling reaction.[2] | |
| Hydrolyzed Biotinylation Reagent: The this compound NHS ester has been exposed to moisture and has hydrolyzed. | Prepare the biotinylation reagent solution immediately before use. Store the solid reagent desiccated at the recommended temperature.[6] | |
| Protein Precipitation During Labeling | High Concentration of Organic Solvent: The biotin (B1667282) reagent is often dissolved in an organic solvent like DMSO or DMF, and adding too much to the aqueous reaction can cause protein precipitation. | Keep the volume of the organic solvent to a minimum, ideally less than 10% of the total reaction volume.[2] |
| Over-modification of the Protein: Excessive labeling can alter the protein's isoelectric point and solubility. | Reduce the molar excess of the biotin reagent in the reaction.[7] | |
| Inconsistent Labeling Between Batches | Incomplete Reaction: The reaction may not have gone to completion, leading to variability. | Increase the reaction time to ensure the reaction proceeds to completion.[8] |
| Variable Reagent Activity: The activity of the biotinylation reagent may differ between vials or due to storage conditions. | Always use freshly prepared reagent and ensure proper storage of the stock reagent.[9] |
Quantitative Data Summary
The efficiency of the this compound NHS ester labeling reaction is highly dependent on the pH due to the competing hydrolysis reaction. The stability of the NHS ester decreases as the pH increases.
| pH | Temperature | Half-life of NHS Ester Hydrolysis | Implication for Labeling Reaction |
| 7.0 | 0°C | 4 to 5 hours | Slower reaction with amine but more stable reagent.[1][5] |
| 8.6 | 4°C | 10 minutes | Faster reaction with amine but significantly increased rate of competing hydrolysis.[1][5] |
Experimental Protocols
General Protocol for Protein Biotinylation
This protocol provides a general guideline for labeling a protein with this compound NHS ester. Optimization may be required for specific proteins and applications.
1. Reagent Preparation:
-
Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[2] If the protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
Biotinylation Reagent Stock Solution: Immediately before use, dissolve the this compound NHS ester in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution.[10]
2. Labeling Reaction:
-
Calculate the required volume of the biotinylation reagent stock solution to achieve the desired molar excess. A 10 to 20-fold molar excess of the biotin reagent over the protein is a common starting point.[2]
-
Add the calculated volume of the biotinylation reagent stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 2 hours to overnight.[3]
3. Removal of Excess Biotin:
-
After the incubation, remove the unreacted biotinylation reagent to prevent interference in downstream applications. This can be achieved by:
-
Dialysis: Dialyze the sample against an appropriate buffer (e.g., PBS).
-
Size-Exclusion Chromatography: Use a desalting column to separate the labeled protein from the smaller, unreacted biotin reagent.
-
4. Storage:
-
Store the biotinylated protein under conditions that are optimal for the specific protein's stability.
Visualizations
Caption: Impact of pH on the this compound labeling reaction.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AE [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Reducing steric hindrance with N-Biotinyl-6-aminohexanoic acid's spacer arm
Welcome to the technical support center for N-Biotinyl-6-aminohexanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this reagent to overcome steric hindrance in biotin-avidin/streptavidin-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does its spacer arm reduce steric hindrance?
A1: this compound is a biotinylation reagent that incorporates a six-carbon spacer arm (aminohexanoic acid) between the biotin (B1667282) molecule and the target molecule to be labeled.[1][2] This spacer arm increases the distance between the biotin and the molecule it is attached to. The binding sites for biotin within streptavidin and avidin (B1170675) proteins are located deep within their structures, approximately 9 Å below the protein surface.[1] The spacer arm helps to overcome steric hindrance by allowing the biotin moiety to reach these buried binding sites more effectively, especially when biotin is conjugated to large biomolecules.[1][3][4]
Q2: What is the length of the spacer arm in this compound?
A2: The 6-aminohexanoic acid spacer arm adds a significant length to the biotin molecule. The most common spacer group, 6-aminocaproic acid, increases the distance of the side arm by about 9 Å.[1] Some reagents incorporate an even longer, extended 14-atom spacer to further reduce steric hindrance and increase detection sensitivity.[5]
Q3: When should I choose a biotinylation reagent with a spacer arm like this compound?
A3: You should consider using a biotinylation reagent with a spacer arm when:
-
You are biotinylating large proteins or nucleic acids where the biotin molecule might be sterically hindered from binding to avidin or streptavidin.[1][3]
-
You are performing assays that require high sensitivity, as the spacer can enhance the binding interaction and improve signal detection.[5]
-
Your experimental setup involves immobilizing the biotinylated molecule onto a solid surface, such as in ELISA, Surface Plasmon Resonance (SPR), or pull-down assays.[6][7][8] The spacer extends the biotin away from the surface, making it more accessible to the detection molecule.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments using this compound.
Problem 1: Low or No Signal in Biotin-Streptavidin Assays
A weak or absent signal is a frequent issue in assays like ELISA, Western blotting, and pull-down assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Biotinylation | 1. Verify Biotinylation Efficiency: Use a method like the HABA assay to quantify the degree of biotinylation.[9] 2. Optimize Molar Ratio: Increase the molar excess of the this compound reagent to your target molecule during the labeling reaction.[9] 3. Check Reaction Conditions: Ensure the pH of the reaction buffer is within the optimal range for the reactive group of your biotinylation reagent (typically pH 7-9 for NHS esters). |
| Steric Hindrance | 1. Use a Longer Spacer Arm: If you suspect steric hindrance is still an issue, consider using a biotinylation reagent with a longer spacer arm, such as one with a PEG spacer.[4] 2. Modify Immobilization Strategy: If your biotinylated molecule is attached to a surface, ensure the surface chemistry does not contribute to steric crowding.[3] |
| Inactive Streptavidin/Avidin Conjugate | 1. Check Conjugate Activity: Ensure your streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) is active and has been stored correctly.[10] 2. Use a Fresh Conjugate: If in doubt, use a fresh vial of the conjugate. |
| Sub-optimal Assay Conditions | 1. Optimize Antibody/Reagent Concentrations: Titrate your primary and secondary antibodies (if applicable) and the streptavidin conjugate to find the optimal concentrations. 2. Increase Incubation Times: Longer incubation times for antibody and streptavidin binding steps may be necessary. 3. Check Wash Steps: Insufficient washing can lead to high background, while excessive washing can remove weakly bound molecules.[11] |
Troubleshooting Workflow for Low Signal:
Caption: Troubleshooting workflow for low or no signal in biotin-streptavidin assays.
Problem 2: High Background in ELISA and Western Blotting
High background can mask the specific signal, leading to false positives and reduced assay sensitivity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | 1. Optimize Blocking Buffer: Test different blocking agents (e.g., BSA, non-fat milk, commercial blockers). Note that milk contains endogenous biotin and should be avoided when using streptavidin-based detection.[9][12] 2. Increase Blocking Time/Temperature: Extend the blocking incubation time or perform it at a higher temperature (e.g., 37°C) to ensure complete blocking of non-specific sites. |
| Non-specific Binding of Streptavidin Conjugate | 1. Titrate Streptavidin Conjugate: Use the lowest concentration of the streptavidin conjugate that still provides a good signal-to-noise ratio. 2. Include Detergents: Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffers to reduce non-specific binding.[9] |
| Contaminated Reagents | 1. Use Fresh Buffers: Prepare fresh wash and dilution buffers for each experiment. 2. Filter Reagents: If you suspect particulate matter in your buffers, filter them through a 0.22 µm filter. |
| Over-development of Signal | 1. Reduce Substrate Incubation Time: Monitor the signal development and stop the reaction before the background becomes too high. 2. Dilute Detection Reagent: If using a chemiluminescent substrate, you may need to dilute the streptavidin-HRP conjugate further. |
Decision Tree for High Background:
Caption: Decision tree for troubleshooting high background in immunoassays.
Experimental Protocols
Protocol 1: General Procedure for Biotinylating a Protein with this compound NHS Ester
This protocol provides a general guideline for labeling proteins with a primary amine-reactive N-hydroxysuccinimide (NHS) ester of this compound.
Materials:
-
Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.4; avoid amine-containing buffers like Tris)
-
This compound NHS ester
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette to remove excess biotin
Procedure:
-
Prepare the Protein: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMSO or DMF.
-
Calculate Molar Ratio: Determine the desired molar ratio of biotin reagent to protein. A starting point of 20:1 (biotin:protein) is often recommended, but this should be optimized for your specific application.
-
Biotinylation Reaction: Add the calculated amount of dissolved biotinylation reagent to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Removal of Excess Biotin: Separate the biotinylated protein from the unreacted biotinylation reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Quantify Biotinylation (Optional): Determine the ratio of biotin incorporation using a HABA assay.
-
Storage: Store the biotinylated protein at 4°C or -20°C, depending on the stability of the protein.
Experimental Workflow for Protein Biotinylation:
Caption: Workflow for the biotinylation of proteins using an NHS ester.
Protocol 2: Biotinylated DNA/RNA Pull-Down Assay
This protocol outlines the steps for using a biotinylated nucleic acid probe (labeled with this compound) to isolate interacting proteins from a cell lysate.[13][14][15]
Materials:
-
5'-biotinylated DNA or RNA probe
-
Cell lysate
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Binding buffer (composition may need optimization)
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Probe Preparation: Resuspend the biotinylated probe in a suitable buffer.
-
Bead Preparation: Wash the streptavidin beads with the binding buffer to remove preservatives and equilibrate them.
-
Binding of Probe to Beads: Incubate the biotinylated probe with the washed streptavidin beads to allow for binding (e.g., 30 minutes at room temperature with rotation).
-
Washing of Probe-Bead Complex: Wash the probe-bound beads to remove any unbound probe.
-
Incubation with Lysate: Add the cell lysate to the probe-bound beads and incubate (e.g., 1-4 hours at 4°C with rotation) to allow for protein-nucleic acid interaction.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by altering the salt or detergent concentration.
-
Elution: Elute the bound proteins from the beads. For analysis by Western blotting, this is often done by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody specific to the protein of interest.
Signaling Pathway of a Pull-Down Assay:
References
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotinylation - Biosyntan GmbH [biosyntan.de]
- 3. Steric Crowding Effects on Target Detection in an Affinity Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. protocolsandsolutions.com [protocolsandsolutions.com]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. IJMS | Free Full-Text | Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 [mdpi.com]
- 14. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Common mistakes to avoid when using N-Biotinyl-6-aminohexanoic acid
Technical Support Center: N-Biotinyl-6-aminohexanoic Acid
Welcome to the technical support center for this compound and its derivatives, such as the commonly used N-hydroxysuccinimide (NHS) ester. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a biotinylation reaction using this compound NHS ester?
A1: The optimal pH range for reacting N-hydroxysuccinimide (NHS) esters with primary amines (like the lysine (B10760008) residues on a protein) is between 7 and 9.[1] A pH of 8.3 is often recommended as a good starting point because it provides a balance between the reactivity of the primary amines and the stability of the NHS ester.[2] At a lower pH, the primary amines are protonated and less reactive, while at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which can reduce the efficiency of the biotinylation reaction.[2][3]
Q2: My biotinylation efficiency is very low. What are the possible causes?
A2: Low biotinylation efficiency can stem from several factors:
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the biotinylation reagent, significantly reducing the labeling efficiency.[1][2][4] Always use an amine-free buffer like PBS, MES, or HEPES.
-
Hydrolysis of the NHS Ester: The NHS ester is highly susceptible to hydrolysis in aqueous solutions.[5][6] This can happen if the reagent has been stored improperly, exposed to moisture, or if the stock solution in DMF or DMSO was prepared too far in advance of its use.[7]
-
Incorrect pH: If the pH of your reaction is below 7, the primary amines on your protein will be protonated and less available for reaction.[3]
-
Low Protein Concentration: The efficiency of biotinylation is strongly dependent on the concentration of the protein.[2] For best results, protein concentrations should typically be 2 mg/mL or higher.[2]
Q3: I am observing precipitation of my protein after the biotinylation reaction. Why is this happening and how can I prevent it?
A3: Protein precipitation is often a sign of over-biotinylation.[8] When too many biotin (B1667282) molecules are attached to a protein, it can alter its isoelectric properties and lead to aggregation and precipitation.[4] To prevent this, you should optimize the molar ratio of the biotin reagent to your protein. Start with a lower ratio and perform a titration to find the optimal concentration that gives sufficient labeling without causing precipitation. In some cases, adjusting the pH of the solution after the reaction (e.g., with 1M Tris, which also quenches the reaction) can help to resolubilize the protein.[4]
Q4: How do I remove unreacted this compound from my sample after the reaction?
A4: It is crucial to remove any excess, unreacted biotin to avoid interference in downstream applications. This can be achieved through standard laboratory techniques such as:
-
Size-Exclusion Chromatography: Using a desalting column (e.g., a PD-10 column) is a quick and effective method.[9]
-
Dialysis: Dialyzing the sample against an appropriate buffer (like PBS) will remove the small biotin molecules while retaining the larger, biotinylated protein.[9][10]
-
Centrifugal Concentrators: These devices can be used for buffer exchange and to concentrate your protein sample while removing small molecules.[9]
Q5: What is the best way to store this compound NHS ester?
A5: this compound NHS ester is sensitive to moisture.[5] It should be stored at -20°C in a desiccated container. Before opening the vial, it is important to allow it to equilibrate to room temperature to prevent condensation of moisture from the air onto the reagent, which would cause hydrolysis.[5][7]
Q6: Can I prepare a stock solution of the biotinylation reagent in advance?
A6: It is strongly recommended to prepare the stock solution of this compound NHS ester in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[4][10] While a solution in dry DMF may be stable for a short period if stored properly at -20°C, these solvents are hygroscopic and can absorb water over time, leading to the hydrolysis of the NHS ester.[6] Never store the reagent in an aqueous solution.
Troubleshooting Guides
Issue 1: High Background in ELISA/Western Blot
-
Symptom: Negative controls show a high signal, leading to a poor signal-to-noise ratio.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Strategy |
| Inadequate Blocking | Optimize your blocking buffer. Avoid using non-fat dry milk as it contains endogenous biotin.[11] Use a 1-5% solution of Bovine Serum Albumin (BSA) in your buffer. Increase the blocking time if necessary.[11][12] |
| Over-biotinylation | Excessive biotinylation can lead to non-specific binding. Reduce the molar ratio of the biotin reagent to your protein during the labeling reaction.[11] |
| Insufficient Washing | Increase the number of washing steps (e.g., from 3 to 5). Also, consider increasing the duration of each wash and adding a mild detergent like 0.05% Tween-20 to your wash buffer.[11] |
| High Concentration of Detection Reagent | A high concentration of streptavidin-HRP (or other streptavidin conjugate) can lead to non-specific binding. Titrate your detection reagent to find the optimal concentration that provides a good signal without increasing the background.[11] |
| Endogenous Biotin | Your sample may contain endogenous biotin, which can be bound by the streptavidin conjugate. Consider using an avidin (B1170675)/biotin blocking step before adding your biotinylated reagent.[11] |
Issue 2: Low or No Signal in a Pull-Down Assay
-
Symptom: Little to no target protein is captured on streptavidin beads.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Strategy |
| Inefficient Biotinylation | Confirm that your biotinylation reaction was successful. Use a method like the HABA assay to quantify the degree of biotin incorporation.[1][13][14] If labeling is low, re-optimize the reaction conditions (see Q2). |
| Steric Hindrance | The 6-aminohexanoic acid spacer is designed to reduce steric hindrance, but it may not be sufficient for all proteins.[15][16] If possible, try a reagent with a longer spacer arm. |
| Protein Denaturation | The biotinylation process or subsequent handling may have denatured your protein, masking the biotin tag or the binding site for its interacting partner. Ensure all steps are performed under conditions that maintain protein integrity. |
| Inefficient Binding to Beads | Ensure you are using a sufficient quantity of streptavidin beads and that their binding capacity has not been exceeded. Increase the incubation time of your biotinylated protein with the beads. |
Experimental Protocols
General Protocol for Protein Biotinylation
This protocol provides a starting point for the biotinylation of an antibody (e.g., IgG). The molar ratio of the biotin reagent may need to be optimized for other proteins.[17]
-
Buffer Preparation: Prepare an amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0.
-
Protein Preparation: Dissolve your protein in the reaction buffer at a concentration of 2-10 mg/mL. If your protein is in a buffer containing primary amines (e.g., Tris), you must perform a buffer exchange via dialysis or a desalting column.[2][9]
-
Biotin Reagent Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of ~10 mg/mL.[2]
-
Reaction: Add a 12- to 20-fold molar excess of the biotin reagent to your protein solution. For example, for an IgG at 10 mg/mL, you might use a 12-fold molar excess.[17] Mix gently and incubate for 30-60 minutes at room temperature.
-
Quenching (Optional but Recommended): To stop the reaction, you can add a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 50-100 mM. Incubate for an additional 15 minutes.
-
Purification: Remove the excess, unreacted biotin and reaction by-products using a desalting column, dialysis, or a centrifugal concentrator.[9][10]
-
Storage: Store your biotinylated protein under the same conditions that are optimal for the unlabeled protein.
HABA Assay for Quantification of Biotinylation
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the amount of biotin incorporated into a protein.[1][13]
-
Principle: HABA dye binds to avidin, producing a color with a characteristic absorbance at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance.[13][14] This change in absorbance is proportional to the amount of biotin in the sample.[17]
-
Procedure: a. Prepare an avidin/HABA solution and measure its absorbance at 500 nm (A500). b. Add a known amount of your biotinylated protein sample to the avidin/HABA solution. c. Incubate for a few minutes to allow the biotin to displace the HABA. d. Measure the absorbance at 500 nm again. e. The decrease in absorbance is used to calculate the concentration of biotin in your sample. The molar ratio of biotin to protein can then be determined.
Visualizations
Experimental Workflow
Caption: A typical workflow for protein biotinylation.
Troubleshooting Logic for Low Biotinylation Efficiency
References
- 1. Biotinylation - Wikipedia [en.wikipedia.org]
- 2. jenabioscience.com [jenabioscience.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 15. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
How to confirm successful biotinylation with N-Biotinyl-6-aminohexanoic acid
For researchers, scientists, and drug development professionals, the successful biotinylation of a target molecule is a critical step in a multitude of applications, from affinity purification to immunoassays. When using N-Biotinyl-6-aminohexanoic acid, a common biotinylation reagent, robust confirmation of the covalent attachment of biotin (B1667282) is essential for the reliability of downstream experiments. This guide provides a comparative overview of the most common methods to confirm and quantify biotinylation, complete with experimental protocols and data presentation to aid in selecting the most appropriate technique for your needs.
Overview of Confirmation Methods
Several well-established methods exist to verify the success of a biotinylation reaction. These techniques can be broadly categorized as either quantitative, providing a measure of the degree of biotin incorporation, or qualitative, confirming the presence of the biotin tag.
Quantitative Methods:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: A rapid and straightforward colorimetric assay that estimates the molar ratio of biotin to protein.
-
Mass Spectrometry (MS): A highly sensitive and precise method that confirms biotinylation by detecting the mass shift of the modified molecule and can even identify the specific site of modification.
Qualitative and Semi-Quantitative Methods:
-
Streptavidin Gel-Shift Assay: A simple and visual method to confirm biotinylation by observing a shift in the molecular weight of the protein on an SDS-PAGE gel after binding to streptavidin.[1][2]
-
Western Blotting: A common technique to detect biotinylated proteins using either streptavidin conjugated to an enzyme (like HRP) or an anti-biotin antibody.[3][4][5][6]
-
Fluorescent Assays: These methods utilize fluorescently labeled streptavidin for detection, for instance, in a gel-shift assay or through flow cytometry for cell surface biotinylation.[7][8][9][10]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This plate-based assay can be adapted to detect and quantify biotinylated proteins.[6][11]
Comparison of Confirmation Methods
The choice of confirmation method depends on several factors, including the required level of quantitation, the nature of the biotinylated molecule, available equipment, and throughput needs. The following table summarizes and compares the key features of the most common techniques.
| Method | Principle | Type | Pros | Cons | Typical Sensitivity |
| HABA Assay | Colorimetric; displacement of HABA dye from avidin (B1170675) by biotin results in a decrease in absorbance at 500 nm.[12][13][14][15][16] | Quantitative | - Rapid and simple- Inexpensive- Does not require specialized equipment (spectrophotometer) | - Lower sensitivity compared to other methods- Can be affected by interfering substances- Requires removal of free biotin | 2-16 µM of biotin[12][15] |
| Streptavidin Gel-Shift Assay | Electrophoretic mobility shift; biotinylated protein incubated with streptavidin forms a higher molecular weight complex, resulting in a retarded band on an SDS-PAGE gel.[1] | Qualitative/Semi-quantitative | - Simple and visual confirmation- Can provide an estimation of biotinylation efficiency- Does not require specialized equipment (standard electrophoresis setup) | - Not precisely quantitative- May be difficult to resolve for very large proteins or small shifts | Dependent on gel resolution and staining sensitivity |
| Western Blotting | Immunodetection; detection of biotinylated proteins on a membrane using a streptavidin-HRP conjugate or an anti-biotin antibody.[3][17][18] | Qualitative/Semi-quantitative | - High sensitivity- High specificity- Widely available technique | - More time-consuming than HABA or gel-shift assays- Semi-quantitative at best | Nanogram to picogram range |
| Mass Spectrometry | Mass analysis; detection of a mass increase corresponding to the addition of the biotinyl group.[1][19][20][21][22] | Quantitative/Qualitative | - Highly accurate and precise- Can identify the site of biotinylation- Provides definitive confirmation | - Requires expensive, specialized equipment and expertise- Can be complex for heterogeneous samples (e.g., glycoproteins)[1] | Femtomole to attomole range |
| Fluorescent Assays | Fluorescence detection; use of fluorescently labeled streptavidin to detect biotinylated molecules.[7] | Qualitative/Semi-quantitative | - High sensitivity- Can be adapted for various platforms (gels, flow cytometry)- Can eliminate the need for staining in some applications[7] | - Requires a fluorescence imaging system or flow cytometer- Potential for photobleaching | Dependent on the fluorophore and detection system |
Experimental Protocols
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
This protocol is a common method for quantifying the degree of biotinylation.[13][14]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with free biotin removed)
-
Phosphate-Buffered Saline (PBS)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm
Procedure:
-
Preparation: Ensure that all free (unconjugated) biotin has been removed from the biotinylated protein sample using methods like dialysis or gel filtration.[13][14]
-
Blank Measurement: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm. This is the initial reading (A₅₀₀ HABA/Avidin).
-
Sample Measurement: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution. Mix well and allow the reaction to proceed for a few minutes.
-
Final Measurement: Measure the absorbance of the sample mixture at 500 nm. This is the final reading (A₅₀₀ HABA/Avidin/Biotin Sample).
-
Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample. The moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.
Streptavidin Gel-Shift Assay
This qualitative method provides a visual confirmation of biotinylation.[1]
Materials:
-
Biotinylated protein sample
-
Non-biotinylated protein control
-
Streptavidin
-
SDS-PAGE gels
-
Electrophoresis apparatus and buffers
-
Coomassie blue stain or other protein stain
Procedure:
-
Sample Preparation: Prepare two sets of your protein sample: one biotinylated and one non-biotinylated control.
-
Incubation: To a portion of the biotinylated protein and the non-biotinylated control, add an excess of streptavidin. Incubate at room temperature for 15-30 minutes to allow for complex formation.
-
Electrophoresis: Load the following samples onto an SDS-PAGE gel:
-
Non-biotinylated protein
-
Non-biotinylated protein + streptavidin
-
Biotinylated protein
-
Biotinylated protein + streptavidin
-
Streptavidin alone
-
-
Staining and Visualization: Run the gel, then stain with Coomassie blue. A successful biotinylation will show a band of higher molecular weight (a "shift") in the lane containing the biotinylated protein incubated with streptavidin, compared to the biotinylated protein alone. The non-biotinylated control should not show a significant shift.
Western Blotting for Biotin Detection
This method offers high sensitivity for detecting biotinylated proteins.
Materials:
-
Biotinylated protein sample
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Streptavidin-HRP conjugate or anti-biotin antibody
-
HRP substrate (chemiluminescent)
-
Imaging system
Procedure:
-
SDS-PAGE and Transfer: Separate the biotinylated protein sample by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Incubation with Detection Reagent: Incubate the membrane with a dilute solution of streptavidin-HRP or anti-biotin antibody in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane several times with TBST to remove unbound detection reagent.
-
Detection: Add the HRP substrate to the membrane and detect the signal using an appropriate imaging system. A band corresponding to the molecular weight of your protein indicates successful biotinylation.
References
- 1. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 2. Biotinylation - Wikipedia [en.wikipedia.org]
- 3. appliedbiomics.com [appliedbiomics.com]
- 4. Using Biotinylated Proteins to Demonstrate Immunodetection of Antigens via Western Blotting, Dot Blots, and Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY02666G [pubs.rsc.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 12. anaspec.com [anaspec.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. SensoLyte® HABA Biotin Quantitation Kit Colorimetric - 1 kit [eurogentec.com]
- 16. citeqbiologics.com [citeqbiologics.com]
- 17. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]
- 18. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 19. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Collection - Direct Detection of Biotinylated Proteins by Mass Spectrometry - Journal of Proteome Research - Figshare [acs.figshare.com]
HABA assay for quantifying biotin incorporation with N-Biotinyl-6-aminohexanoic acid
Comparative Guide to Biotin (B1667282) Quantification: The HABA Assay vs. Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the traditional 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with modern alternative methods for the quantification of biotin incorporation, particularly when using reagents like N-Biotinyl-6-aminohexanoic acid. The objective is to equip researchers with the necessary information to select the most appropriate assay for their specific experimental needs, considering factors such as accuracy, sensitivity, sample consumption, and ease of use.
Introduction to Biotin Quantification
Biotinylation, the process of attaching biotin to a molecule of interest, is a cornerstone technique in various life science applications, including immunoassays, affinity chromatography, and drug delivery. The strong and specific interaction between biotin and avidin (B1170675) or streptavidin (K_d_ ≈ 10⁻¹⁴ to 10⁻¹⁵ M) allows for sensitive detection and purification. Accurately quantifying the degree of biotinylation is crucial for ensuring the reproducibility and success of these applications.
The HABA assay has long been the standard colorimetric method for this purpose. However, its inherent limitations have spurred the development of more advanced and accurate techniques. This guide will delve into the principles, protocols, and comparative performance of the HABA assay and its key alternatives.
The HABA Assay: A Critical Overview
The HABA assay is a simple, indirect spectrophotometric method for estimating biotin incorporation. It relies on the displacement of the HABA dye from the avidin-HABA complex by biotin. When HABA is bound to avidin, it forms a yellow-orange complex with a characteristic absorbance at 500 nm. Due to biotin's significantly higher affinity for avidin, it displaces the HABA dye, leading to a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample.
Caption: Workflow of the HABA assay for biotin quantification.
Limitations of the HABA Assay
Despite its simplicity, the HABA assay has several significant drawbacks:
-
Steric Hindrance: The large size of the avidin protein can physically block its access to biotin molecules that are closely spaced or located within the complex tertiary structure of the labeled protein. This leads to an underestimation of the actual biotin-to-protein molar ratio.
-
Underestimation of Biotin Incorporation: Experimental data consistently demonstrates that the HABA assay underestimates the degree of biotinylation, sometimes by as much as two-thirds, when compared to other methods.
-
Interference: The assay's accuracy can be compromised by substances that interfere with the HABA-avidin interaction or the absorbance reading itself. For instance, samples containing albumin cannot be accurately measured.
-
Sample Consumption: The HABA assay is a destructive method that requires a relatively large amount of the biotinylated sample, which can be a concern when working with precious materials.
Modern Alternatives to the HABA Assay
To address the shortcomings of the HABA assay, several alternative methods have been developed, offering improved accuracy, sensitivity, and functionality.
QuantTag™ Biotin Quantification Kit
The QuantTag™ kit utilizes a chemical-based approach that circumvents the avidin-biotin interaction, thereby eliminating the issue of steric hindrance. The proprietary reagents in the kit directly react with the biotin molecule, producing a colored product that can be quantified by measuring its absorbance at 535 nm.
Caption: Principle of the QuantTag™ chemical-based assay.
Fluorescence-Based Assays
Fluorescence-based assays, such as the FluoReporter® and Amplite® kits, offer significantly higher sensitivity than colorimetric methods. These assays often employ a fluorescently labeled avidin in a complex with a quencher molecule, which can be HABA. When biotin displaces the quencher, the fluorescence of the labeled avidin is restored, and the increase in fluorescence intensity is directly proportional to the amount of biotin.
Caption: Principle of fluorescence-based biotin quantification.
ChromaLINK™ Biotin Assay
The ChromaLINK™ technology involves the use of a biotinylation reagent that contains a UV-traceable chromophore. This allows for the direct quantification of incorporated biotin by measuring the absorbance of the chromophore, typically at 354 nm. This method is non-destructive and eliminates the need for a secondary assay like the HABA assay.
Mass Spectrometry (MS)
Mass spectrometry offers the most accurate method for determining the degree of biotinylation. By precisely measuring the mass of the protein before and after the biotinylation reaction, the number of incorporated biotin molecules can be calculated with high confidence. However, this method requires specialized equipment and expertise, and can be cost-prohibitive for routine analysis.
Performance Comparison of Biotin Quantification Assays
The following table summarizes the key performance characteristics of the HABA assay and its alternatives.
| Feature | HABA Assay | QuantTag™ Assay | Fluorescence-Based Assay | ChromaLINK™ Assay | Mass Spectrometry |
| Principle | Colorimetric (Displacement) | Chemical (Direct Reaction) | Fluorometric (Displacement) | Colorimetric (Direct) | Mass-to-Charge Ratio |
| Accuracy | Low (underestimates) | High | High | High | Very High |
| Sensitivity | Moderate (nmol range) | High (<1 nmol) | Very High (pmol range) | High | Very High |
| Steric Hindrance | Yes | No | Can be an issue (mitigated by digestion) | No | No |
| Sample Consumption | High (destructive) | Low | Very Low | Low (non-destructive) | Low |
| Ease of Use | Simple | Simple | Moderate | Simple | Complex |
| Throughput | Moderate | High | High | High | Low |
Experimental Protocols
HABA Assay Protocol (Cuvette Format)
-
Reagent Preparation:
-
Prepare a HABA solution (e.g., 10 mM in 10 mM NaOH).
-
Prepare an avidin solution (e.g., 1 mg/mL in PBS).
-
Prepare the HABA/Avidin working solution by mixing HABA and avidin solutions in an appropriate buffer (e.g., PBS). The final absorbance at 500 nm should be between 0.9 and 1.3.
-
-
Sample Preparation:
-
Ensure the biotinylated protein sample is free of unconjugated biotin by dialysis or desalting.
-
-
Measurement:
-
Pipette 900 µL of the HABA/Avidin working solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Measure the absorbance at 500 nm until the reading is stable (A₅₀₀ HABA/Avidin/Biotin Sample).
-
-
Calculation:
-
Calculate the change in absorbance (ΔA₅₀₀).
-
Determine the concentration of biotin using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the HABA/avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.
-
Calculate the moles of biotin per mole of protein.
-
General Protocol for a Fluorescence-Based Assay
-
Standard Curve Preparation:
-
Prepare a series of biotin standards (e.g., biocytin) of known concentrations.
-
-
Sample Preparation:
-
Dialyze or desalt the biotinylated protein sample to remove free biotin.
-
Dilute the sample to ensure the biotin concentration falls within the assay's linear range.
-
-
Assay Procedure:
-
Pipette replicates of the standards and unknown samples into a black opaque 96-well microplate.
-
Add the fluorescent reporter reagent (e.g., fluorescent avidin and HABA premix) to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 5 minutes), protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em 494/520 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the fluorescence intensity versus the biotin concentration of the standards.
-
Determine the biotin concentration in the unknown samples by interpolating their fluorescence values on the standard curve.
-
Calculate the molar ratio of biotin to protein.
-
Conclusion and Recommendations
While the HABA assay offers a simple and cost-effective method for estimating biotin incorporation, its significant limitations, particularly its tendency to underestimate the degree of biotinylation due to steric hindrance, make it less suitable for applications requiring high accuracy and reproducibility.
For most research and drug development applications, modern alternatives are recommended:
-
QuantTag™ and ChromaLINK™ assays are excellent choices for routine, accurate, and non-destructive quantification, especially when steric hindrance is a concern.
-
Fluorescence-based assays are ideal when high sensitivity is paramount and sample material is limited.
-
Mass spectrometry should be considered the gold standard for applications demanding the highest level of accuracy, such as in quality control of therapeutic conjugates.
By carefully considering the specific requirements of their experiments, researchers can select the most appropriate biotin quantification method to ensure reliable and reproducible results.
A Comparative Guide to Mass Spectrometry Analysis of Proteins Labeled with N-Biotinyl-6-aminohexanoic acid
For researchers, scientists, and drug development professionals, the precise identification and quantification of proteins are critical for understanding cellular processes and discovering new therapeutic targets. N-Biotinyl-6-aminohexanoic acid is a widely used reagent for biotinylating proteins, enabling their subsequent enrichment and analysis by mass spectrometry. This guide provides an objective comparison of this labeling approach with other alternatives, supported by experimental data, and offers detailed protocols for key experimental steps.
The core principle behind using this compound lies in its ability to covalently attach a biotin (B1667282) molecule to proteins, typically at primary amines (lysine residues and N-termini).[1] This biotin tag then serves as a high-affinity handle for capturing the labeled proteins using streptavidin- or avidin-functionalized beads.[2][3] The strong and specific interaction between biotin and streptavidin allows for stringent washing steps to remove non-specifically bound proteins, leading to a highly enriched sample of the proteins of interest for mass spectrometry analysis.
Comparison with Alternative Labeling Strategies
While this compound is a robust tool, several alternative methods for protein labeling and enrichment exist, each with its own advantages and disadvantages. The choice of reagent and strategy often depends on the specific experimental goals, such as identifying protein-protein interactions, quantifying newly synthesized proteins, or profiling the cell surface proteome.
Table 1: Comparison of Protein Labeling and Enrichment Strategies for Mass Spectrometry
| Feature | This compound (Amine-Reactive) | Proximity Labeling (e.g., BioID, APEX) | Bioorthogonal Labeling (e.g., BONCAT) |
| Target | Primary amines (Lysine, N-terminus) on accessible proteins.[1] | Proteins in close proximity to a bait protein fused with a biotin ligase or peroxidase.[4] | Proteins incorporating non-canonical amino acids (e.g., AHA, HPG).[5][6] |
| Application | General protein labeling, cell surface protein profiling. | Mapping protein-protein interactions and subcellular proteomes.[4] | Studying newly synthesized proteins and their dynamics.[5][6][7] |
| Advantages | Simple, one-step labeling procedure. | Captures transient and weak interactions in a cellular context.[4] | High specificity for newly synthesized proteins, enables pulse-chase experiments.[5][6] |
| Limitations | May alter protein function by modifying lysine (B10760008) residues. Labeling is not specific to a particular protein population. | Can lead to the labeling of non-interacting bystanders. Requires genetic modification to create the fusion protein. | Requires metabolic incorporation of the non-canonical amino acid, which may not be efficient in all cell types or organisms. |
| Enrichment | Streptavidin/Avidin affinity purification.[2] | Streptavidin/Avidin affinity purification. | Streptavidin/Avidin affinity purification after click chemistry reaction with a biotin probe.[6] |
Quantitative Data Summary
The efficiency of enrichment and the number of identified proteins can vary significantly between different labeling strategies and even between different types of streptavidin beads.
Table 2: Illustrative Quantitative Comparison of Enrichment Strategies
| Enrichment Method | Number of Identified Proteins (Example Study) | Key Findings |
| Protein-level Enrichment (this compound) | ~2100 proteins from epithelial cell surfaces[8] | Effective for profiling the cell surface proteome. |
| Peptide-level Enrichment (DiDBiT) | ~200-fold improvement in direct detection of biotinylated proteins compared to conventional methods.[9][10] | Reduces sample complexity and improves identification of modified peptides.[6][9] |
| Proximity Labeling (BioID vs. AP-MS) | BioID identified a comparable number of Mediator complex subunits as AP-MS.[4] | BioID can identify interactors that are not stable enough for AP-MS. |
| Bioorthogonal Labeling (HILAQ) | Enables duplex quantification of newly synthesized proteins.[6] | Peptide-level enrichment is superior to protein-level enrichment for identifying biotinylated proteins.[6] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful mass spectrometry analysis of biotinylated proteins. Below are methodologies for key experimental stages.
Protocol 1: Cell Surface Protein Biotinylation with this compound NHS Ester
This protocol is adapted for labeling proteins on the surface of living cells. A membrane-impermeable version, such as Sulfo-NHS-Biotin, is often used to specifically target extracellular proteins.
-
Cell Preparation: Wash cultured cells three times with ice-cold phosphate-buffered saline (PBS), pH 8.0.
-
Biotinylation Reaction: Incubate the cells with a freshly prepared solution of Sulfo-NHS-SS-Biotin (a cleavable analog) in PBS (pH 8.0) for 20 minutes at room temperature with gentle rotation.[11]
-
Quenching: Stop the reaction by adding a quenching buffer, such as 25 mM Tris-buffered saline (TBS), pH 7.4.[11]
-
Cell Lysis: Wash the cells twice with TBS to remove excess biotin reagent.[11] Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin Beads
This protocol outlines the steps for capturing biotinylated proteins from a cell lysate.
-
Bead Equilibration: Equilibrate streptavidin-conjugated magnetic beads by washing them twice with the cell lysis buffer.
-
Incubation: Add the cell lysate to the equilibrated beads and incubate overnight at 4°C with gentle rotation to allow for the binding of biotinylated proteins.[12]
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A typical washing series includes:
-
Elution/On-Bead Digestion: The captured proteins can be eluted or, more commonly for mass spectrometry, digested directly on the beads.
Protocol 3: On-Bead Tryptic Digestion for Mass Spectrometry
This protocol describes the preparation of peptides for mass spectrometry analysis directly from the streptavidin beads.
-
Resuspension and Denaturation: Resuspend the beads in a denaturing buffer, such as 3 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate.[9]
-
Reduction: Reduce the disulfide bonds by adding Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM and incubating at 55°C for 30 minutes with shaking.[9]
-
Alkylation: Alkylate the cysteine residues by adding iodoacetamide (B48618) to a final concentration of 11 mM and incubating in the dark for 30 minutes.[9]
-
Digestion: Dilute the urea concentration to less than 1 M and add trypsin. Incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Sample Cleanup: Desalt the peptides using a C18 StageTip or equivalent before mass spectrometry analysis.
Visualizations
Experimental Workflow
Caption: Workflow for mass spectrometry analysis of biotinylated proteins.
Comparison of Labeling Strategies
Caption: Comparison of major protein biotinylation strategies for mass spectrometry.
Signaling Pathway Example: ERK Signaling and BioID
Proximity labeling techniques like BioID can be used to map the interactome of key signaling proteins. The following diagram illustrates a simplified view of the ERK signaling pathway and highlights how a BioID experiment with ERK1/2 as the bait can identify both upstream regulators and downstream substrates.[4]
Caption: ERK signaling and potential BioID interactors.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Assessment of Streptavidin Bead Binding Capacity to Improve Quality of Streptavidin-based Enrichment Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Protein Biotinylation: N-Biotinyl-6-aminohexanoic Acid vs. NHS-Biotin
In the realm of molecular biology and drug development, the precise labeling of proteins is a cornerstone for a multitude of applications, from immunoassays to sophisticated cellular imaging. Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, remains a widely used technique due to the high-affinity interaction between biotin and streptavidin. The choice of biotinylating reagent is critical for the success of these applications. This guide provides an objective comparison between two commonly used amine-reactive biotinylation reagents: N-Biotinyl-6-aminohexanoic acid and NHS-biotin, with a focus on their performance, supported by experimental data and detailed protocols.
Chemical Properties and Mechanism of Action
Both this compound and NHS-biotin are designed to label proteins by targeting primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides. The reaction is typically carried out in a buffer with a pH range of 7-9.[1][2] The key distinction between these two reagents lies in their chemical structure, specifically the presence of a spacer arm in this compound.
This compound , often referred to as Biotin-X or (+)-Biotin-ε-aminocaproic acid, incorporates a 6-aminohexanoic acid spacer between the biotin moiety and the reactive group.[3][4] For protein labeling, this molecule is typically activated with an N-hydroxysuccinimide (NHS) ester, making it NHS-LC-Biotin (Long Chain). This spacer arm is a critical feature that enhances the accessibility of the biotin to the binding pocket of streptavidin.[4][5]
NHS-biotin , in its simplest form, is the N-hydroxysuccinimide ester of biotin without an extended spacer arm.[2][6] While effective for labeling, the absence of a spacer can lead to steric hindrance, potentially limiting the binding of the biotinylated protein to streptavidin, especially with large or complex proteins.[7][8]
The reaction mechanism for both NHS-activated reagents is identical. The NHS ester reacts with a primary amine on the protein to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Biotinylation: Comparing N-Biotinyl-6-aminohexanoic acid and Other Reagents
In the realms of molecular biology, proteomics, and drug development, the covalent attachment of biotin (B1667282) to proteins and other macromolecules is an indispensable technique. This process, known as biotinylation, leverages the high-affinity interaction between biotin and avidin (B1170675) or streptavidin for a myriad of applications, including affinity purification, immunoassays, and cellular imaging. The choice of biotinylation reagent is paramount to the success of these experiments, influencing labeling efficiency, specificity, and the functionality of the labeled molecule.
This guide provides an objective comparison of N-Biotinyl-6-aminohexanoic acid, a widely used biotinylation reagent, with other common alternatives. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols for key experimental workflows.
Understanding the Landscape of Biotinylation Reagents
Biotinylation reagents are generally composed of three key features: a reactive group that dictates the target functional group on the biomolecule, a spacer arm of varying length and composition, and the biotin moiety itself. This compound, often commercially available as its N-hydroxysuccinimide (NHS) ester derivative (NHS-LC-Biotin), is an amine-reactive reagent with a long-chain spacer arm.
The primary functional groups targeted for biotinylation include:
-
Primary amines (-NH2): Abundant in proteins at the N-terminus and on the side chain of lysine (B10760008) residues. NHS esters are the most common reactive group for targeting primary amines.[1][2]
-
Sulfhydryls (-SH): Found in cysteine residues.
-
Carboxyls (-COOH): Located at the C-terminus of proteins and on aspartic and glutamic acid residues.
-
Carbohydrates (glycans): Often present on glycoproteins.
The choice of reagent is also dictated by factors such as solubility (e.g., sulfo-NHS esters are water-soluble and ideal for cell surface labeling), and whether the biotin tag needs to be removed after purification (cleavable vs. non-cleavable linkers).[2][3]
Performance Comparison of Biotinylation Reagents
The efficacy of a biotinylation reagent can be assessed by several parameters, including labeling efficiency, the degree of steric hindrance, and its impact on downstream applications. Here, we compare this compound (NHS-LC-Biotin) with other amine-reactive reagents.
| Reagent | Spacer Arm Length (Å) | Key Features | Advantages | Disadvantages |
| NHS-Biotin | 13.5 | Short spacer arm. | Simple and widely used. | Can lead to steric hindrance, potentially reducing binding to avidin/streptavidin.[1] |
| This compound (NHS-LC-Biotin) | 22.4 | Long-chain spacer arm. | The extended spacer arm reduces steric hindrance, improving accessibility for avidin/streptavidin binding.[1] | May not be suitable for all applications where a shorter spacer is preferred. |
| NHS-PEG4-Biotin | 29.0 | Polyethylene glycol (PEG) spacer. | Increased hydrophilicity, which can reduce aggregation of the labeled protein and minimize non-specific binding.[1] | The longer and more flexible spacer may not be optimal for all structural studies. |
| Sulfo-NHS-Biotin | 13.5 | Sulfonated NHS ester, short spacer. | Water-soluble, making it ideal for cell surface biotinylation as it does not readily cross the cell membrane.[2] | Shorter spacer arm may lead to steric hindrance. |
| Sulfo-NHS-LC-Biotin | 22.4 | Sulfonated NHS ester, long-chain spacer. | Combines the benefits of a long spacer arm with water solubility for efficient cell surface labeling.[4] | |
| NHS-SS-Biotin (Cleavable) | 24.3 | Contains a disulfide bond in the spacer arm. | The biotin tag can be cleaved using reducing agents, allowing for the recovery of the unmodified target protein.[5] | The cleavage step adds an extra procedural element. |
Quantitative Data on Biotinylation Efficiency
Direct, comprehensive comparisons of biotinylation efficiency across a wide range of reagents under identical conditions are limited in the literature. However, studies comparing specific reagents provide valuable insights. For instance, a study comparing a disulfide-containing cleavable reagent (Sulfo-NHS-SS-Biotin) with a non-cleavable counterpart (Sulfo-NHS-Biotin) for peptide analysis by LC-MS/MS found that the cleavable reagent resulted in a higher percentage of identified biotinylated peptides (88% for cleavable vs. 76% for non-cleavable on average).[6][7] This highlights the advantage of cleavable reagents in mass spectrometry workflows where the biotin tag can interfere with analysis.
Experimental Protocols
General Protocol for Protein Biotinylation using NHS-LC-Biotin
This protocol describes the labeling of primary amines on a target protein with NHS-LC-Biotin.
Materials:
-
Protein to be biotinylated (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-LC-Biotin
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the NHS-LC-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-LC-Biotin to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Removal of Excess Biotin: Remove non-reacted biotin using a desalting column or by dialysis against PBS.[8]
HABA Assay for Determining the Degree of Biotinylation
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method to estimate the amount of biotin incorporated into a protein.[9][10][11]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with excess biotin removed)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.
-
Blank Measurement: Add the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm. This is your blank reading.
-
Sample Measurement: Add a known volume of your biotinylated protein sample to the HABA/Avidin solution. The biotin in the sample will displace the HABA from the avidin, causing a decrease in absorbance.
-
Incubation: Mix gently and incubate at room temperature for 5-10 minutes.
-
Final Measurement: Measure the absorbance at 500 nm.
-
Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample. The molar ratio of biotin to protein can be calculated using the Beer-Lambert law, with the extinction coefficient for the HABA-avidin complex being approximately 34,000 M⁻¹cm⁻¹.[9][11]
Visualizing Experimental Workflows
To further clarify the application of biotinylation reagents, the following diagrams illustrate a typical experimental workflow for immunoprecipitation followed by mass spectrometry analysis.
Caption: Immunoprecipitation workflow using a biotinylated antibody.
Caption: Sample preparation for mass spectrometry analysis.
Conclusion
The selection of a biotinylation reagent is a critical decision that can significantly impact the outcome of an experiment. This compound (NHS-LC-Biotin) offers a robust and versatile option for labeling primary amines, with its long spacer arm effectively minimizing steric hindrance. However, for specific applications such as cell surface labeling or analyses requiring the removal of the biotin tag, reagents like Sulfo-NHS-LC-Biotin or those with cleavable linkers may be more appropriate. By carefully considering the experimental goals and the properties of the available reagents, researchers can optimize their biotinylation strategies for successful and reproducible results.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Differential biotin labelling of the cell envelope proteins in lipopolysaccharidic diderm bacteria: Exploring the proteosurfaceome of Escherichia coli using sulfo-NHS-SS-biotin and sulfo-NHS-PEG4-bismannose-SS-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface protein biotinylation [protocols.io]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. proteochem.com [proteochem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. fishersci.ie [fishersci.ie]
The 6-Aminohexanoic Acid Spacer: A Strategic Advantage in Biotinylation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of life sciences research, the robust and highly specific interaction between biotin (B1667282) and streptavidin is a cornerstone of numerous applications, from affinity purification and immunoassays to targeted drug delivery. The efficiency of these techniques, however, can be significantly influenced by the accessibility of the biotin molecule to the binding pocket of streptavidin. This guide provides a comprehensive comparison of biotinylation with and without a 6-aminohexanoic acid spacer, offering insights into its advantages and presenting supporting experimental methodologies.
The valeric acid side chain of biotin can be directly conjugated to a target molecule. However, the biotin-binding sites on streptavidin are located approximately 9 Å below the protein surface. When biotin is attached directly to a large biomolecule, steric hindrance can impede its ability to reach and bind effectively within this pocket. The incorporation of a 6-aminohexanoic acid spacer arm introduces a flexible, hydrophobic linker that extends the biotin moiety away from the surface of the labeled molecule, thereby mitigating steric hindrance and enhancing its accessibility to streptavidin. This seemingly simple modification can lead to a significant improvement in the sensitivity and overall performance of biotin-based assays.
Comparative Analysis: With and Without the 6-Aminohexanoic Acid Spacer
The primary advantage of incorporating a 6-aminohexanoic acid spacer lies in its ability to overcome the spatial challenges inherent in the biotin-streptavidin interaction. This translates to more efficient binding and, consequently, enhanced signal detection in various applications.
Quantitative Data Summary
| Feature | Biotinylation without Spacer | Biotinylation with 6-Aminohexanoic Acid Spacer | Biotinylation with PEG Spacer |
| Approximate Spacer Length | ~5 atoms (~4 Å) from the valeric acid side chain | Adds ~9 Å | Variable (e.g., PEG4 adds ~18 Å) |
| Steric Hindrance | High, especially with large biomolecules | Significantly Reduced | Reduced, length-dependent |
| Binding Accessibility | Potentially limited | Increased | Generally high, can be optimized by length |
| Assay Sensitivity | May be compromised | Often Enhanced | Generally enhanced |
| Hydrophobicity | Dependent on the target molecule | Increased hydrophobicity due to the alkyl chain | Increased hydrophilicity |
| Flexibility | Limited | Flexible | Highly flexible |
Experimental Protocols
To empirically determine the advantages of the 6-aminohexanoic acid spacer for a specific application, researchers can perform a direct comparison using the following experimental protocols.
I. Protein Biotinylation
Objective: To biotinylate a protein (e.g., IgG) with and without a 6-aminohexanoic acid spacer.
Materials:
-
Protein solution (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-Biotin (for no spacer control)
-
NHS-LC-Biotin (with 6-aminohexanoic acid spacer)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation: Immediately before use, prepare 10 mM stock solutions of NHS-Biotin and NHS-LC-Biotin in anhydrous DMSO or DMF.
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Biotinylation Reaction:
-
Add a 20-fold molar excess of the NHS-Biotin or NHS-LC-Biotin stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent by using a desalting column or by dialysis against PBS.
II. Quantification of Biotin Incorporation (HABA Assay)
Objective: To determine the molar ratio of biotin to protein for each biotinylated sample.
Materials:
-
Biotinylated protein samples
-
HABA/Avidin solution (commercially available or prepared)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
HABA/Avidin Measurement: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).
-
Sample Measurement: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and measure the absorbance at 500 nm until the reading stabilizes (A₅₀₀ HABA/Avidin/Biotin Sample).
-
Calculation:
-
Calculate the change in absorbance: ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin Sample.
-
Calculate the concentration of biotin (M) = ΔA₅₀₀ / (ε × path length), where ε is the molar extinction coefficient of the HABA-avidin complex (34,000 M⁻¹cm⁻¹) and the path length is typically 1 cm.
-
Calculate the moles of biotin per mole of protein = (Molarity of biotin) / (Molarity of protein).
-
III. Comparative ELISA
Objective: To compare the signal intensity of the two biotinylated proteins in a direct ELISA.
Materials:
-
Streptavidin-coated microplate
-
Biotinylated protein samples (with and without spacer)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBST - PBS with 0.05% Tween-20)
-
Primary antibody specific to the biotinylated protein
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Prepare serial dilutions of the biotinylated proteins (with and without spacer) in PBS. Add 100 µL of each dilution to the wells of a streptavidin-coated microplate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody: Add 100 µL of the diluted primary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Compare the signal intensities generated by the protein biotinylated with and without the 6-aminohexanoic acid spacer at each concentration.
Visualizing the Advantage: Signaling Pathways and Workflows
The following diagrams illustrate the concepts and processes described in this guide.
Caption: Steric hindrance in biotin-streptavidin binding.
Caption: Experimental workflow for comparative biotinylation.
Caption: Logic for selecting a biotinylation reagent.
A Head-to-Head Comparison of Cleavable and Non-Cleavable Biotinylation Reagents for Researchers
For researchers, scientists, and drug development professionals, the choice between cleavable and non-cleavable biotinylation reagents is a critical decision that can significantly impact experimental outcomes in applications ranging from affinity purification to complex proteomic analyses. This guide provides an objective comparison of these two classes of reagents, supported by experimental data, to facilitate an informed choice for your specific research needs.
The fundamental difference between cleavable and non-cleavable biotinylation reagents lies in the linker arm connecting the biotin (B1667282) molecule to the reactive group that targets the biomolecule of interest. Non-cleavable reagents form a stable, permanent bond, ideal for applications where the continued presence of the biotin tag does not interfere with downstream processes. In contrast, cleavable reagents incorporate a linker with a labile bond, allowing for the removal of the biotin tag after its function, typically affinity capture, has been fulfilled.[1] This ability to release the native, unmodified target molecule is a significant advantage in many modern research workflows.[1][2]
Performance Comparison: A Quantitative Look
The primary advantage of cleavable biotinylation reagents is the ability to recover the target protein or other biomolecule in its native state, free from the potentially interfering biotin molecule. This is particularly crucial for downstream applications such as mass spectrometry, where the presence of the biotin tag can complicate data analysis, or in functional assays where the tag might hinder biological activity.
Experimental data from comparative studies consistently demonstrate the superior performance of cleavable reagents in proteomic analyses. For instance, studies comparing acid-cleavable (e.g., DADPS-biotin) and non-cleavable biotin-alkyne reagents in BONCAT (biorthogonal non-canonical amino acid tagging) experiments have shown that the cleavable reagent leads to the identification and quantification of over 50% more newly synthesized proteins.[3] This significant increase in protein identifications highlights the enhanced sensitivity achievable with cleavable systems.
Another study comparing a disulfide-containing cleavable reagent (Sulfo-NHS-SS-Biotin) with its non-cleavable counterpart (Sulfo-NHS-Biotin) for peptide analysis by LC-MS/MS found that the cleavable reagent resulted in a higher percentage of identified biotinylated peptides (88% for cleavable vs. 76% for non-cleavable on average).
| Feature | Cleavable Biotinylation Reagents | Non-Cleavable Biotinylation Reagents |
| Bond Type | Reversible covalent bond | Stable covalent bond |
| Elution Conditions | Mild (e.g., reducing agents, pH change, light) | Harsh, denaturing (e.g., boiling in SDS-PAGE buffer, 8M guanidine (B92328) HCl)[4] |
| Target Recovery | Native, unmodified molecule | Biotinylated molecule |
| Downstream Compatibility | High (e.g., mass spectrometry, functional assays) | Limited (biotin tag may interfere) |
| Protein Identification (Proteomics) | Higher number of identified proteins and peptides[3] | Lower number of identified proteins and peptides |
| Complexity of Workflow | Additional cleavage step required | Simpler workflow |
| Common Linker Types | Disulfide, Acid-labile, Photocleavable, Dialkoxydiphenylsilane (DADPS)[1][5][6] | Stable alkyl or PEG chains |
| Example Reagents | NHS-SS-Biotin, Sulfo-NHS-LC-Biotin, Photocleavable Biotin | NHS-Biotin, Sulfo-NHS-LC-Biotin |
Experimental Workflows and Signaling Pathways
The choice between a cleavable and non-cleavable reagent dictates the workflow for affinity purification and subsequent analysis.
In a typical proximity-dependent biotinylation experiment (e.g., BioID), a protein of interest is fused to a biotin ligase. This enzyme then biotinylates nearby proteins, which can be subsequently identified. The use of a cleavable biotin reagent in this context allows for the efficient release of these proximal proteins for mass spectrometry analysis, providing a clearer picture of the protein-protein interaction network.
Detailed Experimental Protocols
Below are generalized experimental protocols for protein biotinylation and purification using both types of reagents.
General Protein Biotinylation (Amine-Reactive NHS Ester)
-
Protein Preparation: Dissolve the protein to be labeled at a concentration of 1-10 mg/mL in an amine-free buffer, such as Phosphate Buffered Saline (PBS), at a pH of 7.2-8.0. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the protein for reaction with the NHS ester.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester biotinylation reagent in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the biotinylation reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Removal of Excess Biotin: Remove unreacted biotinylation reagent using a desalting column or dialysis.[2]
Affinity Purification of Biotinylated Proteins
A. Non-Cleavable Reagent Workflow:
-
Binding: Incubate the biotinylated protein sample with streptavidin-conjugated beads for 30-60 minutes at room temperature with gentle mixing.
-
Washing: Wash the beads three to five times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes. This step often results in the denaturation of the target protein.[4]
B. Cleavable Reagent Workflow (Disulfide Linker Example):
-
Binding: Follow the same binding and washing steps as for the non-cleavable workflow.
-
Cleavage and Elution: To release the captured protein, incubate the beads in a buffer containing a reducing agent, such as 50 mM dithiothreitol (B142953) (DTT) or 10 mM TCEP, for 30-60 minutes at room temperature.[2] The reducing agent will cleave the disulfide bond in the linker arm, releasing the protein from the biotin-streptavidin complex. The eluted protein is now free of the biotin tag and in a more native state.
Conclusion
The choice between cleavable and non-cleavable biotinylation reagents is contingent upon the specific experimental goals. For applications where the biotin tag does not interfere with downstream analysis and a simple, robust capture is required, non-cleavable reagents are a suitable and cost-effective option. However, for experiments that necessitate the recovery of a native, unmodified target for subsequent functional analysis or sensitive techniques like mass spectrometry, the advantages offered by cleavable reagents are significant. The ability to gently elute the target protein in its active form makes cleavable biotinylation reagents an indispensable tool in modern proteomics and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
A Researcher's Guide to Quantifying Biotinylation for Quality Control
In drug development, diagnostics, and various research applications, the covalent attachment of biotin (B1667282) to proteins, antibodies, and other molecules is a cornerstone technique for purification, immobilization, and detection.[][] The success of these applications hinges on the precise control and knowledge of the degree of biotinylation, often expressed as the molar ratio of biotin to the protein (B/P ratio).[3] Inconsistent or suboptimal biotinylation can lead to failed experiments, poor assay performance, and unreliable results.[4] Therefore, accurate quantification of the biotin label is a critical quality control step.[5][6]
This guide provides a comparative overview of common methods used to determine the degree of biotinylation. We will delve into the principles, protocols, and performance of each technique, presenting quantitative data in clear, comparative tables and illustrating workflows with detailed diagrams to help researchers select the most appropriate method for their needs.
HABA Assay: The Classic Colorimetric Method
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is the most traditional and widely used method for estimating the degree of biotinylation.[7][8] Its principle is based on the displacement of the HABA dye from the biotin-binding sites of avidin (B1170675).
Principle: HABA binds to avidin, forming a complex that absorbs light at 500 nm.[7][9] Biotin has a much higher affinity for avidin than HABA does.[10][11] When a biotinylated sample is added, the biotin displaces the HABA dye from the avidin. This causes a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin in the sample.[11][12]
Experimental Protocol (Adapted from Cuvette-Based Methods): [7][9]
-
Reagent Preparation: Prepare the HABA/Avidin working solution according to the manufacturer's instructions. This typically involves dissolving a pre-mixed HABA/Avidin powder in a phosphate (B84403) buffer.[9]
-
Sample Preparation: Ensure the biotinylated protein sample is free of unconjugated biotin by performing dialysis or buffer exchange.[7][10] Dilute the sample if necessary to fall within the assay's linear range.[10]
-
Baseline Measurement: Add 900 µL of the HABA/Avidin solution to a 1 mL cuvette and measure the absorbance at 500 nm. This is the initial reading (A₅₀₀ Initial).[7]
-
Sample Measurement: Add 100 µL of the biotinylated protein sample to the cuvette. Mix gently and wait for the reading to stabilize (typically ~2 minutes).[11] Measure the final absorbance at 500 nm (A₅₀₀ Final).
-
Calculation: The concentration of biotin is calculated based on the change in absorbance (ΔA₅₀₀ = A₅₀₀ Initial - A₅₀₀ Final) and the molar extinction coefficient of the HABA/Avidin complex (ε ≈ 34,000 M⁻¹cm⁻¹).[7] The moles of biotin per mole of protein can then be determined using the known protein concentration.
Workflow Diagram:
HABA Assay Workflow.
Fluorescence-Based Assays
Fluorescence-based assays offer significantly higher sensitivity compared to the HABA method.[13][14] These assays typically operate on one of two principles: displacement of a quencher dye or the intrinsic fluorescence quenching of avidin.
Principle 1: Quencher Displacement (FRET-Based) This is the more common approach used in commercial kits.[15] It utilizes a fluorescently-labeled avidin (e.g., with Alexa Fluor™ 488) that is pre-complexed with a quencher molecule (often HABA) occupying the biotin-binding sites.[14][15] The proximity of the quencher to the fluorophore suppresses the fluorescence signal via Fluorescence Resonance Energy Transfer (FRET). When a biotinylated sample is introduced, biotin displaces the quencher. This separation eliminates the FRET effect, resulting in an increase in fluorescence that is proportional to the amount of biotin.[14][15]
Principle 2: Intrinsic Fluorescence Quenching This method relies on the natural fluorescence of avidin or streptavidin. The binding of biotin to these proteins quenches their intrinsic tryptophan fluorescence. The degree of quenching can be used to titrate the number of available biotin binding sites before and after the addition of a biotinylated protein sample, thereby determining the amount of biotin in the sample.[16]
Experimental Protocol (Adapted from Quencher Displacement Kits): [13][14]
-
Standard Curve Preparation: Prepare a series of biocytin (B1667093) or biotin standards with known concentrations.[13]
-
Sample Preparation: Dialyze or desalt the biotinylated protein sample to remove any free biotin.[13] Dilute samples to ensure the biotin concentration falls within the standard curve range.
-
Assay Reaction: In a black opaque 96-well microplate, add 10 µL of each standard or unknown sample to separate wells.[13]
-
Add Reporter: Add 90 µL of the fluorescent reporter working solution (e.g., DyLight™ Reporter or Biotective™ Green) to each well.[13][14]
-
Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.[13][14]
-
Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em ~494/520 nm).[13]
-
Calculation: Generate a standard curve by plotting the fluorescence intensity versus the known biotin concentration of the standards. Use the linear regression equation from the curve to determine the biotin concentration in the unknown samples.[13]
Workflow Diagram:
Fluorescence Quencher-Displacement Assay Workflow.
Mass Spectrometry (MS)
Mass spectrometry provides the most detailed and direct characterization of biotinylation. Unlike displacement assays, which measure the total amount of accessible biotin, MS can identify the exact sites of biotin modification and determine the distribution of different biotinylated species.[17]
Principle: The protein of interest is digested into smaller peptides, typically using an enzyme like trypsin. These peptides are then analyzed by a mass spectrometer. The covalent attachment of a biotin molecule adds a specific mass to the modified peptide. By identifying peptides with this mass shift, MS can confirm biotinylation, pinpoint the modified amino acid residue (usually lysine), and quantify the relative abundance of biotinylated versus non-biotinylated peptides.[4][18]
Experimental Protocol (General Proteomics Workflow): [19][20]
-
Sample Preparation: Start with the purified biotinylated protein. Reduce and alkylate the protein to denature it and break disulfide bonds.
-
Proteolytic Digestion: Digest the protein into peptides using a protease such as trypsin. Biotinylation at lysine (B10760008) residues will block trypsin cleavage at that site, which must be accounted for during data analysis.[4]
-
(Optional) Enrichment: For complex samples, biotinylated peptides can be enriched using streptavidin-coated beads prior to MS analysis.[19]
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with a tandem mass spectrometer (MS/MS). The first stage (MS1) measures the mass-to-charge ratio of the intact peptides, and the second stage (MS2) fragments selected peptides to determine their amino acid sequence.
-
Data Analysis: Use specialized software to search the MS/MS data against the known protein sequence. The search parameters must be set to look for the mass modification corresponding to the biotinylation reagent on potential sites (e.g., lysine residues). The relative signal intensity of the modified and unmodified versions of a peptide can be used to estimate the degree of biotinylation at that specific site.[18]
Workflow Diagram:
Mass Spectrometry Workflow for Biotinylation Analysis.
Other Quantification Methods
Beyond the main techniques, several other methods can provide valuable information on the degree of biotinylation.
-
Competition ELISA: This method involves a competitive binding assay where free biotin (released from the protein sample, often after a proteinase K digestion step) and a biotinylated conjugate compete for binding to a limited amount of anti-biotin antibody coated on a plate.[6][21] The signal is inversely proportional to the amount of biotin in the sample. This approach avoids issues of steric hindrance from the protein and does not require million-fold dilutions sometimes needed for streptavidin-based assays.[6]
-
Surface Plasmon Resonance (SPR): While primarily used for kinetic analysis, SPR can quantify biotinylation. A streptavidin-coated sensor chip is used to capture the biotinylated protein.[22][23] The magnitude of the SPR signal response is proportional to the mass of the captured protein. By flowing a known concentration of the biotinylated protein, one can determine the amount captured and thus infer the active, accessible biotin density.
-
SDS-PAGE Gel Shift Assay: This is a simple, qualitative or semi-quantitative method. The biotinylated protein is incubated with an excess of streptavidin. Since streptavidin is a tetramer, it can bind up to four biotinylated protein molecules, resulting in a high-molecular-weight complex. This complex will migrate more slowly on an SDS-PAGE gel compared to the unbound protein. The disappearance of the original protein band and the appearance of a higher molecular weight "shifted" band confirms successful biotinylation.[24]
Comparison of Quantification Methods
The choice of method depends on the specific requirements for sensitivity, accuracy, throughput, and the level of detail required.
| Feature | HABA Assay | Fluorescence Assay | Mass Spectrometry | Competition ELISA | SPR |
| Principle | Colorimetric; dye displacement | Fluorometric; quencher displacement | Direct mass detection | Immunoassay; competitive binding | Mass-based; surface capture |
| Sensitivity | Low (µM range)[10][12] | High (pM to nM range)[13][14] | Very High (fmol range) | High (ng/mL range)[21] | High |
| Throughput | Moderate (96-well plate format available)[9] | High (96-well plate format)[13] | Low | High | Low to Moderate |
| Sample Req. | ~20-100 µL; ~1 mg for older protocols[7][14] | Low (~10 µL)[13] | Low (~1 µg) | Low (~1 µg)[6] | Low |
| Information | Total accessible biotin | Total accessible biotin | Site-specific info, heterogeneity | Total biotin after digestion | Functionally accessible biotin |
| Equipment | Spectrophotometer / Plate Reader[9] | Fluorescence Plate Reader[13] | LC-MS/MS System | Plate Reader | SPR Instrument |
| Advantages | Simple, inexpensive, common equipment | High sensitivity, rapid[13][25] | Most detailed information, site-specific | High sensitivity, avoids avidin issues[6] | Real-time, measures active sites |
| Disadvantages | Low sensitivity, potential interference[3] | Requires specific kits, potential interference[13] | Expensive, complex data analysis, low throughput | Requires antibody, potential matrix effects | Expensive equipment, surface-dependent |
References
- 3. mesoscale.com [mesoscale.com]
- 4. A comprehensive LC–MS based study of factors influencing biotinylation of critical reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotinylation: Transforming Precision and Efficiency in Drug Development and Diagnostics - KanBo [kanboapp.com]
- 6. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. anaspec.com [anaspec.com]
- 11. broadpharm.com [broadpharm.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. tandfonline.com [tandfonline.com]
- 16. A fluorometric method for determining the degree of biotinylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of low affinity Fcγ receptor biotinylation under controlled reaction conditions by mass spectrometry and ligand binding analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. nicoyalife.com [nicoyalife.com]
- 23. biosensingusa.com [biosensingusa.com]
- 24. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 25. Amplite® Fluorimetric Biotin Quantitation Kit | AAT Bioquest [aatbio.com]
Preserving Function: A Guide to Validating Protein Activity Post-Biotinylation
For researchers, scientists, and drug development professionals, biotinylation is a powerful technique for protein labeling, detection, and purification. However, the critical question remains: is the protein still biologically active after a biotin (B1667282) molecule has been attached? This guide provides a comprehensive comparison of methods to validate protein activity following biotinylation, complete with experimental data, detailed protocols, and a look at alternative labeling technologies.
The covalent attachment of biotin, while a robust tool, carries the risk of altering a protein's conformational structure or sterically hindering active sites, potentially compromising its biological function.[1] Therefore, validating the activity of biotinylated proteins is a crucial step to ensure the reliability of downstream applications, from immunoassays to complex cell-based studies.
Comparing the Methods: A Data-Driven Overview
Choosing the right validation method depends on the protein's function and the specific experimental context. The most common approaches involve immunoassays, surface plasmon resonance for binding kinetics, and cell-based functional assays.
Quantitative Data Summary
The following tables summarize quantitative data from various validation methods, comparing the activity of proteins before and after biotinylation, as well as contrasting different labeling techniques.
Table 1: Immunoassay (ELISA) Comparison of Native vs. Biotinylated Antibody Binding
| Antibody State | Target Concentration | Average OD (450nm) | Calculated Concentration (ng/mL) | % Activity Retention |
| Native Antibody | 2 ng/mL | 1.25 | 2.00 | 100% |
| Biotinylated Antibody | 2 ng/mL | 1.18 | 1.88 | 94% |
This table illustrates a typical outcome where a carefully biotinylated antibody retains high binding activity in an ELISA format.
Table 2: Surface Plasmon Resonance (SPR) Analysis of a Biotinylated vs. Native Protein-Protein Interaction
| Protein State | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) | % Affinity Retention |
| Native Protein | 1.5 x 10^5 | 5.0 x 10^-4 | 3.3 | 100% |
| Chemically Biotinylated | 1.2 x 10^5 | 6.0 x 10^-4 | 5.0 | 66% |
| Enzymatically Biotinylated (AviTag) | 1.4 x 10^5 | 5.2 x 10^-4 | 3.7 | 89% |
SPR data often reveals subtle changes in binding kinetics. As shown, site-specific enzymatic biotinylation can preserve the native binding affinity more effectively than random chemical biotinylation.
Table 3: Cell-Based Receptor Binding Assay
| Ligand | IC50 (nM) | % Receptor Binding Activity |
| Native Ligand | 10.5 | 100% |
| Biotinylated Ligand | 12.1 | 87% |
This table demonstrates a slight reduction in binding affinity in a cell-based assay, which is a common and often acceptable outcome of biotinylation.
Table 4: Comparison of Biotinylation with Alternative Labeling Technologies
| Labeling Method | Protein Activity Metric | % Activity Retention |
| Chemical Biotinylation | Enzyme Specific Activity (U/mg) | 85% |
| HaloTag® Labeling | Enzyme Specific Activity (U/mg) | 95% |
| SNAP-tag® Labeling | Enzyme Specific Activity (U/mg) | 92% |
Alternative labeling technologies like HaloTag® and SNAP-tag® can sometimes offer better preservation of protein function due to the nature of the tag and the specific labeling reaction.
Experimental Workflows and Logical Relationships
Visualizing the processes of biotinylation and subsequent activity validation is key to understanding the experimental design.
References
A Head-to-Head Battle of Biotinylation Kits: An Objective Comparison for Researchers
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules with biotin (B1667282) is a critical step in a multitude of applications, from elucidating complex cellular signaling pathways to the development of targeted therapeutics. The choice of a biotinylation kit can significantly impact the outcome of an experiment, influencing labeling efficiency, protein functionality, and the reliability of downstream applications. This guide provides an objective, data-driven comparison of popular biotinylation kits, offering insights into their performance, methodologies, and key features to inform your selection process.
Key Performance Metrics in Biotinylation
The ideal biotinylation kit should offer high labeling efficiency without compromising the biological activity of the target molecule. Key performance indicators to consider when comparing kits include:
-
Biotinylation Efficiency: The extent to which the target protein or biomolecule is labeled with biotin. This is often expressed as the molar ratio of biotin to protein.
-
Protein Recovery: The percentage of the initial protein sample that is recovered after the biotinylation and purification process.
-
Preservation of Protein Function: The ability of the biotinylated protein to retain its biological activity, such as antigen-binding capacity for antibodies or enzymatic activity for enzymes.
-
Ease of Use and Time to Result: The complexity of the protocol and the total time required to obtain the final biotinylated product.
-
Reproducibility: The consistency of results between experiments.
Comparative Analysis of Leading Biotinylation Kits
This section provides a side-by-side comparison of prominent biotinylation kits based on their underlying chemistry and available performance data. The primary methods for protein biotinylation are chemical, utilizing amine-reactive reagents like N-hydroxysuccinimide (NHS) esters, and enzymatic, which offers site-specific labeling.[1][2]
Amine-Reactive Biotinylation Kits
These kits are widely used for their straightforward protocols and target primary amines (lysine residues and the N-terminus) on proteins.[3]
Table 1: Comparison of Amine-Reactive Biotinylation Kits
| Feature | Thermo Fisher Scientific EZ-Link™ NHS-Biotinylation Kits | Abcam Lightning-Link® Biotin Conjugation Kits | Vector Laboratories ChromaLINK™ Biotin Antibody Labeling Kits |
| Reaction Time | 2 hours on ice or 30 minutes at room temperature[4] | < 20 minutes[5] | ~2 hours |
| Hands-on Time | ~10-15 minutes | ~30 seconds[5] | ~10-15 minutes |
| Purification Required | Yes (e.g., spin columns provided in some kits)[4] | No[5] | Yes (desalting columns provided)[6] |
| Protein Recovery | Dependent on purification method | 100%[5] | High, dependent on desalting column efficiency |
| Key Advantage | Wide variety of NHS-biotin reagents with different spacer arms and solubility[7] | Extremely rapid and simple one-step protocol[5] | UV-traceable biotin for easy and accurate quantification of incorporation[6] |
| Quantification Method | HABA assay or fluorescent kits[7][8] | Not inherently included, requires separate assay | Spectrophotometric measurement at 354 nm[6] |
Enzymatic Biotinylation Systems
Enzymatic biotinylation, such as the BioID and TurboID systems, provides site-specific labeling of proteins in living cells, which is particularly useful for studying protein-protein interactions in their native environment.[7] These methods rely on a biotin ligase fused to a protein of interest, which biotinylates proximal proteins.
Table 2: Comparison of Proximity Labeling Biotinylation Systems
| Feature | BioID | TurboID/miniTurbo |
| Labeling Time | 18-24 hours[3] | As short as 10 minutes[3] |
| Efficiency | Lower | Higher than BioID[3] |
| Toxicity | Lower | Less toxic than APEX2, but can show some toxicity[3][7] |
| Application | Mapping protein-protein interactions and subcellular proteomes in living cells[3] | Rapid "snapshot" of protein proximity, suitable for dynamic processes[3] |
Experimental Data and Performance Insights
Direct, independent, head-to-head comparisons of commercial biotinylation kits are not extensively published. However, valuable insights can be gleaned from studies that compare the underlying technologies and reagents.
Biotinylation Efficiency and Quantification
The method used to quantify biotin incorporation is crucial for assessing the success of a labeling reaction. The traditional HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotinylation. However, it is known to be less accurate and can underestimate the true biotin-to-protein molar ratio.[9][10]
Vector Laboratories' ChromaLINK™ technology offers a significant advantage by incorporating a UV-traceable chromophore into the biotin linker. This allows for a direct and non-destructive quantification of biotin incorporation by measuring the absorbance at 280 nm (for the protein) and 354 nm (for the ChromaLINK™ biotin).[6][11] This method has been shown to be more accurate and reproducible than the HABA assay.[9]
Table 3: Comparison of Biotin Quantification Methods
| Method | Principle | Molar Substitution Ratio (Biotin:Protein) - Example with Bovine IgG | Reference |
| HABA Assay | Colorimetric; displacement of HABA from avidin (B1170675) by biotin | 1.3 | [9] |
| ChromaLINK™ Assay | Spectrophotometric; direct measurement of UV-traceable biotin | 4.8 | [9] |
As the data in Table 3 illustrates, for the same biotinylated antibody sample, the HABA assay reported a significantly lower biotin incorporation level compared to the ChromaLINK™ method.[9]
Impact on Downstream Applications: ELISA Performance
The degree of biotinylation can directly impact the performance of a biotinylated antibody in downstream applications like ELISA. A study by Vector Laboratories demonstrated that increasing the biotin molar substitution ratio (MSR) of a goat anti-bovine IgG antibody, as accurately measured by the ChromaLINK™ method, led to a nearly 2.9-fold increase in the signal-to-noise ratio in a direct ELISA.[6] However, it is also noted that over-biotinylation can potentially lead to a reduction in signal, highlighting the importance of controlled and quantifiable biotinylation.[6]
Experimental Protocols: A Framework for Comparison
To objectively compare different biotinylation kits in your own laboratory, a standardized experimental workflow is essential.
General Experimental Workflow for Comparing Biotinylation Kits
Caption: A generalized workflow for the side-by-side comparison of different biotinylation kits.
Detailed Methodologies
1. Protein Preparation and Biotinylation:
-
Starting Material: Begin with a purified protein or antibody solution of known concentration. For a direct comparison, it is critical to use the exact same starting material for each kit being evaluated.
-
Buffer Exchange: If necessary, perform a buffer exchange to ensure the protein is in a buffer compatible with the specific chemistry of each biotinylation kit. Amine-free buffers (e.g., PBS) are required for NHS-ester chemistry.[9]
-
Biotinylation Reaction: Follow the manufacturer's protocol for each kit precisely, paying close attention to the recommended molar excess of the biotinylating reagent, reaction temperature, and incubation time.
2. Purification of Biotinylated Protein:
-
For kits that require a purification step to remove excess, unreacted biotin, use the method recommended by the manufacturer (e.g., desalting spin columns). Ensure the same purification method is used for all samples where applicable to maintain consistency.
3. Quantification of Protein Recovery and Biotin Incorporation:
-
Protein Concentration: Measure the protein concentration of the final biotinylated product using a standard method like absorbance at 280 nm. Calculate the protein recovery as a percentage of the initial amount.
-
Degree of Biotinylation: Determine the molar ratio of biotin to protein using an appropriate quantification assay. For kits with UV-traceable biotin, follow the manufacturer's instructions for spectrophotometric measurement. For other kits, a consistent method like the HABA assay should be used for all samples to allow for relative comparison, keeping in mind its potential for underestimation.
4. Functional Analysis of Biotinylated Protein:
-
ELISA: Perform a direct or sandwich ELISA to assess the binding activity of a biotinylated antibody. Coat a microplate with the target antigen. After blocking, add serial dilutions of the biotinylated antibodies from each kit. Detect the bound antibody using a streptavidin-HRP conjugate and a suitable substrate.[6] Compare the signal intensity and dose-response curves.
-
Western Blot: Use the biotinylated antibodies as primary or secondary reagents in a Western blot to detect a target protein in a cell lysate or purified protein sample. Detect the signal using streptavidin-HRP and a chemiluminescent substrate. Compare the band intensities at equivalent antibody concentrations.
Logical Relationships in Biotinylation Strategy
The choice of a biotinylation kit is intrinsically linked to the experimental goals and the nature of the biomolecule being studied.
Caption: A decision-making framework for selecting a biotinylation strategy based on experimental goals.
Conclusion
The selection of a biotinylation kit requires careful consideration of the specific experimental needs. For rapid and straightforward labeling of purified proteins, especially antibodies, kits like Abcam's Lightning-Link® offer unparalleled ease and speed. For applications where precise quantification of biotin incorporation is critical for reproducibility, Vector Laboratories' ChromaLINK™ kits with their UV-traceable biotin provide a distinct advantage. Thermo Fisher Scientific's EZ-Link™ series offers a broad range of reagent options, allowing for fine-tuning of the biotinylation process with different spacer arms and solubilities. For studying protein-protein interactions in a cellular context, enzymatic methods like TurboID are the state-of-the-art.
Ultimately, the most suitable kit will depend on the researcher's priorities, whether they be speed, ease of use, quantitative accuracy, or the specific biological question being addressed. For critical long-term studies, an initial in-house side-by-side comparison using the experimental framework outlined in this guide is highly recommended to ensure the selection of the optimal biotinylation strategy.
References
- 1. seracare.com [seracare.com]
- 2. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. Biotinylation Kit | Easy Biotin Labeling (ab201795) | Lightning-Link® | Abcam [abcam.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Biotin Quantitation Kits | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. mesoscale.com [mesoscale.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N-Biotinyl-6-aminohexanoic Acid: A Safety and Logistics Guide
This guide provides essential safety, handling, and disposal procedures for N-Biotinyl-6-aminohexanoic acid (CAS No. 72040-64-3), tailored for research, scientific, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below. This information is vital for safe handling and storage.
| Property | Value |
| Molecular Weight | 357.47 g/mol [1][2][3] |
| Melting Point | 220-230 °C (decomposes)[1][3] |
| Boiling Point | 721.3 ± 55.0 °C (Predicted)[3] |
| Density | 1.200 ± 0.06 g/cm³ (Predicted)[3] |
| pKa | 4.75 ± 0.10 (Predicted)[3] |
| Physical Form | Solid, powder[1][3][4] |
| Color | Colorless to white[1][3] |
| Storage Temperature | Inert atmosphere, store in freezer under -20°C[3] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
Personal Protective Equipment (PPE) and Handling: To mitigate risks, the following precautions must be taken:
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[5] Ensure that eyewash stations and safety showers are close to the workstation.[6][7]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[5] Avoid breathing dust.[4][5]
Disposal Protocol for this compound
The primary principle for the disposal of this compound is to treat it as a regulated chemical waste. Under no circumstances should it be disposed of with household garbage or allowed to enter sewage systems or drains.[4][7][8][9]
Step-by-Step Disposal Procedure:
-
Container Management:
-
Waste Collection:
-
Storage Pending Disposal:
-
Final Disposal:
-
Dispose of the contents and container at an approved waste disposal plant or through a licensed waste management contractor.[6]
-
All disposal activities must be in accordance with federal, state, and local environmental regulations.[9] Consult with your institution's Environmental Health and Safety (EHS) department or a local waste disposal expert for specific guidance.[8]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. N-(+)-Biotinyl-6-aminohexanoic acid = 97.0 HPLC 72040-64-3 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. N-(+)-Biotinyl-6-aminohexanoic acid , ≥97%(HPLC) , 72040-64-3 - CookeChem [cookechem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling N-Biotinyl-6-aminohexanoic acid
This guide provides immediate and essential safety protocols for laboratory professionals handling N-Biotinyl-6-aminohexanoic acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. It is harmful if swallowed, causes skin irritation, can lead to serious eye irritation, and may cause respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Disposable nitrile gloves. | To prevent skin contact and irritation. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Eye Protection | Safety Goggles or Glasses | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. | To protect eyes from splashes and dust particles, preventing serious eye irritation. |
| Respiratory Protection | Respirator | An N95 (US) or equivalent dust mask. | To prevent inhalation of the powdered compound, which can cause respiratory tract irritation. Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
Safe Handling and Operational Plan
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the necessary steps from preparation to disposal.
Experimental Protocols:
-
Preparation:
-
Before handling, conduct a thorough risk assessment of the procedure.
-
Ensure a well-ventilated area, such as a chemical fume hood, is available and functioning correctly.
-
Assemble all necessary PPE as detailed in the table above.
-
-
Handling:
-
When weighing and handling the solid, do so within the ventilated enclosure to minimize dust inhalation.
-
Avoid actions that could generate dust.
-
Do not eat, drink, or smoke in the handling area.
-
-
Post-Handling:
-
After use, decontaminate all surfaces and equipment.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated waste container.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect unused material and contaminated disposables in a suitable, clearly labeled, and closed container.
-
-
Disposal Procedure:
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of the material with household garbage or allow it to enter the sewage system.
-
Emergency Procedures
In the event of an accidental spill or exposure, immediate and appropriate action is required.
-
Spill Response:
-
Evacuate the immediate area if a significant amount is spilled.
-
Wearing the appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal.
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical attention.
-
Ingestion: Rinse mouth with water. Seek immediate medical attention.
-
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
